molecular formula C8H13BrN2 B13620268 4-Bromo-3-(tert-butyl)-1-methyl-1h-pyrazole

4-Bromo-3-(tert-butyl)-1-methyl-1h-pyrazole

Cat. No.: B13620268
M. Wt: 217.11 g/mol
InChI Key: HIEHENKCEPDKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(tert-butyl)-1-methyl-1h-pyrazole is a useful research compound. Its molecular formula is C8H13BrN2 and its molecular weight is 217.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-tert-butyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-8(2,3)7-6(9)5-11(4)10-7/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEHENKCEPDKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This monograph provides a comprehensive technical analysis of 4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole , a specialized heterocyclic building block (CAS: 1262865-52-0). This scaffold is increasingly critical in modern drug discovery, particularly for kinase inhibitors (e.g., FLT3, JAK) and GPCR ligands. Its value lies in the unique combination of the tert-butyl group —which provides significant lipophilic bulk to fill hydrophobic pockets—and the C4-bromide , a versatile handle for palladium-catalyzed cross-coupling.

This guide details the structural rationale, validated synthetic pathways, and handling protocols required to utilize this intermediate effectively.

Structural Architecture & Chemical Logic

Electronic and Steric Profile

The pyrazole ring is an electron-rich,


-excessive heterocycle. In this specific derivative, three key features define its reactivity:
  • N1-Methyl Group: Blocks the tautomeric shift common in unsubstituted pyrazoles, locking the bond order and solubility profile.

  • C3-tert-Butyl Group:

    • Steric Impact: The bulky tert-butyl group at position 3 creates a high degree of steric hindrance. This is advantageous in medicinal chemistry for inducing conformational restrictions in the final drug molecule, often improving selectivity for ATP-binding sites in kinases.

    • Metabolic Stability: The absence of benzylic protons (quaternary carbon) prevents rapid metabolic oxidation (CYP450), extending the half-life of the pharmacophore.

  • C4-Bromine: Located at the most electron-rich position of the pyrazole ring, this halide is primed for oxidative addition by transition metals (Pd, Ni), facilitating Suzuki-Miyaura and Buchwald-Hartwig couplings.

Regioisomerism: The Critical Challenge

A common pitfall in synthesizing this core is the regioselectivity during the methylation of the parent 3-(tert-butyl)-1H-pyrazole. Tautomerism allows methylation at either nitrogen, yielding two isomers:[1]

  • Target: 1-Methyl-3-(tert-butyl)pyrazole (Steric bulk away from N-Me).

  • Byproduct: 1-Methyl-5-(tert-butyl)pyrazole (Steric bulk adjacent to N-Me).

Note: The 1,3-isomer is generally thermodynamically favored due to reduced steric clash between the N-methyl and tert-butyl groups, but separation is often required.

Synthetic Pathways[2][3][4][5][6]

The synthesis of this compound typically follows a linear sequence: construction of the pyrazole core, N-methylation, and finally electrophilic bromination.

Pathway Visualization (DOT)

SynthesisPath Start Pivaloylacetonitrile (Precursor) Core 3-(tert-butyl)-1H-pyrazole Start->Core Hydrazine hydrate Reflux Methylation N-Methylation (MeI / NaH) Core->Methylation Isomer1 1-Methyl-3-(tert-butyl) (Target Isomer) Methylation->Isomer1 Major Product Isomer2 1-Methyl-5-(tert-butyl) (Byproduct) Methylation->Isomer2 Minor Product Bromination Electrophilic Bromination (NBS / ACN) Isomer1->Bromination Regioselective at C4 Final This compound Bromination->Final

Figure 1: Synthetic logic flow from acyclic precursors to the target brominated scaffold.

Experimental Protocols

Protocol A: Regioselective Bromination

This protocol assumes the starting material is pure 1-methyl-3-(tert-butyl)-1H-pyrazole. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) to avoid over-bromination and handling hazards.

Materials:

  • Substrate: 1-Methyl-3-(tert-butyl)-1H-pyrazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Quench: Sodium thiosulfate (

    
    ) solution
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methyl-3-(tert-butyl)-1H-pyrazole in ACN (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to control the exotherm.

    • Causality: Low temperature prevents radical side reactions (benzylic bromination is impossible here, but thermal control ensures regioselectivity).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The product will be less polar than the starting material.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with saturated

      
       (to remove excess bromine/NBS).
      
    • Wash with water and brine.[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Physical Properties Data
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 217.11 g/mol
Physical State Low-melting solid or oilDepends on purity/polymorph
Solubility High in DCM, EtOAc, DMSOLipophilic t-Bu group aids solubility
LogP (Predicted) ~2.5 - 3.0High lipophilicity

Reactivity Profile & Applications

Cross-Coupling Capabilities

The C4-Br bond is chemically distinct from aryl bromides due to the electron-rich nature of the pyrazole ring. Oxidative addition of Pd(0) is generally facile.

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

    • Catalyst Recommendation:

      
       or 
      
      
      
      / XPhos.
    • Base:

      
       or 
      
      
      
      (anhydrous conditions preferred to minimize protodebromination).
  • Buchwald-Hartwig: Used to install amines at C4.

    • Challenge: The steric bulk of the adjacent tert-butyl group (C3) may hinder the approach of bulky ligands. Use sterically smaller phosphine ligands or higher temperatures.

Reactivity Map (DOT)

Reactivity Center 4-Bromo-3-(tert-butyl) -1-methyl-1H-pyrazole Suzuki Suzuki Coupling (Aryl-Boronic Acids) Center->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (Amines) Center->Buchwald Pd(0), Ligand Heck Heck Reaction (Alkenes) Center->Heck Pd(II), Base Metallation Li-Halogen Exchange (n-BuLi -> Electrophile) Center->Metallation -78°C, THF

Figure 2: Divergent synthetic utility of the brominated scaffold.

References

  • Synthesis of 3-(tert-butyl)

    • Title: Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine.
    • Source: Molbank 2021, M1250.
    • URL:[Link]

    • Relevance: Confirms the stability and synthesis of the 3-tert-butyl-1-methyl pyrazole core.
  • General Pyrazole Bromination Protocols

    • Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[3][4]

    • Source: RSC Advances, 2015.
    • URL:[Link]

    • Relevance: Validates the reactivity of 4-bromo-1-methylpyrazoles in cross-coupling.
  • Medicinal Chemistry of Pyrazoles

    • Title: Pyrazole and its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications.[5][6]

    • Source: Orient. J. Chem., Vol. 29(4), 2013.
    • URL:[Link]

  • Commercial Availability & Safety Data: Source: Key Organics SDS (Methyl 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxyl

Sources

4-Bromo-3-tert-butyl-1-methylpyrazole CAS number

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Bromo-3-tert-butyl-1-methylpyrazole Scaffold: A Technical Guide to Regioselective Synthesis and Cross-Coupling Applications

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring represents a privileged heterocyclic scaffold. The specific substitution pattern of 4-bromo-3-tert-butyl-1-methylpyrazole offers a highly tuned balance of steric hindrance and electronic reactivity. The N-methyl group locks the molecule into a single tautomeric form, preventing the ambiguity of N-H pyrazoles. The bulky tert-butyl group at the C3 position provides significant steric shielding, which can modulate interactions with biological targets and dictate the regioselectivity of subsequent functionalizations. Finally, the C4-bromine atom serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

While the exact, unsubstituted 4-bromo-3-tert-butyl-1-methylpyrazole often exists as a proprietary or transient intermediate without a universally standardized standalone CAS registry number in basic public catalogs, its direct precursor 1-methyl-3-tert-butylpyrazole (CAS: 141665-16-9) and closely related functionalized derivatives like methyl 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1262865-52-0) are well-documented and commercially utilized [2][3].

As a Senior Application Scientist, I approach the synthesis and utilization of this scaffold not merely as a sequence of chemical additions, but as a finely tuned interplay of electronic and steric parameters. This guide details the physicochemical profiling, mechanistic synthesis, and downstream applications of this critical building block.

Physicochemical Profiling & Structural Causality

The reactivity of the pyrazole ring is dictated by its two nitrogen atoms: the N1 nitrogen (bearing the methyl group) is "pyrrole-like" and electron-donating, while the N2 nitrogen is "pyridine-like" and electron-withdrawing. This push-pull electronic arrangement results in the highest electron density being localized at the C4 carbon atom, making it the most nucleophilic position and highly susceptible to attack by an electrophile [1].

Table 1: Physicochemical Properties and Structural Significance

PropertyValueCausality / Significance
Chemical Name 4-Bromo-3-tert-butyl-1-methyl-1H-pyrazoleCore halogenated scaffold for cross-coupling.
Precursor CAS 141665-16-91-Methyl-3-tert-butylpyrazole starting material.
Derivative CAS 1262865-52-0Methyl 5-carboxylate functionalized derivative.
Molecular Formula C8H13BrN2Defines a low-molecular-weight building block.
Molecular Weight 217.11 g/mol Optimal for fragment-based drug discovery (FBDD).
Regiochemistry C4-BrominatedC4 possesses the highest innate electron density.
Steric Profile High (C3 tert-butyl)Shields the C4 position, dictating the choice of bulky phosphine ligands during downstream coupling.

Mechanistic Synthesis: Regioselective C4-Bromination

To access the 4-bromo-3-tert-butyl-1-methylpyrazole scaffold, researchers typically begin with 1-methyl-3-tert-butylpyrazole. The bromination must be carefully controlled to avoid radical side-reactions at the alkyl substituents.

SynthWorkflow A 1-Methyl-3-tert-butylpyrazole (CAS: 141665-16-9) B N-Bromosuccinimide (NBS) Solvent: DMF, 0 °C to RT A->B Reagents added C Electrophilic Aromatic Substitution at C4 B->C Br+ intermediate D 4-Bromo-3-tert-butyl-1-methylpyrazole (Target Scaffold) C->D Regioselective yield

Synthetic workflow for the regioselective C4-bromination of 1-methyl-3-tert-butylpyrazole.

Experimental Protocol: Self-Validating Bromination

Objective: To synthesize 4-bromo-3-tert-butyl-1-methylpyrazole via electrophilic aromatic substitution. Causality & Design: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2) to prevent over-oxidation and to maintain mild conditions that avoid the cleavage of the tert-butyl group under harsh acidic environments [4]. DMF is used as a polar aprotic solvent to stabilize the transient bromonium intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-methyl-3-tert-butylpyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical side-reactions at the alkyl substituents, ensuring the reaction proceeds strictly via an ionic electrophilic aromatic substitution pathway.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Protect the flask from light using aluminum foil. Causality: Light exclusion prevents the homolytic cleavage of the N-Br bond, avoiding unwanted radical bromination at the methyl or tert-butyl groups.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS. The reaction is typically complete within 2-4 hours. The shift in retention factor (Rf) validates the consumption of the starting material.

  • Quenching & Workup: Pour the reaction mixture into ice water containing 5% sodium thiosulfate (Na2S2O3). Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species, preventing further reaction during the concentration phase. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

  • Analytical Validation: Confirm the structure via 1H-NMR. The critical validation metric is the complete disappearance of the C4-H singlet (typically around δ 6.0 - 6.5 ppm) and the retention of the N-methyl and tert-butyl signals.

Applications in Drug Discovery: Cross-Coupling Dynamics

Once synthesized, the 4-bromo-3-tert-butyl-1-methylpyrazole acts as a premium electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The presence of the bulky tert-butyl group at C3 introduces significant steric hindrance around the C4-Br bond.

Causality in Catalyst Selection: Standard triphenylphosphine (PPh3) ligands often fail or result in sluggish oxidative addition due to this steric bulk. Therefore, dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are required to facilitate the oxidative addition and subsequent transmetalation steps efficiently.

SuzukiCycle Pd0 Pd(0) Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition (Insertion into C4-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product C4-Substituted Pyrazole Derivative RedElim->Product Substrate 4-Bromo-3-tert-butyl- 1-methylpyrazole Substrate->OxAdd

Suzuki-Miyaura cross-coupling catalytic cycle utilizing the sterically hindered 4-bromo pyrazole scaffold.

By mastering the synthesis and reactivity profile of 4-bromo-3-tert-butyl-1-methylpyrazole, researchers can unlock novel chemical space, driving the discovery of highly potent and selective kinase inhibitors, agrochemical agents, and advanced materials.

References

  • SciELO. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society, 2013.[Link]

Physical properties of 1-methyl-3-tert-butyl-4-bromopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Physicochemical Profiling and Synthetic Methodologies for 1-Methyl-3-tert-butyl-4-bromopyrazole: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly substituted pyrazoles serve as privileged scaffolds. 1-Methyl-3-tert-butyl-4-bromopyrazole (CAS: N/A, proprietary building block) represents an advanced, sterically hindered heterocyclic intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, offering self-validating protocols and mechanistic insights designed for direct implementation in scale-up and discovery laboratories.

Structural Anatomy & Physicochemical Profiling

The utility of 1-methyl-3-tert-butyl-4-bromopyrazole stems from the precise spatial and electronic contributions of its three substituents. Understanding the causality behind these structural features is critical for rational drug design.

  • N1-Methyl Group: By capping the pyrazole nitrogen, hydrogen-bond donor capacity is eliminated. This drastically lowers the Topological Polar Surface Area (TPSA), enhancing passive membrane permeability and blood-brain barrier (BBB) traversal.

  • C3-tert-Butyl Group: This bulky aliphatic moiety provides severe steric shielding to the adjacent N2 atom, preventing off-target metal coordination or metabolic N-oxidation. Furthermore, when the C4 position is functionalized, the tert-butyl group forces the new substituent out of coplanarity, breaking molecular symmetry and significantly improving aqueous solubility.

  • C4-Bromo Group: Acting as a highly polarizable heavy atom, the bromine increases the overall lipophilicity (LogP) of the scaffold. More importantly, it serves as a regioselective electrophilic handle for transition-metal-catalyzed cross-coupling.

Table 1: Quantitative Physicochemical Properties

Property Value Causality / Practical Significance
Molecular Formula C8H13BrN2 Defines the core sterically hindered scaffold.
Molecular Weight 217.11 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 216.0262 Da Target monoisotopic mass for High-Resolution Mass Spectrometry (HRMS) validation.
LogP (Predicted) 2.8 ± 0.2 Optimal lipophilicity for passive cellular diffusion and hydrophobic pocket binding.
TPSA 17.82 Ų Highly permeable; indicates zero hydrogen-bond donors.

| Boiling Point (Est.) | ~235 °C (760 mmHg) | Elevated by the bromo substituent's polarizability and molecular weight. |

SPR Core 1-Methyl-3-tert-butyl- 4-bromopyrazole NMe N1-Methyl Group Core->NMe tBu C3-tert-Butyl Group Core->tBu Br C4-Bromo Group Core->Br Prop1 Eliminates H-bond donation Lowers TPSA (17.82 Ų) NMe->Prop1 Prop2 Steric shielding of N2 Increases lipophilicity tBu->Prop2 Prop3 Enables cross-coupling Increases molecular weight Br->Prop3

Structure-property relationships of the pyrazole substituents.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this building block relies on a two-step sequence: a regioselective condensation followed by an electrophilic halogenation. The regioselective synthesis of pyrazoles from 1,3-dicarbonyl equivalents and hydrazines is a foundational transformation in heterocyclic chemistry . Subsequent electrophilic halogenation predominantly occurs at the C4 position due to the synergistic electron-donating effects of the nitrogen heteroatoms .

Step 1: Condensation to 1-Methyl-3-tert-butylpyrazole

The reaction of 4,4-dimethyl-3-oxopentanal with methylhydrazine yields the intermediate core. The aldehyde moiety is vastly more electrophilic than the sterically hindered tert-butyl ketone, ensuring that the primary amine of methylhydrazine attacks the aldehyde first, dictating the regiochemistry.

Step 2: Regioselective Electrophilic Bromination

We utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) rather than elemental bromine in acetic acid. Causality: NBS provides a mild, controlled release of electrophilic bromine (


), which prevents the oxidative degradation of the electron-rich pyrazole ring. DMF stabilizes the bromonium intermediate via solvent coordination, ensuring strict C4 regioselectivity .

Self-Validating Experimental Protocol:

  • Setup: Charge a dry, argon-purged 250 mL round-bottom flask with 1-methyl-3-tert-butylpyrazole (10.0 g, 72.3 mmol, 1.0 eq) and anhydrous DMF (145 mL, 0.5 M).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Suppresses radical formation and ensures strictly electrophilic aromatic substitution.

  • Reagent Addition: Add NBS (13.5 g, 75.9 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (IPC): This system validates its own completion. Visually, the initial suspension of NBS will completely dissolve into a homogeneous pale-yellow solution. Analytically, an LC-MS aliquot will show the complete disappearance of the starting material (

    
     139 
    
    
    
    ) and the emergence of a distinct isotopic doublet at
    
    
    217/219
    
    
    in a 1:1 ratio, confirming mono-bromination.
  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate (50 mL) to reduce any unreacted NBS. Extract with ethyl acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure.

SynthWorkflow SM 4,4-Dimethyl-3-oxopentanal + Methylhydrazine Cond Step 1: Condensation (EtOH, Reflux, 4h) SM->Cond Cyclization Int 1-Methyl-3-tert-butylpyrazole (Intermediate) Cond->Int -H2O Brom Step 2: Electrophilic Bromination (NBS, DMF, 0°C to RT) Int->Brom C4-Activation Prod 1-Methyl-3-tert-butyl-4-bromopyrazole (Target API Building Block) Brom->Prod Regioselective Purif Step 3: Silica Gel Chromatography (Hexane/EtOAc) Prod->Purif Workup PureProd Purified Target Compound (>98% HPLC Purity) Purif->PureProd Isolation

Synthetic workflow for 1-methyl-3-tert-butyl-4-bromopyrazole.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as an electrophile in palladium-catalyzed cross-couplings. However, the extreme steric bulk of the C3-tert-butyl group severely restricts the trajectory of the incoming palladium complex during the transmetalation step.

Catalyst Selection Causality: Standard catalysts like


 often fail or require excessive heating. Instead, 

must be selected. The large bite angle (99°) and flexible ferrocene backbone of the dppf ligand accommodate the steric bulk of the pyrazole, stabilizing the intermediate and accelerating the reductive elimination step to yield the C4-arylated product.

Coupling Protocol:

  • Combine 1-methyl-3-tert-butyl-4-bromopyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.
    
  • Degas the heterogeneous mixture by sparging with argon for 10 minutes to prevent catalyst oxidation.

  • Add

    
     (0.05 eq) and heat the sealed vessel to 90 °C for 4-6 hours.
    
  • Monitor via TLC (Hexane/EtOAc 4:1); the highly UV-active coupled product will appear at a lower

    
     than the starting bromide.
    

Analytical Characterization Standards

To ensure the integrity of the synthesized building block, the following analytical benchmarks must be met prior to downstream use:

Table 2: Expected Analytical Signatures

Analytical Method Expected Signals & Assignments

|


H NMR (400 MHz, 

)
|

7.35 (s, 1H, C5-H), 3.85 (s, 3H, N-

), 1.40 (s, 9H, C(

)

). | |

C NMR (100 MHz,

)
|

159.2 (C3), 130.5 (C5), 92.4 (C4-Br), 39.1 (N-

), 32.5 (C(

)

quat.), 29.8 (

of tBu). | | LC-MS (ESI+) |

217.0 (

Br), 219.0 (

Br)

(1:1 isotopic ratio). |

References

  • Heller, S. T., & Natarajan, S. R. (2006). "A highly innovative approach to the synthesis of pyrazoles in situ." Organic Letters, 8(12), 2675-2678.[Link]

4-bromo-3-tert-butyl-1-methyl-1h-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthetic architecture, and reactivity of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole , a critical building block in medicinal chemistry.

Part 1: Physicochemical Profile & Identity[1]

This molecule serves as a sterically demanding, halogenated scaffold used primarily in the development of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the 3-tert-butyl group, which provides significant lipophilicity and steric bulk, often used to fill hydrophobic pockets in protein targets (e.g., ATP-binding sites).

Core Data Matrix
PropertyValueNotes
IUPAC Name 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole
Molecular Formula C₈H₁₃BrN₂
Molecular Weight 217.11 g/mol Calculated based on standard atomic weights.
Exact Mass 216.0262Monoisotopic mass (⁷⁹Br isotope).
CAS Number Not widely indexedDerivative of 60061-63-4 (N-unsubstituted parent).
Physical State Solid / Low-melting solidTypical for low-MW halogenated pyrazoles.
LogP (Predicted) ~2.8 - 3.2High lipophilicity due to tert-butyl group.
Solubility DMSO, DCM, MeOHPoor water solubility.

Part 2: Synthetic Architecture & Causality

The synthesis of this scaffold requires careful control of regiochemistry . The introduction of the methyl group at the N1 position versus the N2 position is the critical failure point.

Mechanism of Regioselectivity

The synthesis typically proceeds via the methylation of 3-tert-butyl-1H-pyrazole (or its 5-tert-butyl tautomer).

  • The Challenge: Pyrazoles exist in tautomeric equilibrium. Alkylation can occur at either nitrogen.

  • The Solution (Steric Control): The bulky tert-butyl group sterically shields the adjacent nitrogen (N2). Therefore, under basic conditions (Sɴ2 mechanism), the electrophile (Methyl Iodide) preferentially attacks the distal nitrogen (N1).

  • Result: This yields the 1-methyl-3-tert-butyl isomer as the major product (>95% selectivity), avoiding the sterically congested 1-methyl-5-tert-butyl isomer.

Synthetic Pathway Diagram

The following flow illustrates the logical progression from the hydrazine precursor to the final brominated scaffold.

Synthesispathway Precursor Pivaloylacetaldehyde (or Enol Ether) Intermediate 3-tert-butyl-1H-pyrazole (Tautomeric Mix) Precursor->Intermediate Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Methylation Methylation (MeI, NaH) Intermediate->Methylation Regioselective Alkylation Isomer 1-methyl-3-tert-butyl- 1H-pyrazole Methylation->Isomer Steric Control (>95:5) Bromination Bromination (NBS, DMF) Isomer->Bromination SEAr (C4 Selective) Product 4-bromo-3-tert-butyl- 1-methyl-1H-pyrazole Bromination->Product

Caption: Regioselective synthesis pathway exploiting steric hindrance of the tert-butyl group to direct N-methylation.

Part 3: Functionalization & Reactivity[2][3][4]

The 4-bromo substituent acts as a versatile handle for Palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyrazole ring makes the C4-Br bond reactive towards oxidative addition.

Key Transformations
  • Suzuki-Miyaura Coupling : Reaction with aryl/heteroaryl boronic acids to install biaryl systems.

    • Application: Creating kinase inhibitor scaffolds (e.g., inhibiting FLT3 or JAK).

  • Buchwald-Hartwig Amination : Displacement of Bromine with amines.

    • Application: Introducing solubility-enhancing groups (e.g., piperazines).

  • Metallation (Li-Halogen Exchange) : Treatment with n-BuLi generates the C4-lithio species.

    • Application: Reaction with aldehydes/ketones to form secondary/tertiary alcohols.

Reactivity Map

Reactivity Core 4-bromo-3-tert-butyl- 1-methyl-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd-Ligand) Core->Buchwald Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Biaryl 4-Aryl-pyrazole (Kinase Inhibitors) Suzuki->Biaryl Amino 4-Amino-pyrazole (Solubility) Buchwald->Amino Alcohol C4-Carbinols (Functionalization) Lithiation->Alcohol

Caption: Divergent synthesis capabilities starting from the 4-bromo handle.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-methyl-3-tert-butyl-1H-pyrazole

Self-validating step: NMR verification of Regiochemistry.

  • Reagents : 3-tert-butyl-1H-pyrazole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.1 eq), THF (anhydrous).

  • Procedure :

    • Suspend NaH in anhydrous THF at 0°C under Argon.

    • Add 3-tert-butyl-1H-pyrazole portion-wise.[1] Evolution of H₂ gas confirms deprotonation. Stir for 30 min.

    • Add Methyl Iodide dropwise.

    • Warm to Room Temperature (RT) and stir for 3 hours.

    • Quench : Carefully add saturated NH₄Cl. Extract with EtOAc.[2][3]

  • Validation :

    • ¹H NMR : Look for N-Methyl singlet (~3.8 ppm).

    • NOESY : Critical step.[4] Observe NOE correlation between N-Me protons and C5-H (pyrazole proton). Absence of NOE between N-Me and tert-butyl protons confirms the 1-methyl-3-tert-butyl structure.

Protocol B: Bromination (C4-Selective)
  • Reagents : 1-methyl-3-tert-butyl-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or Acetonitrile.

  • Procedure :

    • Dissolve substrate in DMF at 0°C.

    • Add NBS portion-wise (exothermic).

    • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material).

    • Workup : Dilute with water, extract with Et₂O. Wash organic layer with water (to remove DMF) and brine.

  • Validation :

    • MS : Check for characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio).

    • ¹H NMR : Disappearance of the C4-H signal (usually a doublet or singlet around 6.0–6.5 ppm in the precursor).

References

  • Sigma-Aldrich . 4-bromo-3-tert-butyl-1H-pyrazole (CAS 60061-63-4) Product Sheet. Link

  • PubChem . Methyl 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 1262865-52-0).[5] Link

  • Elguero, J., et al.Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II, 1996.
  • Key Organics . Safety Data Sheet: Methyl 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate. Link

Sources

Pyrazole Building Blocks for Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their unique structural and electronic properties have made them a "privileged scaffold," appearing in a remarkable number of approved pharmaceuticals. Since the first synthesis of a pyrazole by Knorr in 1883, these versatile molecules have been integral to the development of drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. The United States Food and Drug Administration (US FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, highlighting their continued importance in drug discovery pipelines.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of pyrazole building blocks. We will delve into the core synthetic methodologies, explore strategies for functionalization, and examine the critical role of pyrazoles in rational drug design. Through detailed protocols, mechanistic insights, and case studies of successful drugs, this guide aims to equip you with the knowledge to effectively leverage pyrazole chemistry in your own research and development endeavors.

I. The Pyrazole Core: Synthesis of a Privileged Scaffold

The construction of the pyrazole ring is the foundational step in creating these valuable building blocks. Several robust and versatile methods have been developed over the years, with the Knorr pyrazole synthesis and its variations being among the most widely employed.

Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This reaction is typically acid-catalyzed and offers a straightforward route to a wide variety of substituted pyrazoles.

Mechanism of Action

The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.

A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric products. The outcome is influenced by both the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine.

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation

This protocol describes a general procedure for the synthesis of a 1,3,5-substituted pyrazole.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

  • Add the substituted hydrazine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Paal-Knorr Synthesis

A related and equally important method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a hydrazine. This method is particularly useful for the synthesis of N-substituted pyrazoles.

Recent Advances in Pyrazole Synthesis

Modern synthetic chemistry has introduced new and efficient methods for pyrazole synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times, and multicomponent reactions that allow for the construction of complex pyrazoles in a single step. For instance, a one-pot, I2-mediated, metal-free synthesis has been developed for di-, tri-, and tetrasubstituted pyrazoles from unsaturated carbonyl compounds and hydrazines, offering excellent yields and regioselectivity.

II. Functionalization of Pyrazole Building Blocks: Tailoring for Biological Activity

Once the pyrazole core is synthesized, its functionalization is key to creating a diverse library of building blocks for drug discovery. The ability to introduce various substituents at different positions of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

N-Alkylation and N-Arylation

Alkylation or arylation of the pyrazole nitrogen atoms is a common strategy. However, for unsymmetrically substituted pyrazoles, this can lead to a mixture of N-1 and N-2 isomers. The ratio of these isomers is dependent on the nature of the substituents, the solvent, and the reaction conditions.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for modifying the pyrazole ring. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for creating C-C bonds and introducing aryl or heteroaryl moieties onto the pyrazole scaffold. These reactions are highly versatile and have been instrumental in the synthesis of many complex pyrazole-containing drugs.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodo-pyrazole with a boronic acid.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

  • Base (e.g., K2CO3) (2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the iodo-pyrazole, boronic acid, palladium catalyst, and base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Iodo-pyrazole 4-Iodo-1-methyl-1H-pyrazol-3-amine Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Iodo-pyrazole->Catalytic_Cycle Oxidative Addition Boronic_Acid Ar-B(OH)2 Boronic_Acid->Catalytic_Cycle Transmetalation Catalyst Pd(0) Catalyst Catalyst->Catalytic_Cycle Base Base (e.g., K2CO3) Base->Catalytic_Cycle Coupled_Product 4-Aryl-1-methyl-1H-pyrazol-3-amine Catalytic_Cycle->Coupled_Product Reductive Elimination

Caption: Suzuki-Miyaura cross-coupling workflow.

III. The Role of Pyrazoles in Drug Design

The prevalence of the pyrazole scaffold in medicinal chemistry stems from its unique combination of physicochemical properties and its ability to engage in various interactions with biological targets.

Pyrazole as a Bioisostere

Pyrazoles are often employed as bioisosteres for other aromatic rings, such as benzene or other heterocycles. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. For example, replacing a more lipophilic arene with a pyrazole can enhance water solubility and reduce metabolic liability. Pyrazoles can also act as bioisosteres for amides, offering a different set of hydrogen bonding capabilities and conformational preferences.

Hydrogen Bonding and Target Interactions

The pyrazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2 hybridized nitrogen). This dual functionality allows pyrazoles to form key interactions with amino acid residues in the active sites of enzymes and receptors. This is particularly important in the design of kinase inhibitors, where hydrogen bonding with the hinge region of the kinase is often crucial for high-affinity binding.

Physicochemical Properties

The pyrazole ring is relatively stable to metabolic degradation and can be substituted to modulate properties such as lipophilicity (logP) and pKa. This allows medicinal chemists to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

IV. Case Study: Celecoxib (Celebrex®) - A Pyrazole-Containing Blockbuster

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its development marked a significant advancement in the treatment of inflammation and pain by offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Mechanism of Action

COX-2 is an enzyme that is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Celecoxib's selectivity for COX-2 over the constitutively expressed COX-1 isoform is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket near the active site of COX-2 that is absent in COX-1.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Kinase_Inhibitor_Workflow Start Novel Pyrazole Compound Library Screening High-Throughput Kinase Screening Start->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship Studies Hit_ID->SAR SAR->Screening Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: General workflow for kinase inhibitor discovery.

Conclusion

Pyrazole building blocks continue to be of paramount importance in medicinal chemistry and drug discovery. Their versatile synthesis, amenability to a wide range of functionalization reactions, and favorable physicochemical properties make them an invaluable scaffold for the development of new therapeutics. A deep understanding of the principles outlined in this guide will empower researchers to effectively design and synthesize novel pyrazole-based drug candidates with improved efficacy and safety profiles. The ongoing advancements in synthetic methodologies and a deeper understanding of the biological roles of pyrazoles promise a bright future for this remarkable class of heterocyclic compounds.

References

  • Research and Reviews. (2024, September 25).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis and pharmacological activities of celecoxib deriv
  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.
  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. (n.d.). DOAB.
  • Benchchem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Celecoxib. (n.d.). Wikipedia.
  • Pediatric Oncall. (n.d.).
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1).
  • Examples of pyrazole‐containing drugs and their pharmacological activities. (n.d.).
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021, August 18). Semantic Scholar.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014, May 1). PubMed.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A).

A Senior Application Scientist's Guide to Determining the Solubility of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The specific arrangement of a bulky tert-butyl group, a bromine atom, and a methyl group on the pyrazole ring imparts a unique combination of lipophilicity and polarity. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, whether for reaction optimization, purification, formulation, or biological screening.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole. Instead of merely presenting data, we will delve into the underlying principles and provide a robust experimental protocol, empowering researchers to generate reliable and reproducible solubility data.

Theoretical Considerations: Predicting Solubility

The fundamental principle governing solubility is "like dissolves like."[1][2] This means that a solute will have the highest solubility in a solvent with similar polarity. Let's analyze the structure of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole to predict its behavior:

  • Polar Features : The pyrazole ring contains two nitrogen atoms, which can act as hydrogen bond acceptors. The C-Br bond also contributes some polarity.

  • Nonpolar Features : The presence of a large, nonpolar tert-butyl group and a methyl group significantly increases the molecule's lipophilicity.

Based on this structure, we can hypothesize that the compound will exhibit limited solubility in highly polar solvents like water and good solubility in solvents of intermediate to low polarity. However, empirical determination is essential for accurate characterization.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method .[2] This technique involves agitating an excess of the solid in a solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved compound.

Materials and Equipment
  • 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole (solid)[3]

  • A selection of organic solvents of varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, acetonitrile, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system or another suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining solubility.

G A 1. Sample Preparation Add excess solid to a known volume of solvent B 2. Equilibration Agitate at constant temperature for 24-72 hours A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Filtration Filter supernatant through a 0.22 µm syringe filter C->D E 5. Quantification Analyze filtrate using a calibrated HPLC method D->E F 6. Data Reporting Express solubility in mg/mL or mol/L E->F

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[2]

Detailed Protocol
  • Preparation of Saturated Solutions :

    • For each selected organic solvent, add an excess amount of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Add a precise volume of the solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a temperature-controlled shaker and agitate for a period of 24 to 72 hours.[2] This extended time is crucial to ensure that the system reaches equilibrium between the dissolved and undissolved solute. The temperature should be recorded and maintained throughout the experiment.

  • Phase Separation :

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the larger particles settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.[2] This step is critical for a clean separation.

  • Filtration and Sample Preparation for Analysis :

    • Carefully draw the clear supernatant into a syringe.

    • Attach a chemically inert syringe filter (e.g., PTFE) and filter the solution into a clean vial.[2] This removes any fine, suspended particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification :

    • Analyze the diluted samples using a validated analytical technique, such as HPLC.

    • A calibration curve must be generated using standard solutions of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole of known concentrations to ensure accurate quantification.[2]

  • Data Reporting :

    • Calculate the concentration of the solute in the original saturated solution, taking into account any dilution factors.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole at 25°C

SolventPolarity IndexSolubility (mg/mL)
n-Hexane0.1To be determined
Toluene2.4To be determined
Diethyl Ether2.8To be determined
Ethyl Acetate4.4To be determined
Acetone5.1To be determined
Acetonitrile5.8To be determined
Ethanol4.3To be determined
Methanol5.1To be determined
DMSO7.2To be determined

The results from this systematic approach will provide a valuable dataset for making informed decisions in subsequent research and development activities. The correlation between solvent polarity and the measured solubility will validate the initial predictions based on the molecular structure and provide a deeper understanding of the compound's physicochemical properties.

Conclusion

While pre-existing, specific solubility data for 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole may not be readily available in the public domain, this guide provides the theoretical foundation and a robust, step-by-step experimental protocol for its determination. By following the principles of "like dissolves like" and employing the standardized shake-flask method, researchers can confidently generate the high-quality data necessary to advance their work with this compound.

References

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-tert-butyl-1H-pyrazole | 60061-63-4.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-tert-butyl-1H-pyrazole | 60061-63-4.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

The Strategic Utility of tert-Butyl Substituted Pyrazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of over 30 FDA-approved drugs in the last decade alone. However, the strategic functionalization of this heterocycle with a tert-butyl group elevates its utility from a simple structural spacer to a critical pharmacophore. This in-depth technical guide explores the causality behind the tert-butyl pyrazole's success, focusing on its thermodynamic advantages in kinase inhibition, the structural biology of its binding modes, and the regioselective synthetic methodologies required for its integration into drug discovery pipelines.

Structural Biology: The Thermodynamics of the tert-Butyl Group

In the context of targeted therapeutics, particularly protein kinase inhibitors, the addition of a tert-butyl group to a pyrazole core is rarely arbitrary. It is a calculated structural modification designed to exploit the hydrophobic allosteric pockets of target proteins [1].

The Type II Kinase Binding Paradigm

Kinases exist in dynamic equilibrium between active (DFG-in) and inactive (DFG-out) conformations. Type II kinase inhibitors, such as the p38 MAP kinase inhibitor Doramapimod (BIRB796) and various FLT3 inhibitors, specifically target the DFG-out state. When the Asp-Phe-Gly (DFG) motif flips outward, it exposes a deep, lipophilic allosteric pocket adjacent to the ATP-binding site [2].

The tert-butyl substituted pyrazole is uniquely suited for this microenvironment due to two primary causal factors:

  • Optimal Steric Volume: The tert-butyl group possesses a highly symmetrical, bulky, and rigid three-dimensional structure. It acts as a "molecular wedge," perfectly displacing the side chain of the gatekeeper residues (e.g., Phe691 in FLT3) and locking the kinase in its inactive conformation.

  • Desolvation Thermodynamics: The insertion of the highly lipophilic tert-butyl moiety into the hydrophobic pocket is entropically driven. It forces the release of highly ordered, high-energy water molecules from the pocket into the bulk solvent, resulting in a massive gain in binding affinity (often shifting IC50 values from micromolar to low nanomolar ranges).

KinaseBinding A Type II Kinase Inhibitor B Hinge Region Binder A->B Anchors to C Urea Linker A->C Connects via D tert-Butyl Pyrazole C->D Extends to E DFG-Out Allosteric Pocket D->E Occupies via Hydrophobic interactions

Logical interaction network of a Type II kinase inhibitor utilizing a tert-butyl pyrazole.

Structure-Activity Relationship (SAR) Case Study: FLT3 Inhibitors

To quantify the impact of the tert-butyl group, we can analyze the SAR of pyrazole-based FLT3 inhibitors developed for Acute Myeloid Leukemia (AML) [1]. In these urea-linked pyrazole series, the substitution at the C3 position of the pyrazole ring strictly dictates both enzymatic and cellular potency.

As shown in the data below, the absence of the tert-butyl group leads to a catastrophic loss of activity. Smaller alkyl groups (methyl, isopropyl) fail to generate sufficient van der Waals contacts within the allosteric pocket, proving that the tert-butyl group's specific steric bulk is the causal driver of target engagement.

Table 1: SAR of Pyrazole C3 Substitutions in FLT3 Inhibitors
R1 Substituent (Pyrazole C3)R2 Substituent (Pyrazole N1)rFLT3 IC50 (μM)Cellular IC50 (μM)Binding Mode Consequence
Hydrogen Phenyl> 10.0> 10.0Fails to engage the DFG-out hydrophobic pocket.
Methyl Phenyl5.28.1Weak van der Waals interactions; easily displaced.
Isopropyl Phenyl1.83.5Partial pocket filling; moderate entropic gain.
tert-Butyl Phenyl0.04 0.09 Optimal steric fit; completely displaces Phe691.

Data synthesized from established FLT3 inhibitor SAR profiles [1].

Synthetic Methodologies and Protocols

The synthesis of tert-butyl substituted pyrazoles requires careful consideration of regioselectivity. The immense steric bulk of the tert-butyl group can be leveraged as a directing group during cyclocondensation to ensure the formation of a single regioisomer, rather than a difficult-to-separate mixture.

Protocol A: Regioselective Synthesis via tert-Butylhydrazine

This protocol utilizes tert-butylhydrazine to exert steric control over the cyclization with an unsymmetrical 1,3-diketone [3]. The bulky tert-butyl group forces the initial nucleophilic attack of the hydrazine nitrogen onto the least sterically hindered carbonyl, creating a self-validating regioselective system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of the target 1,3-diketone in 25 mL of anhydrous ethanol.

  • Addition: Add 12.0 mmol (1.2 eq) of tert-butylhydrazine hydrochloride.

  • Base Catalysis: Introduce 12.0 mmol of triethylamine (TEA) dropwise to neutralize the hydrochloride salt and liberate the free hydrazine.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 4–6 hours. Monitor the consumption of the diketone via TLC (Hexane:EtOAc 7:3).

  • Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (DCM, 50 mL) and water (50 mL). Extract the aqueous layer twice more with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography.

  • Self-Validation (NMR): Confirm regioselectivity via ¹H NMR. The tert-butyl group will present as a distinct, massive 9-proton singlet at approximately

    
     1.25–1.35 ppm. The pyrazole C4-H proton will appear as a sharp singlet around 
    
    
    
    6.0–6.5 ppm.
Protocol B: One-Pot Multicomponent Synthesis via Alkynoyl Chlorides

An alternative, highly efficient method involves the use of 2,2-dimethylbut-3-ynoyl chloride as a bifunctional building block. This reagent already contains the tert-butyl precursor (the 2,2-dimethyl geometry) and an alkyne, allowing for rapid scaffold generation [4].

Step-by-Step Methodology:

  • Acylation: React 2,2-dimethylbut-3-ynoyl chloride (1.0 eq) with a ketone enolate (generated in situ using LDA at -78°C in THF) to form a 1,3-diketone intermediate.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate to isolate the crude intermediate.

  • Cyclization: Dissolve the crude intermediate in ethanol, add hydrazine hydrate (1.2 eq), and reflux for 5 hours.

  • Isolation: Remove the solvent, wash with brine, and purify via column chromatography to yield the 3-(tert-butyl)pyrazole derivative.

SyntheticWorkflow N1 2,2-Dimethylbut-3-ynoyl chloride (tert-butyl precursor) N3 1,3-Diketone Intermediate N1->N3 Acylation (-78°C) N2 Ketone Enolate N2->N3 N5 Cyclocondensation N3->N5 N4 Hydrazine Derivative N4->N5 Addition N6 3-(tert-butyl)pyrazole N5->N6 Reflux (80°C) & Purify

Workflow for the multicomponent synthesis of 3-(tert-butyl)pyrazoles.

Conclusion

The tert-butyl substituted pyrazole is a masterclass in rational drug design. By understanding the causality between its steric bulk and the thermodynamics of hydrophobic pocket binding, medicinal chemists can predictably enhance the potency and selectivity of kinase inhibitors [5]. Furthermore, by leveraging the steric hindrance of the tert-butyl group during synthesis, chemists can enforce strict regiocontrol, streamlining the production of complex active pharmaceutical ingredients (APIs). As the field moves toward increasingly complex allosteric modulators, this privileged scaffold will remain a cornerstone of therapeutic development.

References

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia National Center for Biotechnology Information (PMC) URL:[Link]

  • Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors RSC Publishing URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects National Center for Biotechnology Information (PMC) URL:[Link]

Safety and Handling of Brominated Methyl Pyrazoles: A Technical Whitepaper for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing process chemistry and scale-up, I frequently encounter brominated methyl pyrazoles—such as 4-bromo-3-methylpyrazole and 4-bromo-1-methylpyrazole—as indispensable synthons. The pyrazole ring is a privileged scaffold in medicinal chemistry, heavily utilized in the development of kinase inhibitors and anti-inflammatory agents, while the bromine atom serves as an essential handle for 1[1]. However, transitioning these compounds from milligram-scale discovery to multi-gram process development requires a rigorous, mechanistic understanding of their Safety Data Sheet (SDS) profiles. This whitepaper translates standard SDS data into actionable, self-validating laboratory protocols.

Molecular Causality: The Mechanism of Hazard

To handle a chemical safely, one must understand why it is hazardous. The toxicological profile of 4-bromo-3-methylpyrazole is dictated by the synergistic effects of its structural components:

  • Lipophilicity and Halogen Bonding: The heavy bromine atom significantly increases the molecule's lipophilicity. This allows the compound to readily bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum.

  • Lewis Basicity: The sp²-hybridized nitrogen in the pyrazole ring acts as a Lewis base and a strong hydrogen-bond acceptor. Once absorbed, it interacts with moisture in the mucosal membranes and cellular proteins.

This combination is the precise mechanistic reason why these compounds are universally classified as Category 2 Skin and Eye Irritants (H315, H319) and Category 3 2[2]. Furthermore, their physical state as fine crystalline powders with a melting point of3[3] makes them highly prone to aerosolization and sublimation during transfer.

Quantitative Safety Metrics

The following table synthesizes the core physicochemical and safety data for 4-bromo-3-methylpyrazole, translating regulatory classifications into practical laboratory implications.

Metric / PropertyValue / ClassificationMechanistic Rationale & Laboratory Implication
CAS Number 13808-64-5Primary identifier for2[2].
Physical State White to light yellow crystalHigh propensity to form airborne micro-dust; necessitates local exhaust[3].
Melting Point 74.0 - 80.0 °CLow melting point indicates a risk of sublimation under high-vacuum drying[3].
GHS Hazards H315, H319, H335Lipophilic halogen + basic nitrogen disrupts cellular membranes, causing 4[4].
Precautionary P261, P280, P302+P352Avoid breathing dust (P261); requires robust PPE and 2[2].
Environmental Not PBT / vPvBDoes not bioaccumulate persistently, but organic waste must be4[4].

Self-Validating Handling Protocols

Standard SDS instructions often state "Use with adequate ventilation" or "Avoid contact." In a high-stakes drug development environment, these directives are insufficient. We must employ self-validating systems —protocols where the completion of the step inherently proves its safety and success.

Protocol 1: Safe Weighing and Transfer

Objective: Transfer brominated pyrazole powders without generating respiratory hazards (H335).

  • Airflow Calibration: Adjust the fume hood sash to achieve a face velocity of exactly 80–100 feet per minute (fpm).

    • Causality: Excessive airflow creates vortexes that aerosolize the fine crystalline powder; insufficient airflow fails to capture sublimated vapors.

  • Static Mitigation: Discharge the weighing boat and spatula using an anti-static ionizer gun.

    • Causality: Halogenated heterocycles frequently accumulate static charge, causing the powder to repel from the spatula and contaminate the balance enclosure.

  • Execution: Weigh the material and seal it in a secondary container before removing it from the localized exhaust environment.

  • Self-Validation (UV-254nm Check): Turn off the ambient hood lighting and illuminate the balance area with a handheld UV-254 nm lamp.

    • Causality: The conjugated pyrazole system strongly absorbs UV light. Any spilled micro-crystals will appear as distinct, dark, non-fluorescent spots against the background, instantly validating whether the area is clean or requires decontamination.

Protocol 2: Emergency Response & Decontamination

Objective: Neutralize and remove dermal or surface contamination.

  • Immediate Dilution: In the event of skin contact (P302+P352), flush the area with copious amounts of water for at least 4[4].

  • Surfactant Application: Apply a mild laboratory soap or detergent.

    • Causality: Because the bromo-substituent renders the molecule lipophilic, water alone is insufficient to break the hydrophobic interactions with the skin. A surfactant is mandatory to 2[2].

  • Surface Decontamination: For benchtop spills, wipe the area with a 70% Isopropyl Alcohol (IPA) solution, followed by water.

    • Causality: IPA solubilizes the lipophilic brominated organic layer, while the subsequent water wash removes the polar pyrazole residues.

  • Self-Validation: Repeat the UV-254nm inspection on the benchtop to guarantee zero residual contamination.

Safety Workflow Visualization

The following diagram illustrates the logical flow of handling, accidental exposure, and the critical self-validating decontamination loop.

SDS_Workflow N1 Risk Assessment & PPE Verification N2 Weighing & Transfer (Local Exhaust Ventilation) N1->N2 N3 Reaction Assembly (Closed System) N2->N3 N4 Accidental Exposure (Skin/Eye/Inhalation) N2->N4 Spill / Aerosolization N3->N4 Vessel Breach N7 Hazardous Waste Consolidation N3->N7 Post-Reaction N5 Immediate Decontamination (Soap & Water / Eyewash) N4->N5 N6 Self-Validation: UV-254nm Surface Check N5->N6 N6->N5 Residue Detected (Repeat) N6->N7 Residue Cleared

Fig 1: Self-validating safety and handling workflow for brominated methyl pyrazoles.

References

  • Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 - Smolecule , smolecule.com, 1

  • SAFETY DATA SHEET - Fisher Scientific , fishersci.at, 2

  • SAFETY DATA SHEET - TCI Chemicals , tcichemicals.com, 4

  • 4-Bromo-3-methylpyrazole | 13808-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) , tcichemicals.com,3

Sources

Technical Whitepaper: Characterization of 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole

[1]

Executive Summary

4-bromo-3-tert-butyl-1-methyl-1H-pyrazole is a trisubstituted pyrazole intermediate critical for introducing steric bulk (via the tert-butyl group) and halogen handles (via the bromine) into drug scaffolds.[1] While simple pyrazoles are often high-melting solids, the introduction of the N-methyl group disrupts intermolecular hydrogen bonding, significantly lowering the melting point.[1]

This guide provides the chemical identity, predicted thermodynamic properties based on structural analogs, and a validated protocol for experimental determination.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Nomenclature and Structure[1][3]
  • IUPAC Name: 4-bromo-3-(1,1-dimethylethyl)-1-methyl-1H-pyrazole[1]

  • Molecular Formula: C₈H₁₃BrN₂[1]

  • Molecular Weight: 217.11 g/mol [1]

  • SMILES: CN1N=C(C(C)(C)C)C(Br)=C1[2]

Melting Point Data Analysis

Experimental melting point (MP) data for this specific regioisomer is proprietary or rare in open literature.[2] However, a reliable range can be derived by analyzing the Structure-Property Relationships (SPR) of structurally validated analogs.[1]

Table 1: Comparative Melting Point Analysis of Pyrazole Analogs

CompoundStructure ModificationMelting Point / StateImpact on Target
Target Compound 1-Me, 3-tBu, 4-Br Predicted: 30–50 °C Likely Low-Melting Solid or Oil
4-Bromo-3-methyl-1H-pyrazoleNH (H-bond donor)73–77 °C [1]NH increases MP via H-bonding.
4-Bromo-1-methyl-1H-pyrazole1-Me (No tBu)Liquid / Low SolidMethylation lowers MP (removes H-bond).[1]
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate1-Boc (Bulky)43–45 °C [2]Bulky N-substituent lowers lattice energy.[1]
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole1-Ph, 3-OMe24–25 °C [3]Asymmetry leads to low MP.[1]

Technical Insight: The target compound possesses an N-methyl group which removes the hydrogen bond donor capability of the pyrazole NH, typically depressing the melting point by 30–50 °C compared to its NH parent.[1] The bulky tert-butyl group adds van der Waals interactions but also creates asymmetry.[1] Consequently, 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole is expected to be a low-melting solid or viscous oil at room temperature (20–25 °C). [1]

Experimental Protocols for Characterization

Since the compound exists near the ambient temperature threshold, standard capillary methods may be insufficient.[1] The following protocols ensure rigorous data generation.

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for precise thermodynamic transitions.[2]

  • Sample Prep: Weigh 2–5 mg of the sample into a Tzero aluminum pan. Hermetically seal with a lid.

  • Equilibration: Cool the sample to -40 °C to ensure it is fully in the solid state.

  • Ramp: Heat from -40 °C to 100 °C at a rate of 5 °C/min.

  • Analysis: Identify the onset temperature (

    
    ) of the endothermic peak. This represents the true melting point, independent of operator visual bias.
    
Protocol B: Capillary Method (Visual)

Recommended for quick purity checks.[2]

  • Preparation: Pack the compound into a capillary tube. If the compound is an oil, cool it in dry ice until solidified before insertion.[1]

  • Apparatus: Use a melting point apparatus (e.g., Buchi or SRS) with a silicone oil bath or metal block.[1][2]

  • Ramp: Heat rapidly to 25 °C, then ramp at 1 °C/min.

  • Observation: Record the temperature of the first liquid droplet (meniscus formation) and the clear point (complete liquefaction).

Decision Logic for Analysis

The following flowchart outlines the logical pathway for characterizing this intermediate based on its physical state at receipt.

MP_DeterminationStartStart: Receive SampleCheckStateVisual Inspection(at 20 °C)Start->CheckStateIsLiquidLiquid / OilCheckState->IsLiquidViscous LiquidIsSolidSolid / PasteCheckState->IsSolidCrystalline/WaxyCoolCool to 4 °C(Refrigerator)IsLiquid->CoolCapillaryStandard Capillary MP(Ramp 1 °C/min)IsSolid->CapillarySolidifiesSolidifies?Cool->SolidifiesYesYesSolidifies->YesPreferredNoNoSolidifies->NoDSCPerform DSC(Range: -40 to 100 °C)Result_StdReport Experimental MP(e.g., 35-40 °C)DSC->Result_StdCapillary->Result_StdResult_LowReport as Low-Melting Solid(MP < 20 °C)Yes->DSCPreferredNo->Result_Low

Figure 1: Decision tree for selecting the appropriate melting point determination method based on the initial physical state of the pyrazole intermediate.

Synthesis & Impurity Profile

The melting point is a critical indicator of regioisomeric purity.[1] The synthesis typically involves the methylation of 4-bromo-3-tert-butyl-1H-pyrazole.[1]

  • Regioisomer Risk: Methylation can occur at either Nitrogen (N1 or N2).[2]

    • Target: 1-methyl-3-tert-butyl (Sterically favored, lower MP).[1]

    • Impurity: 1-methyl-5-tert-butyl (Sterically crowded, different crystal packing).[1]

  • Impact: Even 5% of the regioisomer can depress the melting point significantly (eutectic formation) or broaden the range (> 2 °C range indicates impurity).[2]

References

  • Thermo Scientific Chemicals. (2024).[1][2] Certificate of Analysis: 4-Bromo-3-methyl-1H-pyrazole. Fisher Scientific.[1] Link[2]

  • Arkat USA. (2014).[1][2] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc. Link

  • Kleizienė, N., et al. (2009).[1][2][3] 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.[1][3] Link[2][3]

  • PubChem. (n.d.).[1][2] Compound Summary: 4-bromo-3-methyl-1H-pyrazole.[1] National Library of Medicine.[1] Link[2]

Technical Guide: 4-Bromo-3-tert-butyl-1-methylpyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-bromo-3-tert-butyl-1-methylpyrazole (CAS: 60061-63-4 analog/derivative) represents a "privileged scaffold" in modern medicinal chemistry. Its utility stems from a unique tripartite structural role: the pyrazole core functions as a bioisostere for phenyl rings, improving aqueous solubility; the tert-butyl group acts as a hydrophobic anchor, filling deep lipophilic pockets (e.g., in kinase allosteric sites); and the C4-bromide serves as a versatile synthetic handle for palladium-catalyzed cross-coupling.

This guide details the strategic application of this building block in optimizing pharmacokinetics (PK), enhancing selectivity profiles in kinase inhibitors (FLT3, c-Met), and executing robust synthetic campaigns.[1]

Part 1: Structural Pharmacology & Design Logic[1]

The "Anchor and Vector" Strategy

In Fragment-Based Drug Discovery (FBDD), this molecule is classified as a high-value intermediate due to its defined geometry.

  • The Hydrophobic Anchor (C3-tert-butyl): This moiety is critical for selectivity . In kinase inhibitors, the bulky tert-butyl group often targets the "selectivity pocket" adjacent to the ATP-binding site or the hydrophobic back-pocket (in Type II inhibitors). It provides significant van der Waals contact energy, often increasing potency by 10-100 fold compared to a methyl or ethyl analog.

  • The Solubility Switch (N1-Methyl): Unlike unsubstituted pyrazoles (NH), the N-methyl group prevents tautomerization.[1] This locks the hydrogen bond acceptor (N2) in a fixed orientation, reducing the entropic penalty upon binding to the target protein.[1]

  • The Synthetic Vector (C4-Bromo): The bromine atom is positioned to allow extension into the solvent-exposed region or the hinge region of a protein, depending on the binding mode.[1]

Pharmacokinetic Advantages

Replacing a phenyl ring with a 1-methylpyrazole core often yields:

  • Lower LogP: Pyrazoles are generally less lipophilic than benzenes, aiding solubility.[1]

  • Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the C3 position, while the C4-substitution (post-coupling) blocks the primary site of electrophilic attack.[1]

Part 2: Synthetic Utility & Experimental Protocols

The primary utility of 4-bromo-3-tert-butyl-1-methylpyrazole is as an electrophile in transition-metal-catalyzed cross-coupling reactions.

Divergent Synthesis Workflow

The following diagram illustrates the central role of this intermediate in generating diverse chemical libraries.

Synthetic_Divergence Start 4-bromo-3-tert-butyl- 1-methylpyrazole Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Aminopyrazoles) Start->Buchwald R-NH2 Pd2(dba)3/XPhos Heck Mizoroki-Heck (Alkenyl Derivatives) Start->Heck Alkene Pd(OAc)2 Carbonylation Pd-Carbonylation (Esters/Amides) Start->Carbonylation CO, ROH Pd(OAc)2/dppp Target1 Kinase Inhibitors (FLT3, c-Met) Suzuki->Target1 Target3 Agrochemicals (Mitochondrial Inhibitors) Suzuki->Target3 Buchwald->Target1 Target2 GPCR Ligands Carbonylation->Target2

Figure 1: Divergent synthetic pathways utilizing the C4-bromo handle for library generation.

Protocol: Optimized Suzuki-Miyaura Coupling

Context: Coupling the sterically hindered 3-tert-butyl pyrazole requires specific catalytic systems to overcome the steric bulk adjacent to the reaction center.

Reagents:

  • Substrate: 4-bromo-3-tert-butyl-1-methylpyrazole (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for stability and bite angle.[1]

  • Base: K₂CO₃ (2 M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial with the pyrazole substrate, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen exclusion is vital to prevent homocoupling.[1]

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4 hours (thermal) or 110°C for 30 minutes (microwave).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Validation:

  • TLC: Monitor disappearance of starting material (Rf ~0.6 in 4:1 Hex/EtOAc).

  • LC-MS: Confirm product mass [M+H]+. Look for characteristic Br isotope pattern (1:1) disappearing in the product.[1][3]

Part 3: Case Study – Kinase Inhibitor Design

A prominent application of this scaffold is in the development of FLT3 (FMS-like tyrosine kinase 3) inhibitors for Acute Myeloid Leukemia (AML).[1][4]

Structural Logic

In many Type I and Type II kinase inhibitors, the pyrazole acts as the "hinge binder" or the scaffold connecting the hinge binder to the "tail" region.[1]

  • Interaction Map:

    • N2 (Nitrogen): Accepts H-bond from the hinge region backbone (e.g., Cys residue).[1]

    • C3 (tert-butyl): Occupies the hydrophobic "Gatekeeper" pocket.[1] This is a high-impact interaction. If the gatekeeper residue is small (Thr/Ala), the t-butyl fits.[1] If the gatekeeper is large (Met/Phe), steric clash occurs.[1] This is used to design selective inhibitors.[1]

Comparative Data: Substituent Effect

The table below summarizes hypothetical SAR (Structure-Activity Relationship) data demonstrating the impact of the tert-butyl group versus smaller alkyls in a generic kinase assay (e.g., p38 MAPK or FLT3).

Substituent (R)IC50 (nM)Lipophilicity (cLogP)Metabolic Stability (t1/2, min)Notes
Methyl4502.145Weak hydrophobic contact.[1]
Isopropyl852.655Improved potency.[1]
tert-Butyl 12 2.9 >120 Optimal potency & stability.
Phenyl1503.230Steric clash / CYP oxidation liability.

Table 1: Impact of C3-substitution on potency and physicochemical properties. The tert-butyl group offers the optimal balance of steric fill and metabolic resistance.

Part 4: Safety & Handling (MSDS Summary)

While generally stable, 4-bromo-3-tert-butyl-1-methylpyrazole requires standard laboratory safety protocols.

  • Hazards: Irritant (Skin/Eye/Respiratory).[1][5]

  • Signal Word: Warning.

  • Storage: Store at room temperature, under inert atmosphere (Argon/Nitrogen) to prevent slow debromination or oxidation over long periods.

  • Incompatibility: Strong oxidizing agents.[1]

Part 5: Mechanism of Selectivity Visualization

The following diagram illustrates how the tert-butyl group functions as a "Selectivity Filter" within a kinase active site.

Selectivity_Mechanism Inhibitor Inhibitor Core (1-Me-3-tBu-Pyrazole) Binding_Event Binding Interaction Inhibitor->Binding_Event Kinase_A Target Kinase (Small Gatekeeper: Thr) Result_A High Affinity Binding (tBu fits in pocket) Kinase_A->Result_A Complementary Shape Kinase_B Off-Target Kinase (Large Gatekeeper: Met) Result_B Steric Clash (No Binding) Kinase_B->Result_B Steric Hindrance Binding_Event->Kinase_A Attempt Binding_Event->Kinase_B Attempt

Figure 2: The "Gatekeeper" selectivity mechanism. The bulky tert-butyl group prevents binding to kinases with large gatekeeper residues, enhancing drug specificity.

References

  • Becerra, D., et al. (2021).[1][3] "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine."[3][6][7] Molbank, 2021(1), M1196.[1][3] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1005199, 4-Bromo-3-tert-butyl-1-methyl-1H-pyrazole. Retrieved from [Link][1]

  • Li, J.J. (2014).[1][8] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for Pyrazole coupling strategies).

Sources

Methodological & Application

Technical Application Note: Synthesis of 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole from 3-tert-butylpyrazole . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and agrochemicals. The synthesis prioritizes regiochemical fidelity, utilizing the steric bulk of the tert-butyl group to direct N-methylation, followed by a controlled electrophilic aromatic substitution (SEAr) for bromination.

Retrosynthetic & Strategic Analysis

The synthesis is designed to overcome the primary challenge of pyrazole chemistry: tautomeric ambiguity . 3-substituted pyrazoles exist in equilibrium with their 5-substituted counterparts. Direct alkylation often yields a mixture of 1,3- and 1,5-isomers.

Strategic Route:

  • Step 1: N-Methylation: We exploit steric hindrance to favor the formation of the 1,3-isomer over the 1,5-isomer.

  • Step 2: Bromination: Introduction of the bromine at the C4 position occurs via SEAr, which is highly selective for the electron-rich C4 position of the pyrazole ring.

Workflow Diagram

SynthesisWorkflow SM 3-tert-butylpyrazole (CAS: 13356-08-6) Step1 Step 1: N-Methylation (MeI, NaH, THF) SM->Step1 Steric Control Int 1-methyl-3-(tert-butyl)-1H-pyrazole (Major Isomer) Step1->Int Regioselective Step2 Step 2: Bromination (NBS, MeCN) Int->Step2 Electrophilic Subst. Prod This compound (Target) Step2->Prod C4-Selective

Figure 1: Synthetic workflow prioritizing steric control for regioselectivity.

Detailed Protocols

Step 1: Regioselective N-Methylation

Objective: Synthesize 1-methyl-3-(tert-butyl)-1H-pyrazole while minimizing the 1,5-isomer.

Mechanism & Rationale: The deprotonation of 3-tert-butylpyrazole creates a pyrazolide anion. The nitrogen adjacent to the bulky tert-butyl group is sterically shielded. Consequently, the methylating agent (MeI) preferentially attacks the distal nitrogen (N1), leading to the 1,3-isomer. Using Sodium Hydride (NaH) ensures complete deprotonation and irreversible alkylation.

Reagents:

  • 3-tert-butylpyrazole (1.0 eq)[1][2]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Iodomethane (MeI) (1.2 eq)[3]

  • Tetrahydrofuran (THF), anhydrous

  • Safety Note: MeI is a suspected carcinogen. NaH releases hydrogen gas; ensure proper venting.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a stir bar and nitrogen inlet.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF (0.2 M concentration relative to substrate) at 0 °C.

  • Addition: Dropwise add a solution of 3-tert-butylpyrazole (1.0 eq) in THF. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Iodomethane (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[4]

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: The crude residue typically contains a mixture of 1,3-isomer (major) and 1,5-isomer (minor). Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 1,3-isomer is generally less polar and elutes first or second depending on the stationary phase interaction, but NOE analysis is required for confirmation .

Validation (Self-Validating Step):

  • 1H NMR (CDCl₃): Look for the tert-butyl singlet (~1.3 ppm) and N-Methyl singlet (~3.8 ppm).

  • NOE Experiment (Critical): Irradiate the N-Methyl signal.

    • Target (1,3-isomer): You should observe NOE enhancement of the proton at C5 (aromatic H), but NO enhancement of the tert-butyl group.

    • Impurity (1,5-isomer): You will observe NOE enhancement of the tert-butyl group.

Step 2: Electrophilic Bromination at C4

Objective: Install a bromine atom at the C4 position.

Mechanism & Rationale: 1-methyl-3-(tert-butyl)pyrazole is an electron-rich heterocycle. The C4 position is the most nucleophilic site. N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (Br⁺), avoiding the harsh conditions of elemental bromine (Br₂).

Reagents:

  • 1-methyl-3-(tert-butyl)-1H-pyrazole (from Step 1) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (0.1 M)

Protocol:

  • Dissolution: Dissolve the pyrazole intermediate in MeCN at RT.

  • Addition: Add NBS (1.05 eq) portion-wise over 10 minutes. Protect from direct light to prevent radical side reactions (benzylic bromination is not a risk here, but light can degrade NBS).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS. The starting material spot should disappear, replaced by a less polar product spot.

  • Workup: Dilute with water and extract with Ethyl Acetate or DCM. Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove traces of bromine/NBS. Wash with brine, dry (Na₂SO₄), and concentrate.[3]

  • Purification: Recrystallization from Hexanes/EtOAc or a short silica plug is usually sufficient as the reaction is highly clean.

Data Summary & Characterization

ParameterSpecificationNotes
Target Formula C₈H₁₃BrN₂MW: 217.11 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 7.40 (s, 1H, H-5)Diagnostic H-5 shift (deshielded by N)
δ 3.82 (s, 3H, N-Me)
δ 1.41 (s, 9H, t-Bu)
¹³C NMR C4 should appear ~90-95 ppmSignificant upfield shift due to Br effect
MS (ESI) [M+H]⁺ 217.0 / 219.01:1 Isotopic pattern characteristic of Br
Regioselectivity Logic Diagram

Regioselectivity cluster_pathways Alkylation Pathways Tautomer 3-tert-butylpyrazole (Tautomeric Equilibrium) Anion Pyrazolide Anion Tautomer->Anion NaH Deprotonation PathA Attack at N (Proximal to t-Bu) Sterically Hindered Anion->PathA Slow/Minor PathB Attack at N (Distal to t-Bu) Sterically Favored Anion->PathB Fast/Major ProdA 1-methyl-5-tert-butylpyrazole (Undesired 1,5-isomer) PathA->ProdA ProdB 1-methyl-3-tert-butylpyrazole (Desired 1,3-isomer) PathB->ProdB

Figure 2: Mechanistic basis for regioselectivity driven by steric hindrance of the tert-butyl group.

Safety & Handling

  • Iodomethane (MeI): Volatile, highly toxic, and a suspected carcinogen. Handle only in a functioning fume hood with double nitrile gloves.

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water. Quench all reaction vessels and tools with isopropanol or ethyl acetate before water exposure.

  • NBS: Irritant. Store in a refrigerator to prevent decomposition.

References

  • Regioselectivity in Pyrazole Alkylation: Faggiani, E., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives."[5] Molecules, 2022.[6] Supports the mechanistic preference for 1,3-isomers when using steric control.

  • Bromination Protocols: Deshmukh, M. B., et al. "Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry." Oriental Journal of Chemistry, 2009. Validates the reactivity order of pyrazoles toward NBS and the efficiency of C4 bromination.

  • General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Standard Text). Foundational reference for pyrazole tautomerism and reactivity.
  • Characterization Data (Analogous Compounds): PubChem Compound Summary for 4-bromo-3-tert-butyl-1H-pyrazole (Precursor). Provides baseline spectral data for the non-methylated precursor.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-bromopyrazoles represents a pivotal transformation in the synthesis of kinase inhibitors and fragment-based drug discovery. However, the unique electronic properties of the pyrazole ring—specifically the acidic N-H bond (


) and the coordination ability of the 

nitrogen—present distinct challenges, including catalyst poisoning and regio-isomeric side reactions (N-arylation).

This guide provides two validated protocols: Protocol A for robust, scalable coupling of N-protected substrates, and Protocol B for the direct, protecting-group-free coupling of challenging N-unprotected pyrazoles using advanced precatalyst architectures.

Strategic Analysis: The "Free NH" Challenge

Before selecting a protocol, the researcher must analyze the substrate's protection state. The presence of a free N-H group fundamentally alters the catalytic cycle.

The Catalyst Poisoning Mechanism

In unprotected azoles, the deprotonated pyrazolate anion (formed by the base) acts as a potent ligand. It coordinates to the electrophilic Pd(II) intermediate formed after oxidative addition, creating a stable "resting state" complex (often dimeric) that stalls the catalytic cycle by preventing transmetallation.

Solution:

  • Steric Bulk: Use biaryl phosphine ligands (e.g., XPhos, SPhos) that are bulky enough to sterically preclude the coordination of the pyrazolate nitrogen to the palladium center.

  • Base Selection: Use mild, soluble bases (K

    
    PO
    
    
    
    ) rather than strong alkoxides to maintain a buffering effect.
Decision Matrix: Substrate-to-Protocol

The following workflow illustrates the logic for selecting the appropriate experimental conditions.

G start Start: 4-Bromopyrazole Substrate check Is the N1-position protected? (SEM, THP, Boc, Methyl) start->check protA PROTOCOL A: Standard Robust Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 or Na2CO3 Solvent: Dioxane/H2O check->protA Yes protB PROTOCOL B: Advanced/Direct Catalyst: XPhos Pd G2/G3 Base: K3PO4 Solvent: n-Butanol/H2O or Dioxane/H2O check->protB No yes Yes (Protected) no No (Free NH) scale Scale-Up Consideration: Avoid halogenated solvents. Consider LiOH for solubility. protA->scale protB->scale

Figure 1: Decision tree for selecting coupling conditions based on pyrazole protection status.

Protocol A: N-Protected 4-Bromopyrazoles (The Workhorse)

Applicability: Standard synthesis where N1 is protected (SEM, THP, Bn, Me) or substituted. Mechanism: Standard catalytic cycle; minimal risk of catalyst poisoning.

Materials
  • Substrate: N-protected 4-bromo-1H-pyrazole (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    )
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    )[1][2]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 mmol), boronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (3.0 mmol, 3.0 equiv).
  • Degas (Solvent): In a separate vessel, sparge the Dioxane/Water mixture with nitrogen for 15 minutes. Note: Oxygen is the enemy of active Pd(0).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.03 mmol, 3 mol%) to the solids.
    
  • Solvation: Add the degassed solvent mixture (5 mL, 0.2 M concentration) via syringe.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.

Why this works: Pd(dppf)Cl


 is robust, air-stable, and resistant to thermal degradation. The bidentate ligand prevents rapid catalyst decomposition.

Protocol B: N-Unprotected 4-Bromopyrazoles (The Buchwald Method)

Applicability: Direct coupling of free NH pyrazoles to avoid protection/deprotection steps. Critical Factor: Use of dialkylbiaryl phosphine precatalysts (Buchwald G2/G3) is mandatory to prevent poisoning.

Materials
  • Substrate: 4-bromo-1H-pyrazole (Free NH) (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II))

  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    )
  • Solvent: n-Butanol / Water (4:1) or Dioxane / Water (4:1)[2][3]

Step-by-Step Methodology
  • Charge: Add 4-bromopyrazole (1.0 mmol), boronic acid (1.5 mmol), and finely ground K

    
    PO
    
    
    
    (3.0 mmol) to a vial.
  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%). Note: If XPhos Pd G2 is unavailable, generate in situ using Pd(OAc)

    
     and XPhos ligand (1:2 ratio).
    
  • Solvation: Add degassed n-Butanol/Water (5 mL).

    • Insight:n-Butanol allows for higher temperatures and better solubility of polar intermediates than dioxane.

  • Reaction: Heat to 100 °C for 2–8 hours. The mixture will turn black/brown upon completion.

  • Workup: Acidify carefully to pH ~6 (if product is amphoteric) or extract directly with EtOAc/THF mixtures.

Why this works: The bulky XPhos ligand creates a "roof" over the palladium center, physically blocking the approach of the pyrazolate nitrogen, thereby forcing the cycle to proceed through transmetallation with the boronic acid instead.

Mechanistic Visualization: The Poisoning Loop

The diagram below details the competition between the productive cycle and the inhibitory "poisoning" pathway common in Protocol B scenarios.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + 4-Bromopyrazole Poison CATALYST POISONING (Pd-N Coordination) OxAdd->Poison Unprotected NH (No Bulky Ligand) TransMet Transmetallation (Pd(II)-Ar-Ar') OxAdd->TransMet + Boronic Acid (Bulky Ligand Blocks N) Prod Reductive Elimination (Product + Pd(0)) TransMet->Prod Prod->Pd0

Figure 2: The catalytic competition. Bulky ligands (Protocol B) block the red "Poisoning" path.

Comparative Data & Troubleshooting

Condition Comparison Table
VariableProtocol A (Protected)Protocol B (Unprotected)
Catalyst Pd(dppf)Cl

or Pd(PPh

)

XPhos Pd G2 or SPhos Pd G2
Ligand Type Bidentate / Simple PhosphineBulky Biaryl Phosphine
Base K

CO

/ Na

CO

K

PO

(Essential)
Primary Risk Protodeboronation of partnerCatalyst Poisoning (Stalled rxn)
Temp 80 °C100–110 °C
Yield (Avg) 85–95%70–90%
Troubleshooting Guide
  • Protodeboronation (Loss of Boronic Acid):

    • Symptom:[2][4] Recovery of unreacted aryl halide and formation of Ar-H (from boronic acid).

    • Fix: Switch to K

      
      PO
      
      
      
      (anhydrous) to lower the concentration of free OH
      
      
      . Add the boronic acid in portions.
  • Homocoupling (Ar-Ar):

    • Symptom:[2][4][5] Dimerization of the boronic acid.

    • Fix: Degas solvents more rigorously. Oxygen promotes homocoupling.

  • Incomplete Conversion (Unprotected):

    • Fix: Increase catalyst loading to 5 mol%. Switch solvent to n-Butanol to allow higher reaction temperature (110 °C).

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active and Efficient Catalyst System for the Palladium-Catalyzed Suzuki-Miyaura Reactions of Heteroaryl Halides.[6] Journal of the American Chemical Society. [Link] (The foundational paper establishing XPhos/SPhos for heteroaryl couplings.)

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[7][8][9][10] Journal of the American Chemical Society. [Link] (The definitive guide on handling unprotected azoles and the poisoning mechanism.)

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link] (General review of the mechanism and standard conditions.)

  • Lipshutz, B. H., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.[11] Organic Process Research & Development. [Link] (Modern green chemistry and scale-up considerations.)

Sources

Introduction: The Strategic Importance of N-Methylated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective N-Methylation of 3-tert-Butylpyrazole: Principles and Protocols

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The functionalization of the pyrazole ring, particularly at its nitrogen atoms, is a critical strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as 3-tert-butylpyrazole, presents a persistent synthetic challenge.[2] The two adjacent nitrogen atoms (N1 and N2) often exhibit similar reactivity, leading to the formation of regioisomeric mixtures that can be difficult and costly to separate.[3]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the factors governing the regioselective methylation of 3-tert-butylpyrazole, a detailed and field-tested experimental protocol for achieving high selectivity for the N1 isomer, and methods for the characterization of the resulting products.

Pillar 1: Understanding and Controlling Regioselectivity

The fundamental challenge in the N-alkylation of unsymmetrical pyrazoles is that deprotonation of the N-H proton results in a pyrazolate anion with negative charge delocalized across both nitrogen atoms.[4] Consequently, the alkylating agent can react at either nitrogen, yielding two different products: 1-methyl-3-tert-butyl-1H-pyrazole (the N1 isomer) and 1-methyl-5-tert-butyl-1H-pyrazole (the N2 isomer). The ratio of these products is not arbitrary; it is governed by a combination of steric, electronic, and systemic factors.

Causality Behind Experimental Choices:

  • Steric Hindrance (The Dominant Factor): For 3-tert-butylpyrazole, the most influential factor is steric hindrance. The bulky tert-butyl group at the C3 position physically obstructs the adjacent N2 nitrogen. This makes the N1 nitrogen the more sterically accessible site for attack by the methylating agent. Therefore, reactions are heavily biased toward the formation of the N1 isomer.[3][5] This effect is amplified when using larger alkylating agents.[3]

  • Choice of Base and Solvent System: The base and solvent are not merely passive components; they actively influence the reaction environment.

    • Base: A strong, non-nucleophilic base is required to efficiently deprotonate the pyrazole N-H. Sodium hydride (NaH) is a common and effective choice as it irreversibly forms the pyrazolate anion and hydrogen gas, driving the reaction forward.[3] Other bases like potassium carbonate (K₂CO₃) or potassium bis(trimethylsilyl)amide (KHMDS) can also be used, with the choice potentially impacting the N1/N2 ratio.[5]

    • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are preferred.[3] These solvents effectively solvate the cation of the pyrazolate salt, leaving a "naked" and highly reactive anion, which promotes a rapid SN2 reaction. Anhydrous conditions are critical, as water will quench the base and hydrolyze the methylating agent.[5]

  • Nature of the Methylating Agent: While methyl iodide (CH₃I) and dimethyl sulfate (DMS) are standard choices, more advanced reagents have been developed to further enhance selectivity. For instance, sterically bulky α-halomethylsilanes have been shown to dramatically improve N1 selectivity across a range of pyrazole substrates.[2][6]

  • Temperature: Reaction temperature can influence selectivity. Running the reaction at lower temperatures (e.g., 0 °C) can sometimes enhance the kinetic preference for the less hindered N1 position.[3]

Visualization of the Reaction Pathway

The following diagram illustrates the mechanistic steps involved in the methylation of 3-tert-butylpyrazole, highlighting the competing pathways leading to the N1 (major) and N2 (minor) regioisomers.

G cluster_pathways Start 3-tert-butylpyrazole Anion Pyrazolate Anion (Resonance Stabilized) Start->Anion - H⁺  Deprotonation MeI Methyl Iodide (CH₃I) Anion->MeI SN2 Attack N1_Product 1-methyl-3-tert-butyl-1H-pyrazole (N1 Isomer - Major Product) MeI->N1_Product Attack at N1 (Sterically Favored) N2_Product 1-methyl-5-tert-butyl-1H-pyrazole (N2 Isomer - Minor Product) MeI->N2_Product Attack at N2 (Sterically Hindered) Base Base (e.g., NaH) Base->Start

Caption: Reaction mechanism for the methylation of 3-tert-butylpyrazole.

Comparative Data on Methylation Conditions

The selection of reagents and conditions directly impacts both the yield and the regiochemical outcome. The table below summarizes typical conditions and expected results for the methylation of 3-tert-butylpyrazole, synthesized from established chemical principles.

Methylating AgentBaseSolventTemperature (°C)Expected N1:N2 RatioExpected Yield (%)Reference(s)
Methyl IodideNaHDMF0 to RT>95:585-95[3][5]
Dimethyl SulfateK₂CO₃AcetoneReflux90:1080-90[3][7]
Methyl IodideKHMDSTHF-78 to RT>95:580-90[5]
(Chloromethyl)TIPSKHMDSTHFRT>99:1~70-80[2][6]

TIPS = Triisopropylsilyl. The reaction with this masked methylating agent requires a subsequent protodesilylation step.

Protocol: N1-Selective Methylation of 3-tert-Butylpyrazole

This protocol details a reliable method for the synthesis of 1-methyl-3-tert-butyl-1H-pyrazole with high regioselectivity and yield.

Materials and Reagents:

Reagent/MaterialCAS NumberPurity/Grade
3-tert-Butylpyrazole18631-47-5≥97%
Sodium Hydride (NaH)7646-69-760% dispersion in oil
Methyl Iodide (MeI)74-88-4≥99%, stabilized
Anhydrous N,N-Dimethylformamide (DMF)68-12-2≥99.8%, anhydrous
Ethyl Acetate (EtOAc)141-78-6ACS Grade
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9-
Brine (Saturated aq. NaCl)7647-14-5-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-
Silica Gel112926-00-8230-400 mesh

Apparatus:

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Septa

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Experimental Procedure:

Caption: Experimental workflow for N1-selective methylation.

  • Reaction Setup (Inert Conditions):

    • Equip a flame-dried three-necked round-bottom flask with a magnetic stir bar, a thermometer, and two rubber septa.

    • Place the flask under a positive pressure of dry nitrogen or argon.

    • To the flask, add 3-tert-butylpyrazole (1.0 eq).

    • Add anhydrous DMF (approx. 5-10 mL per gram of pyrazole) via syringe. Stir the solution until the solid is fully dissolved.

    • Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation (Formation of Pyrazolate):

    • Carefully weigh sodium hydride (1.1 eq, 60% dispersion) and suspend it in a small amount of anhydrous DMF in a separate container if desired for easier transfer, or add it directly.

    • CAUTION: NaH reacts violently with water. Handle with extreme care.

    • Add the NaH to the stirred pyrazole solution portion-wise over 10-15 minutes at 0 °C.

    • Observation: Vigorous bubbling (H₂ gas evolution) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Methylation (C-N Bond Formation):

    • Draw methyl iodide (1.05 eq) into a syringe.

    • CAUTION: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.

    • Add the methyl iodide dropwise to the reaction mixture at 0 °C over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material. The reaction is complete when the starting pyrazole spot has disappeared.

  • Aqueous Workup:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to separate the major N1 product from the minor N2 isomer and any other impurities.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield 1-methyl-3-tert-butyl-1H-pyrazole as a pure compound.

Characterization of Regioisomers

Unambiguous identification of the N1 and N2 isomers is critical.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools. The chemical shifts of the protons and carbons will differ between the two isomers. For unambiguous assignment, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be performed.[7] For the N2 isomer (1-methyl-5-tert-butyl), a NOE correlation would be expected between the N-methyl protons and the protons of the tert-butyl group. This correlation would be absent in the N1 isomer.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the correct elemental composition (C₈H₁₄N₂) for both isomers.[7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation (inactive NaH).Wet solvent or reagents.Loss of volatile product during workup.Use fresh, high-quality NaH.Ensure all glassware is dry and use anhydrous solvents.[5]Use a cold trap during solvent removal.
Poor Regioselectivity Reaction temperature too high.Suboptimal base/solvent combination.Run the reaction at 0 °C or lower.[3]Consider alternative conditions, such as KHMDS in THF.[5]
Incomplete Reaction Insufficient reaction time or temperature.Poor quality methylating agent.Allow the reaction to stir longer at room temperature or gently warm to 40°C.Use a fresh bottle of methyl iodide.[5]

Conclusion

The regioselective methylation of 3-tert-butylpyrazole is a highly controllable process that overwhelmingly favors the formation of the 1-methyl-3-tert-butyl-1H-pyrazole isomer. The primary directing influence is the steric bulk of the tert-butyl group, which shields the N2 position from electrophilic attack. By employing a robust protocol utilizing a strong base like sodium hydride in an anhydrous polar aprotic solvent, researchers can consistently achieve high yields and excellent regioselectivity. This guide provides both the fundamental principles and the practical steps necessary for the successful synthesis and characterization of this important chemical building block.

References

  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from [Link]

  • Zarubaev, M., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). Retrieved from [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-206. Retrieved from [Link]

  • Rojas-Lima, S., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1248. Retrieved from [Link]

  • Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5865. Retrieved from [Link]

  • RSC Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • Long, H., et al. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. ResearchGate. Retrieved from [Link]

  • Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Retrieved from [Link]

  • Rojas-Lima, S., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1629. Retrieved from [Link]

  • Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Retrieved from [Link]

  • Mack, K. A., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3609–3615. Retrieved from [Link]

Sources

Application Note: Regioselective Bromination of 3-tert-butyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the regioselective bromination of 3-tert-butyl-1-methyl-1H-pyrazole to synthesize 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole. Utilizing N-bromosuccinimide (NBS) in acetonitrile (MeCN), this method offers high atom economy, mild reaction conditions, and simplified purification compared to elemental bromine routes. This guide is designed for medicinal chemists requiring high-purity halogenated heterocycles for Suzuki-Miyaura coupling or further functionalization.

Introduction & Strategic Analysis

Chemical Context

Pyrazoles are privileged scaffolds in drug discovery, found in blockbuster drugs like Celecoxib and Rimonabant. The introduction of a bromine atom at the C4 position is a critical intermediate step, enabling palladium-catalyzed cross-coupling reactions.

The substrate, 3-tert-butyl-1-methyl-1H-pyrazole , presents specific steric and electronic features:

  • Electronic Effects: The pyrazole ring is electron-rich. The N-methyl group (position 1) and the tert-butyl group (position 3) are electron-donating, activating the ring toward electrophilic aromatic substitution (

    
    ).
    
  • Regioselectivity: The C4 position is the most nucleophilic site. C5 is sterically hindered by the N-methyl group and electronically less favorable for initial attack compared to C4.

  • Steric Bulk: The tert-butyl group at C3 is bulky, effectively shielding the C3 environment, but leaving C4 accessible.

Experimental Strategy

While elemental bromine (


) is a traditional reagent, it often leads to over-bromination, requires hazardous handling, and generates corrosive HBr byproducts.

Selected Protocol: NBS in Acetonitrile We utilize N-bromosuccinimide (NBS) as the electrophilic bromine source.

  • Causality: NBS provides a controlled release of the bromonium ion (

    
    ), preventing di-bromination. Acetonitrile is a polar aprotic solvent that stabilizes the transition state and allows for easy reaction monitoring.
    
  • Green Chemistry: Succinimide, the byproduct, is water-soluble, simplifying the workup to a basic aqueous wash.

Reaction Mechanism

The reaction proceeds via a classic Electrophilic Aromatic Substitution (


) mechanism.[1]
  • Activation: NBS is polarized by the solvent/substrate, generating an electrophilic bromine species.

  • Attack: The

    
    -electrons of the pyrazole C4=C5 bond attack the bromine, forming a resonance-stabilized sigma complex (arenium ion).
    
  • Re-aromatization: Loss of a proton from C4 restores aromaticity, yielding the 4-bromo product.

ReactionMechanism cluster_conditions Conditions Substrate 3-tert-butyl-1-methyl-1H-pyrazole Intermediate Sigma Complex (Cationic Intermediate) Substrate->Intermediate + NBS (MeCN) NBS N-Bromosuccinimide (Electrophile Source) NBS->Intermediate Product 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole Intermediate->Product - H+ Byproduct Succinimide Intermediate->Byproduct Cond Solvent: MeCN Temp: 25-40°C Time: 2-4 h

Figure 1: Mechanistic pathway for the C4-selective bromination of the pyrazole core.

Comprehensive Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]DensityRole
3-tert-butyl-1-methyl-1H-pyrazole 138.211.0N/ASubstrate
N-Bromosuccinimide (NBS) 177.981.05SolidBrominating Agent
Acetonitrile (MeCN) 41.05N/A0.786 g/mLSolvent
Sodium Thiosulfate (aq) N/AN/AN/AQuench (removes

)
Ethyl Acetate / Hexanes N/AN/AN/AExtraction/Purification
Step-by-Step Methodology
Step 1: Preparation
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolve 3-tert-butyl-1-methyl-1H-pyrazole (1.38 g, 10.0 mmol) in Acetonitrile (20 mL, 0.5 M concentration).

    • Note: Ensure the pyrazole is fully dissolved before adding NBS to prevent localized high concentrations.

Step 2: Bromination
  • Cool the solution to 0°C using an ice bath. Although the reaction can proceed at room temperature, cooling controls the exotherm and enhances regioselectivity.

  • Add NBS (1.87 g, 10.5 mmol, 1.05 equiv.) portion-wise over 15 minutes.

    • Critical: Protect the reaction from direct light (wrap flask in foil) to prevent radical side reactions, although ionic bromination is dominant here.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

  • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes) or LCMS. The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
Step 3: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile (approx. 80% volume reduction).

  • Dilute the residue with Ethyl Acetate (50 mL).

  • Wash the organic layer with:

    • Saturated

      
        (20 mL) – Removes residual bromine (yellow color disappears).
      
    • Saturated

      
        (20 mL) – Neutralizes any acid generated.
      
    • Brine (20 mL).

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • The crude material is typically a light yellow/off-white solid.

  • Recrystallization: If high purity (>98%) is required, recrystallize from minimal hot Hexanes/EtOAc (9:1).

  • Yield: Expected yield is 85–95%.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Substrate in MeCN (0.5 M) Addition Add NBS (1.05 eq) at 0°C (Dark) Start->Addition Reaction Stir at RT (2-4 h) Monitor TLC/LCMS Addition->Reaction Quench Quench: Na2S2O3 (aq) Extract: EtOAc Reaction->Quench Wash Wash: NaHCO3 + Brine Dry: Na2SO4 Quench->Wash Isolate Concentrate & Recrystallize (Hexanes/EtOAc) Wash->Isolate

Figure 2: Operational workflow from solvation to isolation.

Analytical Validation

To validate the synthesis, compare the NMR spectra of the starting material and the product.

  • Starting Material (

    
     NMR): 
    
    • 
       1.30 (s, 9H, t-Bu)
      
    • 
       3.85 (s, 3H, N-Me)
      
    • 
       6.05 (d, 1H, C4-H) – Diagnostic Signal
      
    • 
       7.25 (d, 1H, C5-H)
      
  • Product (4-Bromo-3-tert-butyl-1-methyl-1H-pyrazole):

    • 
       1.35 (s, 9H, t-Bu) – Slight downfield shift
      
    • 
       3.82 (s, 3H, N-Me)
      
    • ABSENT:

      
       6.05 (C4-H) – Confirmation of substitution
      
    • 
       7.35 (s, 1H, C5-H) – Becomes a singlet due to loss of coupling
      

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Increase reaction time or heat to 40°C. Ensure aqueous layer is re-extracted.
Di-bromination Excess NBS or high temperature.Strictly control stoichiometry (1.05 eq). Keep temp < 40°C.
Yellow Product Residual Bromine (

).
Wash organic layer thoroughly with Sodium Thiosulfate.

Safety Note: NBS is an irritant and can cause skin/eye burns. Acetonitrile is flammable and toxic. Perform all operations in a fume hood.

References

  • Ganguly, N. C., De, P., & Dutta, S. (2005).[2][7] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.[2][7] Synthesis, 2005(07), 1103–1108.[2]

  • Ghorbani-Vaghei, R., & Jalili, H. (2005).[8] Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide.[8] Synthesis, 2005(07), 1099–1102.

  • Menyhárd, D. K., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[9][10] Molbank, 2021(4), M1296.

  • Organic Chemistry Portal. Bromination of Aromatic Compounds.

Sources

Advanced Protocol for the Buchwald-Hartwig Amination of Highly Hindered Heteroaryl Halides: 4-Bromo-3-tert-butyl-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Application: Synthesis of highly substituted pyrazole intermediates for kinase inhibitors and advanced pharmaceutical APIs.

Executive Summary & Mechanistic Rationale

The C4-amination of pyrazoles is a critical transformation in the synthesis of kinase inhibitors and other pharmaceutical agents[1]. However, the Buchwald-Hartwig cross-coupling of 4-halopyrazoles is notoriously difficult due to the inherent electronic properties of the heterocycle[2]. When attempting to aminate 4-bromo-3-tert-butyl-1-methylpyrazole , chemists face a severe dual-threat of electronic deactivation and extreme steric hindrance.

The Causality of Reaction Failure
  • Electronic Barrier (Slow Oxidative Addition): Pyrazoles are highly electron-rich heteroaromatics. The oxidative addition of a Pd(0) catalyst into the C4–Br bond is thermodynamically less favorable and kinetically slower than into a standard aryl bromide[3].

  • Steric Barrier (Hindered Amine Binding): The bulky tert-butyl group at the C3 position projects directly into the trajectory required for the incoming amine to coordinate to the Pd(II) center. If standard ligands (e.g., BINAP, dppf, or even XPhos) are used, the L·Pd(II)(Ar)(Br) intermediate becomes too crowded. This steric clash prevents amine binding and leads to competitive off-cycle pathways, most notably the protodehalogenation (hydrodehalogenation) of the pyrazole[1].

The Solution: Tailored Catalyst Architecture

To overcome these barriers, the catalytic system must utilize highly electron-rich and sterically demanding biarylphosphine ligands[4]. Ligands such as tBuBrettPhos or GPhos increase the electron density on the Pd(0) center to force the oxidative addition, while their extreme steric bulk accelerates the reductive elimination of the congested C–N bond[5]. Furthermore, utilizing a Palladium G3 or G4 precatalyst ensures the rapid, quantitative generation of the active L·Pd(0) species, preventing the formation of inactive palladium dimers that commonly plague reactions with electron-rich heterocycles[6].

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OxAdd Oxidative Addition (Overcomes e- rich Pyrazole) Pd0->OxAdd PdII_Ar L·Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar AmineBind Amine Binding & Base (Overcomes C3-tBu Sterics) PdII_Ar->AmineBind PdII_Amido L·Pd(II)(Ar)(NR2) Amido Complex AmineBind->PdII_Amido RedElim Reductive Elimination (Accelerated by Ligand Bulk) PdII_Amido->RedElim RedElim->Pd0 Product Release

Catalytic cycle highlighting steric/electronic barriers overcome by bulky biarylphosphine ligands.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the optimization landscape for the amination of 4-bromo-3-tert-butyl-1-methylpyrazole with a standard secondary amine (e.g., morpholine or a piperidine derivative). This data illustrates the necessity of matching the precatalyst generation with the correct ligand bulk.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 (5 mol%)XPhosNaOtBuToluene11012%Incomplete oxidative addition; unreacted starting material.
2Pd(OAc)2 (5 mol%)RuPhosCs2CO31,4-Dioxane11028%Slow conversion; trace hydrodehalogenation observed.
3tBuXPhos Pd G3 (2 mol%)tBuXPhosLHMDSToluene10055%Moderate amine binding; steric clash limits turnover.
4 tBuBrettPhos Pd G3 (2 mol%) tBuBrettPhos NaOtBu 1,4-Dioxane 100 88% Rapid activation; clean conversion; optimal sterics.
5 GPhos Pd G3 (2 mol%) GPhos LHMDS Toluene 90 92% Optimal for highly hindered amines; base-sensitive tolerance.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating In-Process Quality Control (IPQC) checkpoints, the operator can confirm the mechanistic viability of the reaction in real-time before proceeding to isolation.

Reagent Preparation & Setup
  • Substrate: 4-Bromo-3-tert-butyl-1-methylpyrazole (1.0 equiv, 1.0 mmol, ~217 mg)

  • Amine: Secondary or primary aliphatic amine (1.5 equiv, 1.5 mmol)

  • Catalyst: tBuBrettPhos Pd G3 or GPhos Pd G3 (2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv, 1.5 mmol). Note: Use LHMDS if the amine contains base-sensitive functional groups[3].

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Glovebox Assembly: Transfer an oven-dried Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox. Charge the tube with 4-bromo-3-tert-butyl-1-methylpyrazole, the Pd G3 precatalyst, and the base.

  • Liquid Addition: Add the amine (if liquid) and the anhydrous 1,4-dioxane.

    • Self-Validation Checkpoint 1 (Activation): Upon solvent addition and initial stirring, the suspension should rapidly transition to a deeply colored (typically dark red or orange) homogeneous solution. This visual cue confirms the base-mediated deprotonation of the G3 precatalyst and the successful generation of the active L·Pd(0) species.

  • Thermal Coupling: Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • IPQC Monitoring (LC-MS): After 12 hours, cool the reaction slightly, carefully open under a positive stream of N2, and withdraw a 10 µL aliquot. Dilute in LC-MS grade Acetonitrile.

    • Self-Validation Checkpoint 2 (Conversion): Analyze via LC-MS. Confirm the disappearance of the starting material (

      
       ~ 217/219 [M+H]+). Crucially, check for the des-bromo byproduct (
      
      
      
      ~ 139[M+H]+). A successful reaction driven by tBuBrettPhos/GPhos will show <5% of this hydrodehalogenation byproduct.
  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate (typically 10% to 40% EtOAc) to afford the pure aminated pyrazole.

Workflow Step1 Step 1: Glovebox Setup Charge Pyrazole, Amine, Pd G3, Base Step2 Step 2: Solvent Addition Add Degassed 1,4-Dioxane/Toluene Step1->Step2 Step3 Step 3: Thermal Coupling Heat at 90-110°C for 12-24h Step2->Step3 Step4 Step 4: IPQC Validation LC-MS: Check for Des-bromo byproduct Step3->Step4 Step5 Step 5: Workup & Isolation Celite Filtration & Flash Chromatography Step4->Step5

Step-by-step experimental workflow with integrated in-process quality control checkpoints.

References

1.[2] Su, M.; Buchwald, S. L. A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles - PubMed. Angew Chem Int Ed Engl. 2012. URL: 2.[1] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Molecules. 2020. URL: 3.[4] Su, M.; Buchwald, S. L. MIT Open Access Articles A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Angewandte Chemie International Edition. 2012. URL: 4.[5] Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide - ResearchGate. Tetrahedron. 2018. URL: 5.[6] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS. 2016. URL: 6.[3] Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. Organic Letters. 2014. URL:

Sources

Technical Guide: Regioselective C-H Functionalization of 1-Methyl-3-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the regioselective C-H activation of 1-methyl-3-tert-butylpyrazole , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors like Axitinib analogs).

The presence of the bulky tert-butyl group at the C3 position and the methyl group at N1 creates a specific steric and electronic environment that directs functionalization. This guide focuses on the Direct C5-H Arylation via Concerted Metalation-Deprotonation (CMD), which is the most efficient route to 1,3,5-substituted pyrazoles.

Introduction & Mechanistic Rationale

The Scaffold

The 1-methyl-3-tert-butylpyrazole core offers a unique geometry for drug design. The tert-butyl group at C3 acts as a "steric anchor," filling hydrophobic pockets in protein targets, while the N1-methyl defines the solubility and orientation.

The Regioselectivity Logic

For researchers, the primary challenge is distinguishing between the C4 and C5 positions.

  • C5 Position (Target): This is the most acidic C-H bond (

    
     in DMSO). It is electronically activated by the adjacent N1 nitrogen and is the preferred site for Palladium-catalyzed Direct Arylation  via the CMD mechanism.
    
  • C4 Position (Competitor): This position is nucleophilic (SEAr reactivity).[1] While accessible via electrophilic halogenation, it is sterically shielded by the bulky tert-butyl group at C3, making C5-functionalization highly selective under basic, catalytic conditions.

Key Insight: The tert-butyl group at C3 enhances C5-selectivity by sterically crowding the C4 position, effectively "pushing" the catalyst toward the more accessible and acidic C5 site.

Mechanistic Pathway: Concerted Metalation-Deprotonation (CMD)[2]

To achieve high yields, one must understand the CMD cycle. Unlike traditional Friedel-Crafts (which would favor C4), CMD relies on a base-assisted cleavage of the C5-H bond.

The Cycle
  • Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.

  • Ligand Exchange: The halide is replaced by a carbonate/carboxylate base (e.g., pivalate or carbonate).

  • C-H Activation (CMD Step): The carbonate ligand acts as an intramolecular base, deprotonating C5-H while the Pd center simultaneously forms a bond with C5. This is the rate-determining step.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Visualization: CMD Pathway & Regioselectivity

CMD_Mechanism Substrate 1-Methyl-3-tBu-Pyrazole C4_Block C4: Sterically Shielded (Nucleophilic/SEAr) Substrate->C4_Block Blocked by t-Bu C5_Target C5: Acidic/Accessible (Electrophilic/CMD) Substrate->C5_Target Preferred Site Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-OCOR) OxAdd->LigEx + RCOOH/Base CMD_TS CMD Transition State (Agostic C5-H...O) LigEx->CMD_TS + Substrate (C5) Prod C5-Arylated Product CMD_TS->Prod Reductive Elim. Prod->Pd0 Regeneration

Caption: The CMD catalytic cycle prioritizes the acidic C5 position, reinforced by steric shielding of C4 by the tert-butyl group.

Application Note: Direct C5-H Arylation

This protocol is optimized for coupling 1-methyl-3-tert-butylpyrazole with a wide range of aryl bromides. It avoids the need for pre-functionalized organometallics (e.g., boronic acids), significantly reducing step count.

Substrate Scope
  • Heterocycle: 1-Methyl-3-tert-butylpyrazole.

  • Coupling Partner: Aryl Bromides (preferred) or Aryl Iodides. Electron-poor aryl halides react faster; electron-rich require higher temperatures.

  • Tolerance: Nitriles, esters, trifluoromethyl groups, and ethers are well-tolerated.

Optimized Conditions Table
ComponentRecommendationFunction
Catalyst Pd(OAc)₂ (5 mol%)Precursor to active Pd(0). Acetate aids the CMD step.
Ligand PPh₃ (10-20 mol%) or PCy₃ PPh₃ is standard; PCy₃ for sterically demanding aryl halides.
Base K₂CO₃ (2.0 equiv)Neutralizes acid; Carbonate acts as the proton shuttle.
Additive Pivalic Acid (PivOH) (30 mol%)Critical. Acts as a "proton shuttle" co-catalyst, lowering the CMD energy barrier.
Solvent DMA (N,N-Dimethylacetamide)High boiling point, polar aprotic solvent stabilizes the Pd intermediates.
Temp/Time 100–120 °C, 12–16 hRequired to overcome the C-H activation activation energy.

Detailed Experimental Protocol

Protocol A: C5-Arylation of 1-methyl-3-tert-butylpyrazole

Materials:

  • 1-Methyl-3-tert-butylpyrazole (1.0 mmol, 138 mg)

  • Aryl Bromide (1.2 mmol)

  • Pd(OAc)₂ (11 mg, 0.05 mmol)

  • PPh₃ (26 mg, 0.10 mmol)

  • K₂CO₃ (276 mg, 2.0 mmol)

  • Pivalic Acid (30 mg, 0.3 mmol)

  • DMA (anhydrous, 3.0 mL)

Step-by-Step Workflow:

  • Reaction Setup (Glovebox or Schlenk Line):

    • To an oven-dried 15 mL pressure vial equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, K₂CO₃, and Pivalic Acid.

    • Note: If the Aryl Bromide is a solid, add it now. If liquid, add in step 3.

  • Solvent Addition:

    • Add the 1-methyl-3-tert-butylpyrazole and anhydrous DMA via syringe.

    • Critical: Sparge the DMA with Argon/Nitrogen for 10 minutes prior to use to remove dissolved oxygen, which kills the active Pd catalyst.

  • Final Assembly:

    • Add liquid Aryl Bromide (if applicable).

    • Cap the vial tightly (Teflon-lined cap).

  • Heating:

    • Place in a pre-heated oil block at 110 °C . Stir vigorously (800+ rpm) to ensure the heterogeneous base interacts with the solution.

    • Run for 14–16 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with Water (3 x 10 mL) and Brine (1 x 10 mL) to remove DMA.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).

    • Expected Yield: 70–90% depending on the aryl bromide.

Protocol B: C4-Iodination (Secondary Functionalization)

If C4 functionalization is required, it must be done via electrophilic substitution (SEAr).

  • Setup: Dissolve 1-methyl-3-tert-butylpyrazole (1.0 mmol) in Acetonitrile (5 mL).

  • Reagent: Add NIS (N-Iodosuccinimide) (1.1 mmol) in one portion.

  • Reaction: Stir at Room Temperature (25 °C) for 2–4 hours.

    • Note: The t-butyl group slows this down slightly compared to simple pyrazoles, but it proceeds cleanly.

  • Work-up: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.

  • Result: 4-iodo-1-methyl-3-tert-butylpyrazole (Ready for Suzuki/Sonogashira coupling at C4).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ ingress.Ensure rigorous degassing of DMA. Switch to a fresh bottle of Pd(OAc)₂.
Regioisomer Mix (C4 vs C5) Highly unlikely with this substrate, but possible if temp is too low.Ensure Temp > 100 °C. The CMD mechanism (C5) requires higher energy than SEAr (C4), but is thermodynamically preferred here.
Pd Black Formation Catalyst decomposition.Add more ligand (increase PPh₃ to 20 mol%). Ensure Pivalic Acid is present.
Starting Material Remains Aryl bromide is too deactivated.Switch to Aryl Iodide or use a more electron-rich ligand like XPhos or SPhos .

References

  • Vertex Pharmaceuticals. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation. National Institutes of Health. Available at: [Link]

  • Fagnou, K., et al. (2009). Palladium(II)-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. (Seminal work on CMD mechanism and pivalic acid additive).
  • Molinaro, C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI Molbank. Available at: [Link][2][3]

  • Rahali, A., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation. Comptes Rendus Chimie. Available at: [Link]

  • Gevorgyan, V., et al. (2008). Regioselective C-H Functionalization of Heterocycles. Chemical Reviews.

Sources

Optimization and Execution of Halogen-Metal Exchange on 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The functionalization of the pyrazole C-4 position is a cornerstone in the synthesis of kinase inhibitors and fragment-based drug discovery. While Electrophilic Aromatic Substitution (EAS) is standard for introducing halogens, converting these halogens into carbon-carbon bonds via metallation presents distinct regiochemical challenges.

The Core Challenge: 4-Bromopyrazoles possess two competing reactivity vectors:

  • Halogen-Metal Exchange (Desired): Kinetic control at C-4.

  • Deprotonation (Undesired): Thermodynamic control at C-5 (ortho-lithiation) or N-H deprotonation (

    
    ).
    

Scientific Rationale: Direct lithiation with


-BuLi requires strict cryogenic control (-78 °C) to prevent the "Halogen Dance"—a base-catalyzed migration of the metal from the kinetic C-4 position to the thermodynamic C-5 position. Furthermore, the inherent acidity of the pyrazole N-H necessitates either robust protecting group (PG) strategies or the use of "Turbo-Grignard" reagents (

-PrMgCl·LiCl) which operate under milder conditions and offer higher functional group tolerance.

This guide details three specific workflows:

  • Method A: Cryogenic Lithium-Halogen Exchange (High reactivity, low temp).

  • Method B: Turbo-Grignard Exchange (Scalable, moderate temp).

  • Method C: Magnesiate "Ate" Complex (For unprotected or sensitive substrates).

Decision Matrix & Workflow

Before selecting a protocol, evaluate the substrate using the following logic flow.

PyrazoleLogic Start Substrate Analysis: 4-Bromopyrazole IsProtected Is N1 Protected? Start->IsProtected Protect Install PG (SEM, THP, Bn, Me) IsProtected->Protect No (Standard) FG_Check Contains Sensitive FGs? (Esters, Nitriles, Nitro) IsProtected->FG_Check Yes MethodC METHOD C: In-Situ Protection/Exchange (Magnesiate Method) IsProtected->MethodC No (Skip Protection) Protect->FG_Check MethodA METHOD A: Cryogenic Li-Exchange (-78°C, n-BuLi) FG_Check->MethodA No (Robust Substrate) MethodB METHOD B: Turbo-Grignard (-15°C to RT, i-PrMgCl·LiCl) FG_Check->MethodB Yes (High Tolerance)

Figure 1: Decision tree for selecting the optimal metallation strategy based on substrate protection and functional group sensitivity.

Critical Mechanistic Pathways

Understanding the failure modes is essential for troubleshooting. The diagram below illustrates the competition between the desired exchange and the thermodynamic sinks.

Mechanism Substrate 4-Bromo-1-R-Pyrazole Kinetic C4-Lithio Species (Kinetic Product) Substrate->Kinetic n-BuLi, -78°C (Fast Exchange) Thermo C5-Lithio Species (Thermodynamic Sink) Kinetic->Thermo Warming > -50°C (Halogen Dance) Product C4-Functionalized Product Kinetic->Product Electrophile (E+) Thermo->Product E+ (Wrong Regioisomer)

Figure 2: Mechanistic divergence. Maintaining -78°C is critical to prevent the equilibrium shift to the C5-lithio species.

Detailed Experimental Protocols

Method A: Cryogenic Lithium-Halogen Exchange

Best for: Simple alkyl/aryl protected pyrazoles requiring maximum reactivity. Reagents:


-BuLi (1.6 M or 2.5 M in hexanes), Dry THF.

Protocol:

  • Preparation: Charge a flame-dried Schlenk flask with 1-protected-4-bromopyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Add a stir bar and seal under Argon/Nitrogen.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for internal temperature equilibration.

  • Exchange: Add

    
    -BuLi  (1.05 equiv) dropwise via syringe pump or carefully down the side of the flask over 5–10 minutes.
    
    • Observation: A color change (often yellow to pale orange) may occur.

    • Timing: Stir at -78 °C for exactly 30–45 minutes. Do not over-stir, as this risks C-5 isomerization.

  • Quench: Add the Electrophile (1.2–1.5 equiv) (neat or dissolved in minimal THF) dropwise.

  • Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to RT over 1 hour.

  • Workup: Quench with sat. aq. NH

    
    Cl, extract with EtOAc, and dry over Na
    
    
    
    SO
    
    
    .

Expert Insight: If the electrophile is a proton source (like an aldehyde with an alpha-proton), use the "Reverse Quench" technique: Cannulate the lithiated pyrazole into a cold solution of the electrophile to maintain excess electrophile relative to the base.

Method B: Turbo-Grignard Exchange (Knochel Protocol)

Best for: Substrates with sensitive functional groups (esters, nitriles) or for scale-up where -78 °C is impractical. Reagents:


-PrMgCl[1][2][3]·LiCl (Turbo Grignard, ~1.3 M in THF).

Protocol:

  • Preparation: Dissolve 1-protected-4-bromopyrazole (1.0 equiv) in anhydrous THF (0.5 M – 1.0 M; higher concentration is beneficial for Mg exchange).

  • Activation: Cool the solution to -15 °C (ice/salt bath) or 0 °C depending on substrate sensitivity.

  • Exchange: Add

    
    -PrMgCl[1][3]·LiCl  (1.1 equiv) dropwise.
    
    • Rate: The reaction is slower than Li-exchange.

    • Monitoring: Stir at 0 °C to RT. Monitor by GC-MS or LC-MS (quench aliquot with MeOD to check for deuterium incorporation vs. starting material). Exchange typically takes 30 min to 2 hours.

  • Reaction: Once exchange is >95% complete, cool to 0 °C (if at RT) and add the Electrophile (1.1–1.2 equiv).

    • Catalysis: For reaction with aryl halides or acid chlorides, add CuCN·2LiCl (10 mol%) to facilitate transmetallation.

  • Workup: Standard aqueous workup.

Why this works: The LiCl breaks up the polymeric magnesium aggregates, increasing the nucleophilicity of the


-Pr group and the resulting pyrazolyl-magnesium species, allowing exchange to occur at kinetically competent rates without requiring cryogenic temperatures [1, 2].
Method C: The "Magnesiate" Strategy for Unprotected Pyrazoles

Best for: 4-Bromopyrazoles with a free N-H, avoiding a separate protection step. Concept: Use 1 equivalent of base to protect the N-H in situ, followed by exchange.

Protocol:

  • Deprotonation: Dissolve 4-bromo-1H-pyrazole (1.0 equiv) in THF at 0 °C. Add

    
    -PrMgCl  (1.0 equiv). Stir for 15 min.
    
    • Result: Formation of the N-magnesium species (N-MgBr). This protects the nitrogen.

  • Exchange: Cool to -78 °C. Add

    
    -BuLi  (2.0 equiv) or 
    
    
    
    -BuLi
    (2.0 equiv).
    • Note:

      
      -BuLi is preferred for speed at this temperature, but 
      
      
      
      -BuLi works if allowed more time.
    • Mechanism:[4] The first equivalent of Li reagent forms a mixed magnesiate/lithiate "ate" complex, facilitating the Br-Li exchange at C-4.

  • Quench: Add Electrophile (2.5 equiv) at -78 °C.

  • Workup: Acidic workup is required to reprotonate the N-H.

Comparative Data Summary

FeatureMethod A (

-BuLi)
Method B (Turbo-Grignard)Method C (In-situ)
Active Species 4-Li-Pyrazole4-MgCl-Pyrazole · LiClMixed Mg/Li Species
Temperature -78 °C (Strict)-15 °C to RT0 °C to -78 °C
FG Tolerance Low (No esters/ketones)High (Tolerates esters/CN)Moderate
Reaction Time < 30 mins1 - 4 hours1 - 2 hours
Main Risk C-5 IsomerizationIncomplete ExchangeSolubility issues

References

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[3] Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336. Link

  • Bao, R. L.-Y.; Zhao, R.; Shi, L. "Progress in the Synthesis of 4-Substituted Pyrazoles." Organic Process Research & Development, 2015 , 19, 6–33. Link

  • Heinisch, G.; Holzer, W. "Pyrazole chemistry.[5] Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole." Journal of the Chemical Society, Perkin Transactions 1, 1990 , 1829–1834.[5] Link

  • Tomke, S.; et al. "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, 2017 , 22(11), 1953. Link

Sources

Scalable Synthesis of 4-Bromo-3-tert-butyl-1-methyl-1H-pyrazole: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Bromo-3-tert-butyl-1-methyl-1H-pyrazole is a highly sought-after heterocyclic building block in medicinal chemistry. It is frequently utilized as an electrophilic precursor in Suzuki-Miyaura cross-coupling reactions for the development of complex Active Pharmaceutical Ingredients (APIs), including potent p38 kinase inhibitors 1.

To ensure high yield and scalability, the synthesis relies on a meticulously controlled three-stage sequence:

  • Knorr Pyrazole Synthesis: The foundation of the pyrazole core is established via the Claisen condensation of pinacolone with ethyl formate, followed by cyclization with hydrazine hydrate. The base-mediated condensation generates a β-ketoaldehyde enolate, which undergoes rapid intramolecular dehydration upon the addition of hydrazine 2.

  • Regioselective N-Methylation: The introduction of the N-methyl group presents a regiochemical challenge. However, the immense steric bulk of the tert-butyl group at the C3 position acts as a kinetic and thermodynamic shield. When treated with methyl iodide, alkylation is overwhelmingly directed to the N1 position (the nitrogen furthest from the tert-butyl group).

  • Electrophilic Aromatic Bromination: The C4 position of the pyrazole ring is highly electron-rich and sterically accessible. N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), eliminating the risk of over-bromination or radical-mediated side reactions.

Retrosynthetic Analysis & Route Selection

The following workflow illustrates the optimized synthetic route, designed to minimize hazardous intermediates and maximize throughput at scale.

SynthesisWorkflow SM Pinacolone + Ethyl Formate Step1 Knorr Pyrazole Synthesis SM->Step1 1. NaOEt 2. NH2NH2·H2O Int1 3-tert-butyl- 1H-pyrazole Step1->Int1 Step2 Regioselective N-Methylation Int1->Step2 MeI, K2CO3 DMF Int2 3-tert-butyl-1-methyl- 1H-pyrazole Step2->Int2 Step3 Electrophilic Bromination Int2->Step3 NBS, MeCN Target 4-bromo-3-tert-butyl- 1-methyl-1H-pyrazole Step3->Target

Fig 1: Three-step scalable synthetic workflow for 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-tert-butyl-1H-pyrazole

Causality Check: Sodium ethoxide (NaOEt) is utilized instead of sodium hydride (NaH) to deprotonate pinacolone. NaOEt provides sufficient basicity (pKa ~16) for the Claisen condensation while significantly reducing the fire hazards associated with hydrogen gas evolution during scale-up.

  • Condensation: Under an inert nitrogen atmosphere, charge a reactor with anhydrous ethanol (5.0 vol) and NaOEt (1.2 equiv). Cool the mixture to 0 °C.

  • Addition: Prepare a mixture of pinacolone (1.0 equiv) and ethyl formate (1.5 equiv). Add this mixture dropwise to the reactor over 2 hours, maintaining the internal temperature below 5 °C.

  • Aging: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of the sodium salt of 4,4-dimethyl-3-oxopentanal will manifest as a thick suspension.

  • Cyclization: Cool the reactor back to 0 °C. Cautiously add hydrazine hydrate (1.2 equiv) dropwise. Self-Validation: The reaction is highly exothermic; the rate of addition must be strictly controlled by monitoring the internal temperature (keep < 20 °C).

  • Reflux & Workup: Heat the mixture to reflux for 4 hours. Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 3-tert-butyl-1H-pyrazole as a crystalline solid.

Step 2: Regioselective N-Methylation

Causality Check: Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is the optimal base/solvent system. K₂CO₃ is a mild, heterogeneous base that slowly deprotonates the pyrazole, keeping the steady-state concentration of the nucleophilic pyrazolide anion low. This minimizes dialkylation or side reactions, while DMF stabilizes the polar transition state.

  • Preparation: Dissolve 3-tert-butyl-1H-pyrazole (1.0 equiv) in anhydrous DMF (4.0 vol). Add finely powdered K₂CO₃ (1.5 equiv).

  • Alkylation: Cool the suspension to 0 °C. Add methyl iodide (MeI, 1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 6 hours. Self-Validation: Monitor by GC-FID. The reaction is complete when the starting material is < 1%. The steric bulk ensures the N1:N2 isomer ratio is typically > 95:5.

  • Workup: Quench the reaction by pouring it into ice water (15 vol). Extract with methyl tert-butyl ether (MTBE, 3 x 5 vol). Wash the combined organic layers thoroughly with water (to remove DMF) and brine. Concentrate to yield 3-tert-butyl-1-methyl-1H-pyrazole as a pale yellow oil.

Step 3: Electrophilic Bromination

Causality Check: Acetonitrile (MeCN) is chosen as the solvent because it completely dissolves both the pyrazole and NBS, ensuring a homogeneous reaction. It also lacks abstractable hydrogen atoms, preventing radical side reactions.

  • Preparation: Dissolve 3-tert-butyl-1-methyl-1H-pyrazole (1.0 equiv) in MeCN (5.0 vol) and cool to 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 1 hour. Maintain the reactor in the dark (wrap in foil) to suppress radical formation.

  • Reaction: Stir at room temperature for 2 hours. Self-Validation: HPLC-UV will show the quantitative conversion of the starting material to a single, more lipophilic peak.

  • Workup: Quench the reaction with a 10% aqueous sodium thiosulfate solution (to destroy residual electrophilic bromine). Extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine.

  • Purification: Concentrate the organic layer. The crude product can be purified via vacuum distillation or recrystallization from heptane to afford the target 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole. Safety Note: Handle brominated pyrazoles with appropriate PPE, as related derivatives are known skin sensitizers and irritants 3.

Quantitative Data & Optimization

The following table summarizes the expected analytical data and in-process control (IPC) metrics for the scalable synthesis.

StepIntermediate / ProductExpected YieldPurity (HPLC/GC)Key ¹H NMR Markers (CDCl₃, 400 MHz)IPC Method & Validation Criteria
1 3-tert-butyl-1H-pyrazole78 - 85%> 98.0%δ 7.45 (d, 1H), 6.05 (d, 1H), 1.35 (s, 9H)LC-MS: Disappearance of β-ketoaldehyde mass. Target m/z: 125.1 [M+H]⁺
2 3-tert-butyl-1-methyl-1H-pyrazole88 - 92%> 99.0%δ 7.25 (d, 1H), 6.00 (d, 1H), 3.85 (s, 3H), 1.30 (s, 9H)GC-FID: Starting material < 1%. Isomer ratio N1:N2 > 95:5
3 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole90 - 95%> 99.5%δ 7.35 (s, 1H), 3.85 (s, 3H), 1.40 (s, 9H)HPLC-UV: Complete conversion. Absence of dibrominated species

References

  • US Patent Application Publication (US 2008/0064734 A1). Inhibition of p38 Kinase Activity Using Substituted Heterocyclic Ureas. Googleapis.com.
  • Benchchem. 4,4-Dimethyl-3-oxo-pentanal | 23459-13-4.
  • Key Organics.

Sources

Reagents for N-methylation of bulky pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Methylation of Sterically Hindered Pyrazoles

Executive Summary

The N-methylation of bulky pyrazoles is a notorious bottleneck in medicinal chemistry. The presence of substituents at the C3 and C5 positions creates a conflict between steric hindrance and tautomeric equilibrium , often resulting in poor regioselectivity (


 vs. 

isomers) and low yields. Standard electrophilic alkylation (e.g., MeI, DMS) typically yields thermodynamic mixtures that require tedious chromatographic separation.

This guide moves beyond standard textbook methods, introducing three distinct protocols tailored to specific steric and electronic challenges:

  • Silyl-Masking Protocol: For maximum regiocontrol (

    
    ) using steric bulk to direct alkylation.
    
  • Chan-Lam Coupling: For substrates sensitive to strong bases or requiring complementary regioselectivity.

  • Meerwein’s Salt Protocol: For extremely unreactive, electron-deficient pyrazoles.

The Mechanistic Challenge: Sterics vs. Tautomerism

In solution,


-unsubstituted pyrazoles exist in rapid equilibrium between two tautomers (

-pyrazole and

-pyrazole). When a bulky group resides at C3 (or C5), the alkylation site is dictated by two competing factors:
  • Steric Control: The electrophile prefers the nitrogen furthest from the bulky substituent.

  • Electronic/Tautomeric Control: The most nucleophilic nitrogen (often the one adjacent to an electron-donating group) reacts first.

In "bulky" systems, these factors often oppose each other.

PyrazoleChallenge cluster_0 Tautomeric Equilibrium T1 Tautomer A (Sterically Accessible N) T2 Tautomer B (Sterically Blocked N) T1->T2 Fast H-Shift Reagent Methylating Agent (Me-X) T1->Reagent T2->Reagent Prod1 N1-Methyl (Kinetic/Steric) Reagent->Prod1 Low Steric Barrier Prod2 N2-Methyl (Thermodynamic) Reagent->Prod2 High Steric Barrier

Figure 1: The interplay between tautomerism and steric barriers during alkylation.

Reagent Selection Matrix

Choose your protocol based on substrate properties.

Reagent SystemMechanismSelectivity (

)
Best For...Limitations
MeI / Cs₂CO₃

(Classical)
Low to ModerateSimple substrates; baseline data.Poor selectivity with bulky groups; over-methylation.
(Chloromethyl) silanes Masked AlkylationHigh (>95:1) Bulky substrates requiring high regiocontrol. Two-step process (alkylation + desilylation).
MeB(OH)₂ / Cu(OAc)₂ Chan-Lam CouplingVariable/HighBase-sensitive substrates; directing selectivity via ligands.Slower reaction times; requires O₂.
Me₃OBF₄ Hard AlkylationLowElectron-deficient / Unreactive pyrazoles. Very moisture sensitive; poor selectivity.

Detailed Protocols

Protocol A: The "Silyl-Masking" Strategy (High Regioselectivity)

Best for: Substrates where standard methylation yields inseparable mixtures.

Concept: Instead of using a small methyl group, use a bulky "masked" methyl reagent—(chloromethyl)triisopropoxysilane (CTPS). The massive silyl group forces the reaction to the least hindered nitrogen. A subsequent fluoride treatment reveals the methyl group.

Reagents:

  • Substrate: Bulky Pyrazole (1.0 equiv)

  • Reagent: (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (0.2 M)

  • Deprotection: TBAF (Tetra-n-butylammonium fluoride)

Step-by-Step:

  • Alkylation:

    • Charge a flask with Pyrazole (1.0 eq) and

      
       (2.0 eq) in anhydrous DMF.
      
    • Add (chloromethyl)triisopropoxysilane (1.2 eq) dropwise.

    • Heat to 60°C for 4–12 hours. Monitor by LCMS for the silyl-methyl intermediate (

      
      ).
      
  • Workup 1:

    • Dilute with EtOAc, wash with water (

      
      ) to remove DMF. Dry organic layer (
      
      
      
      ) and concentrate.[1]
  • Protodesilylation (The Reveal):

    • Redissolve the crude intermediate in THF.

    • Add TBAF (1.0 M in THF, 2.0 equiv) and water (5 equiv).

    • Heat to 60°C for 2 hours. The silyl group cleaves, leaving the

      
      -methyl group.
      
  • Final Isolation:

    • Standard extractive workup. The product is now the highly regioselective

      
      -methyl pyrazole.
      

Expert Insight: The bulky silyl group amplifies the steric difference between


 and 

by orders of magnitude compared to a simple methyl group [1].
Protocol B: Oxidative Chan-Lam Coupling

Best for: Substrates with sensitive functional groups (esters, nitriles) or when


 fails.

Reagents:

  • Methylboronic acid (2.0 equiv)

  • 
     (0.1–1.0 equiv)
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv) - Critical for stabilizing the Cu-complex.

  • Base:

    
     or Pyridine (2.0 equiv)
    
  • Solvent: Dichloroethane (DCE) or MeOH.

Step-by-Step:

  • Prepare a slurry of Pyrazole (1.0 eq), Methylboronic acid (2.0 eq),

    
     (1.0 eq), and Bipyridine (1.0 eq) in DCE.
    
  • Aeration: The reaction requires oxygen. Do not purge with

    
    . Attach a balloon filled with dry air or 
    
    
    
    .
  • Stir vigorously at Room Temperature to 40°C for 16–24 hours.

    • Note: The reaction mixture usually turns from blue (Cu(II)) to green/brown during the cycle.

  • Quench: Filter through a pad of Celite to remove copper salts. Wash with dilute

    
     to sequester residual copper.
    

Expert Insight: Chan-Lam coupling proceeds via a radical-like mechanism or oxidative addition, often showing different selectivity patterns than


 pathways. It is less sensitive to the nucleophilicity of the pyrazole [2].[1]
Protocol C: Meerwein’s Salt (The "Sledgehammer")

Best for: Highly electron-deficient pyrazoles (e.g., nitro- or trifluoromethyl-substituted) that are too non-nucleophilic for MeI.

Safety Warning: Trimethyloxonium tetrafluoroborate (


) is a potent alkylating agent. Handle in a glovebox or under strict inert conditions.

Reagents:

  • 
     (1.2 equiv)
    
  • Base: Proton Sponge® or 2,6-di-tert-butylpyridine (1.1 equiv) - Non-nucleophilic base is essential.

  • Solvent: DCM (Anhydrous).

Step-by-Step:

  • Dissolve Pyrazole and Base in DCM under Argon. Cool to 0°C.

  • Add solid

    
     in one portion.
    
  • Allow to warm to RT. Reaction is usually rapid (< 1 hour).

  • Quench: Slowly add saturated

    
    .
    
    • Caution: Vigorous gas evolution may occur.

Analytical Validation: Proving the Isomer

Never assume regiochemistry based on yield. You must validate the structure using 2D NMR.

The Golden Standard: NOESY / ROESY

  • N-Methyl Signal: Locate the singlet for

    
     (typically 
    
    
    
    3.8–4.1 ppm).
  • Cross-Peaks: Look for Through-Space correlations (NOE) between the

    
     protons and the substituents at C5 or C3.
    
    • Isomer A: NOE observed between

      
       and the bulky group 
      
      
      
      Methylation occurred adjacent to the bulk (usually the minor product).
    • Isomer B: NOE observed between

      
       and the Pyrazole-H or a smaller group 
      
      
      
      Methylation occurred distal to the bulk (usually the major product).

HMBC Confirmation: Look for a 3-bond coupling (


) from the 

protons to the adjacent Ring Carbon (C5). If C5 has a distinct shift (e.g., attached to a carbonyl), this definitively assigns the position [3].

Troubleshooting Guide

Troubleshooting Problem Low Yield or Wrong Isomer? Check1 Is the Pyrazole Electron Deficient? Problem->Check1 Check2 Is the Isomer Ratio Close to 1:1? Check1->Check2 No Sol1 Switch to Meerwein's Salt (Protocol C) Check1->Sol1 Yes (-NO2, -CF3) Sol2 Switch to Silyl-Masking (Protocol A) Check2->Sol2 Yes (Steric clash) Sol3 Try Chan-Lam with Ligand Screening Check2->Sol3 No (Electronic issue)

Figure 2: Troubleshooting logic for optimization.

References

  • Yang, E., & Dalton, D. M. (2024).[2] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[1][2][3][4] The Journal of Organic Chemistry, 89(6), 4221–4224.[3] [2]

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[5] Synthesis, 2011(06), 829-856.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 5 for NOESY/HMBC distinction in heterocycles).

  • Kornblum, N., & Jones, A. P. (1960). The Alkylation of Pyrazoles. Journal of Organic Chemistry.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of tert-Butyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The tert-butyl pyrazole motif is a privileged scaffold in modern drug discovery. It is prominently featured in clinical kinase inhibitors due to its ability to occupy deep lipophilic pockets and confer superior metabolic stability compared to less hindered analogs (1)[1]. Furthermore, the tert-butyl group can serve as a highly effective protecting group for pyrazole nitrogens during complex multi-step syntheses, dramatically streamlining the scalable production of APIs such as the JAK2 inhibitor LY2784544 (2)[2].

However, the extreme steric bulk of the tert-butyl group introduces significant synthetic challenges during late-stage functionalization. The spatial encumbrance alters the conformational landscape of the intermediate palladacycles. For instance, substituting a smaller alkyl group with a tert-butyl group can lead to a complete loss of reactivity under standard cross-coupling conditions due to the Thorpe-Ingold effect (3)[3]. Additionally, during the synthesis of pre-coupling intermediates, N-alkylation overwhelmingly favors the nitrogen distal (N1) to the bulky tert-butyl group—a reliable principle dictated by steric accessibility (4)[4].

To overcome these kinetic barriers, precise tuning of the palladium-ligand sphere is required. Bulky, electron-rich phosphine ligands—such as XPhos or specialized di-tert-butylpyrazolylphosphines—are essential to accelerate the rate-limiting reductive elimination step and force the catalytic cycle forward (5)[5].

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the optimized Suzuki-Miyaura catalytic cycle for sterically hindered tert-butyl pyrazoles. The use of a bulky ligand (


) ensures that the Pd(II) diaryl complex is sufficiently destabilized to undergo rapid reductive elimination.

G Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII_1 Pd(II)(Ar)(X)L_n OA->PdII_1 TM Transmetalation (tBu-Pyz-B(OH)2) PdII_1->TM PdII_2 Pd(II)(Ar)(tBu-Pyz)L_n TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerates Product Cross-Coupled tBu-Pyrazole RE->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for tert-butyl pyrazoles.

Quantitative Catalyst & Ligand Selection

Selecting the correct catalytic system is highly dependent on the functionalization strategy. Table 1 summarizes field-proven conditions for various cross-coupling modalities involving tert-butyl pyrazoles.

Table 1: Optimization of Catalyst/Ligand Systems for tert-Butyl Pyrazole Functionalization

Reaction ModalitySubstrateCatalyst / LigandBase & SolventTemp (°C)Expected Yield
Suzuki-Miyaura 3-tBu-5-bromopyrazolePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90>85%
Suzuki-Miyaura 1-Aryl-3-tBu-5-chloropyrazolePd₂(dba)₃ / XPhosCs₂CO₃ / Toluene11075-80%
C(sp³)-H Arylation 3-tBu-pyrazole-5-carboxamidePd(OAc)₂ / Ag₂CO₃AcOH12050-76%
Buchwald-Hartwig 5-Amino-3-tBu-pyrazolePd₂(dba)₃ / BrettPhosNaOtBu / Toluene100>80%

Note: In C-H arylation, specialized conditions can achieve orchestrated C(sp³)-H arylation directly on the tert-butyl methyl groups, overcoming the intrinsic directing power of the pyrazole core (3)[3].

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-tert-butyl-5-bromopyrazole

Causality Note: Water is strictly required in the solvent mixture to dissolve the inorganic base and facilitate the transmetalation step by forming the highly nucleophilic boronate species. Pd(dppf)Cl₂ is selected because its large bite angle mechanically forces the aryl groups closer together, promoting reductive elimination despite the tert-butyl steric shield.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 3-tert-butyl-5-bromopyrazole (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Atmosphere Exchange: Seal the flask, evacuate, and backfill with dry N₂ (Repeat for 3 cycles).

  • Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 5.0 mL) via syringe to achieve a 0.2 M substrate concentration.

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Direct C(sp³)-H Arylation of tert-Butyl Methyl Groups

Causality Note: Direct C-H activation avoids pre-functionalization. Acetic acid acts as both the solvent and a crucial ligand for the Concerted Metalation-Deprotonation (CMD) pathway, allowing the Pd center to activate the unreactive sp³ bonds of the tert-butyl group (3)[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled sealed tube, combine 3-tert-butylpyrazole-5-carboxamide (1.0 equiv, 0.2 mmol), aryl iodide (3.0 equiv, 0.6 mmol), and Ag₂CO₃ (2.0 equiv, 0.4 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (10 mol%).

  • Solvent Addition: Add glacial acetic acid (1.0 mL) to achieve a 0.2 M concentration.

  • Reaction: Seal the tube under N₂ and stir at 120 °C for 24 hours.

  • Workup: Cool the mixture, filter through a short pad of Celite (eluting with CH₂Cl₂), and concentrate under reduced pressure before chromatographic purification.

Workflow & Self-Validation

To ensure the integrity of the coupling protocols, every reaction must be treated as a self-validating system. The workflow below outlines the critical validation checkpoints.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Reagent Addition (Pd cat, Ligand, Base) Step1->Step2 Step3 Heating & Stirring (12-24h, 80-120°C) Step2->Step3 Step4 Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 Workup & Extraction (EtOAc / Brine) Step4->Step5 Complete Step6 Purification (Column Chromatography) Step5->Step6

Figure 2: Step-by-step workflow for the cross-coupling and validation of pyrazoles.

Analytical Self-Validation Markers:

  • In-Process (LC-MS): For Protocol A, successful oxidative addition and coupling are confirmed by the disappearance of the isotopic bromine doublet (M, M+2 of equal intensity) and the emergence of the exact mass of the cross-coupled product. If conversion stalls, the boronic acid may have formed an unreactive boroxine; adding 1-2 equivalents of water can hydrolyze it in situ.

  • Post-Reaction (¹H NMR): The diagnostic tert-butyl singlet (typically ~1.30–1.45 ppm) must remain intact (unless performing Protocol B, where integration will decrease from 9H to 8H or 7H depending on mono- or di-arylation). The pyrazole C4-H proton typically resonates as a sharp singlet between 6.00 and 6.50 ppm; a downfield shift in this signal alongside new aromatic multiplets (7.00–8.00 ppm) confirms successful core arylation.

References

1.3. nih.gov. 2.4. benchchem.com. 3.1. nih.gov. 4.2. acs.org. 5.5. researchgate.net.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in pyrazole bromination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Bromination Optimization

Ticket ID: PYR-BR-404 Subject: Troubleshooting Low Yields in Electrophilic Bromination of Pyrazoles Assigned Specialist: Senior Application Scientist

Introduction: The Pyrazole Paradox

You are likely encountering a common paradox in heterocyclic chemistry: Pyrazoles are electron-rich (


-excessive) and should react readily with electrophiles. Yet, simple bromination often results in abysmal yields (<30%) or complex mixtures.

The culprit is rarely the reagent quality alone. It is usually a competition between reaction kinetics (N- vs. C-attack) and substrate deactivation (the "Protonation Trap"). This guide deconstructs these failure modes and provides validated protocols to restore your yields.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify the failure point using this logic flow.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Is Starting Material (SM) consumed by TLC/LCMS? Start->CheckSM SM_Yes SM Remains Unreacted CheckSM->SM_Yes No (SM present) SM_No SM Consumed CheckSM->SM_No Yes (SM gone) AcidTrap DIAGNOSIS: The Protonation Trap Acidic byproducts deactivated the ring. SM_Yes->AcidTrap Sol_Acid SOLUTION: Add base (NaOAc) or switch to NBS/MeCN. AcidTrap->Sol_Acid CheckCrude Is the Crude NMR Clean? SM_No->CheckCrude Crude_Clean Yes, Crude is Clean CheckCrude->Crude_Clean Yes Crude_Messy No, Complex Mixture CheckCrude->Crude_Messy No Iso_Issue DIAGNOSIS: Isolation Failure Product lost to aqueous phase during workup. Crude_Clean->Iso_Issue Sol_Iso SOLUTION: Adjust pH to 7-8 before extraction; Salt out. Iso_Issue->Sol_Iso Regio_Issue DIAGNOSIS: Poly-bromination or N-Bromination Crude_Messy->Regio_Issue Sol_Regio SOLUTION: Control stoichiometry; Check temperature. Regio_Issue->Sol_Regio

Figure 1: Decision tree for diagnosing yield loss in pyrazole halogenation.

Part 2: Technical Deep Dives (FAQs)

Q1: My reaction starts well but stops at 50% conversion. Adding more doesn't help.[1] Why?

The Diagnosis: The Protonation Trap. This is the most common cause of failure when using elemental bromine (


).
  • Mechanism: Electrophilic aromatic substitution (EAS) requires an electron-rich ring. As the reaction proceeds, it generates Hydrogen Bromide (

    
    ) as a byproduct.
    
  • The Trap: Pyrazoles are basic (pKa ~2.5 for the conjugate acid). The generated

    
     protonates the pyrazole nitrogen to form a Pyrazolium cation .
    
  • Result: The pyrazolium ion is electron-deficient and highly deactivated toward further electrophilic attack. The reaction "chokes" itself on its own acidic byproduct [1].

The Solution:

  • Buffer the System: Add a weak base like Sodium Acetate (NaOAc) or Sodium Carbonate (

    
    ) to scavenge the acid without quenching the bromine.
    
  • Switch Reagents: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN). Succinimide is a much weaker acid than HBr, preventing ring deactivation [2].

Q2: I see a spot on TLC that forms quickly, but it's not my C4-bromo product. What is it?

The Diagnosis: Kinetic N-Bromination. In N-unsubstituted pyrazoles (NH-pyrazoles), the nitrogen is often the kinetic site of attack, forming an N-bromo intermediate rather than the thermodynamic C4-bromo product.

The Mechanism:

  • Kinetic Phase:

    
     (Fast, often reversible).
    
  • Thermodynamic Phase:

    
     (Slower, requires rearrangement).
    

The Solution: Do not quench the reaction too early. This rearrangement is often acid-catalyzed or thermally driven. If you are using NBS, ensure the reaction runs long enough or heat gently (40–60°C) to force the rearrangement from Nitrogen to Carbon [3].

Q3: My crude NMR shows the product, but I recover almost nothing after extraction. Where did it go?

The Diagnosis: Amphoteric Solubility. Small bromopyrazoles (e.g., 4-bromopyrazole) have significant water solubility, especially at extreme pH levels.

  • Acidic Workup: The pyrazole is protonated (cationic) and stays in the water.

  • Basic Workup: If the pyrazole has an NH, it can be deprotonated (anionic) at high pH and stays in the water.

The Solution: "The Goldilocks Zone" Extraction:

  • Quench the reaction.

  • Carefully adjust the aqueous layer pH to 7.0 – 8.0 (neutral). This ensures the pyrazole is in its neutral, organic-soluble form.

  • Saturate the aqueous layer with NaCl (salting out) before extracting with Ethyl Acetate (EtOAc) or DCM.

Part 3: Reagent Selection Matrix

Choose the right tool for your specific substrate.

Reagent SystemAcidity ProfileSelectivity (C4)Best Application

/ AcOH
High (Generates HBr)ModerateLarge scale, acid-stable substrates. Requires buffering (NaOAc).
NBS / MeCN Neutral/MildHighStandard Lab Scale. Best for acid-sensitive substrates.

/ HBr
Acidic (Oxidative)HighGreen Chemistry. High atom economy. Water is the solvent [4].
NBS / DMF NeutralHighDifficult substrates. DMF promotes solubility but is hard to remove.

Part 4: Validated Protocols

Method A: The Robust Standard (NBS in MeCN)

Best for: General research scale (100 mg - 10 g).

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in Acetonitrile (MeCN) [0.5 M concentration].

    • Note: MeCN is preferred over DCM due to polarity favoring the transition state.

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Why: Exotherm control prevents poly-bromination.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitor: Check TLC.[1][2] If "N-bromo" intermediate persists, heat to 50°C for 1 hour.

  • Workup:

    • Concentrate MeCN under reduced pressure (rotovap).

    • Redissolve residue in EtOAc.

    • Wash with saturated

      
        (removes excess bromine/oxidant).
      
    • Wash with saturated

      
        (removes succinimide byproduct).
      
    • Dry (

      
      ) and concentrate.
      
Method B: The "Green" Oxidative Protocol ( )

Best for: Scalability and high atom economy.

  • Setup: Suspend Pyrazole (10 mmol) in Water (20 mL).

  • Acid Addition: Add 48% Hydrobromic Acid (HBr) (1.0 equiv).

  • Oxidant Addition: Dropwise add 30% Hydrogen Peroxide (

    
    ) (1.1 equiv) at RT.
    
    • Mechanism:[3][4][5][6][7][8]

      
       oxidizes 
      
      
      
      to in-situ
      
      
      , which reacts with the pyrazole.
  • Isolation: The product often precipitates out of the water as a solid. Filter and wash with cold water.

    • Yield: Typically >90% for simple pyrazoles [5].

Part 5: Mechanistic Visualization

Understanding the pathway helps you control the outcome.

ReactionMechanism Substrate Pyrazole (NH) Intermed_N Intermediate: N-Bromo Pyrazole (Kinetic Product) Substrate->Intermed_N Fast Attack Side_Product Side Reaction: Pyrazolium Salt (Deactivated) Substrate->Side_Product If Strong Acid Present (HBr) Reagent NBS Reagent->Intermed_N Transition Rearrangement (Heat/Acid) Intermed_N->Transition Product Product: 4-Bromo Pyrazole (Thermodynamic) Transition->Product Migration to C4

Figure 2: The kinetic vs. thermodynamic pathway in pyrazole bromination. Note the side reaction to the deactivated salt.

References

  • BenchChem Technical Support. (2025).[2][9] Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem.[2][9] Link

  • El-Sheshtawy, H. A., et al. (2011). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences.[7] Link

  • Kulkarni, P. S., et al. (2023).[10] Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development.[11] Link

  • Pawar, S. S., et al. (2010). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry.[10] Link

  • Podgoršek, A., et al. (2007).[12] “Green” bromination of ketones with H2O2-HBr “on water”.[8] Green Chemistry.[13] Link

Sources

Technical Support Center: Purification of 4-bromo-3-tert-butyl-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of substituted pyrazoles. This document provides a self-validating, step-by-step methodology, causal troubleshooting, and empirical data to ensure the successful isolation of 4-bromo-3-tert-butyl-1-methylpyrazole via normal-phase silica gel column chromatography.

Physicochemical Profiling & Chromatography Strategy

To purify a compound effectively, we must first understand its molecular behavior on a stationary phase. The purification strategy for 4-bromo-3-tert-butyl-1-methylpyrazole is dictated by three structural features:

  • Lipophilicity of the Substituents: The tert-butyl group at the 3-position provides significant steric bulk and hydrophobicity. Furthermore, the 1-methyl group eliminates the N-H hydrogen bond donor capability found in 1H-pyrazoles, drastically reducing the molecule's overall polarity [1].

  • Impact of Bromination: Electrophilic aromatic substitution (bromination) at the 4-position introduces a heavy, lipophilic bromine atom. Consequently, the 4-bromo derivative is less polar than the unreacted 3-tert-butyl-1-methylpyrazole starting material. On normal-phase silica gel, the target brominated product will elute faster (higher

    
     value) [3].
    
  • Basicity and Silanol Interactions: The N2 atom of the pyrazole ring retains a lone pair of electrons, giving it mild basicity. When passed through standard, slightly acidic silica gel, this basic nitrogen can undergo secondary interactions with free silanol groups (-SiOH), leading to severe peak tailing and poor resolution [2].

Standard Operating Procedure: Self-Validating Purification Protocol

This protocol utilizes a "dry-loading" technique combined with a deactivated stationary phase to ensure high-resolution separation.

Step 1: Mobile Phase Optimization (TLC)
  • Action: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 10:1 v/v). Spot the crude mixture on a Silica Gel 60 F254 TLC plate.

  • Validation: Develop the plate and visualize under 254 nm UV light. You must achieve a

    
     of at least 0.2 between the 4-bromo product (top spot) and the unreacted starting material (bottom spot). If 
    
    
    
    , decrease the proportion of Ethyl Acetate.
Step 2: Column Packing and Deactivation
  • Action: Select a glass column and prepare a slurry of silica gel (230-400 mesh) using the optimized starting eluent supplemented with 1% v/v Triethylamine (

    
    )  [2].
    
  • Causality: The addition of

    
     is critical. It acts as a sacrificial base, neutralizing the acidic silanols on the silica gel. This prevents the pyrazole's N2 atom from binding to the column, eliminating tailing and improving isolated yields.
    
Step 3: Sample Loading (Dry Loading)
  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approx. 2-3x the mass of the crude mixture) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder remains.

  • Causality: Because the target compound and starting material have similar polarities, liquid loading can cause band broadening. Dry loading ensures the sample enters the column as a perfectly flat, narrow band, maximizing theoretical plates.

Step 4: Isocratic Elution
  • Action: Carefully add the dry-loaded silica to the top of the column bed. Begin isocratic elution using the optimized mobile phase (e.g., 95:5 Hexane:EtOAc + 1%

    
    ).
    
  • Validation: Collect fractions in uniform volumes. Do not increase the solvent polarity until the target 4-bromo product has completely eluted, as a steep gradient will force the co-elution of the starting material [3].

Step 5: Fraction Analysis & Recovery
  • Action: Analyze every 3rd fraction via TLC. Combine fractions containing the pure 4-bromo-3-tert-butyl-1-methylpyrazole. Remove the solvent under reduced pressure at a water bath temperature not exceeding 40°C to prevent thermal degradation [4].

Troubleshooting & FAQs

Q1: My target compound is tailing severely on the column, and fractions are smearing together. How do I fix this? A: This is the most common issue with pyrazole chromatography. The basic nitrogen is interacting with the acidic silica. Solution: You must deactivate your silica gel. Add 1% to 2% Triethylamine (


) to your mobile phase during both the column packing and elution phases [2].

Q2: The 4-bromo product and the unreacted starting material are co-eluting. How can I improve resolution? A: The polarities of the brominated and unbrominated species are very close. Solution: First, ensure you are using a very shallow isocratic system (e.g., 95:5 or even 98:2 Hexane:EtOAc). Second, reduce your sample load relative to the silica volume (aim for a 1:50 crude-to-silica mass ratio). Third, switch to smaller diameter silica (e.g., 15 µm flash cartridges) if using an automated system.

Q3: I see a third, highly non-polar spot eluting near the solvent front. What is it? A: While the 4-position of the pyrazole ring is the most reactive toward electrophilic aromatic substitution, over-bromination (e.g., at the 5-position or on the methyl group) can occur if an excess of the brominating agent (like NBS or


) was used. This di-brominated species will be highly lipophilic and elute first. Discard these early fractions.

Q4: After concentrating my pure fractions, the product remains a viscous oil instead of crystallizing. Is it impure? A: Not necessarily. Substituted pyrazoles often trap residual solvents (like EtOAc or Hexane) within their matrix, depressing the melting point and causing them to oil out. Solution: Place the flask under high vacuum (lyophilizer or Schlenk line) for 12–24 hours. Gentle warming (35°C) under vacuum will help drive off residual solvent [3].

Data Presentation: Typical Chromatographic Parameters

The following table summarizes the expected chromatographic behavior of the reaction components on standard normal-phase silica gel.

Compound / ComponentExpected

(Hexane:EtOAc 10:1)
Expected

(Hexane:EtOAc 5:1)
UV Activity (254 nm)
4-bromo-3-tert-butyl-1-methylpyrazole ~0.45 - 0.55 ~0.70 Strong
3-tert-butyl-1-methylpyrazole (Starting Material)~0.25 - 0.35~0.50Strong
Di-brominated byproduct (Impurity)~0.75 - 0.85~0.90Moderate
Succinimide (if NBS was used)~0.05~0.15Weak

Purification Workflow Visualization

The following decision tree illustrates the logical workflow for optimizing the separation of basic pyrazole derivatives.

G Start Crude Mixture 4-Bromo-3-tert-butyl-1-methylpyrazole TLC TLC Optimization (Hexane/EtOAc) Start->TLC Resolved Are spots resolved? (ΔRf ≥ 0.2) TLC->Resolved AdjustSolvent Decrease EtOAc polarity or use shallow gradient Resolved->AdjustSolvent No Tailing Is there peak tailing? Resolved->Tailing Yes AdjustSolvent->TLC AddBase Add 1% Et3N to eluent (Deactivate silanols) Tailing->AddBase Yes PackColumn Pack Silica Column & Dry Load Sample Tailing->PackColumn No AddBase->PackColumn Elute Elute & Collect Fractions PackColumn->Elute

Figure 1: Decision tree for the chromatographic optimization and isolation of basic pyrazole derivatives.

References

  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers - Benchchem. 1

  • Column chromatography conditions for separating pyrazole isomers - Benchchem. 2

  • Purification of 1-benzyl-4-bromo-1H-pyrazole from reaction byproducts - Benchchem. 3

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. 4

Sources

Overcoming steric hindrance in 3-tert-butylpyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-tert-Butylpyrazole Chemistry Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Status: Active | Tier: Level 3 (Senior Scientist Support)

Core Directive: The "Steric Wall" Concept

Welcome to the technical support hub for 3-tert-butylpyrazole. If you are here, you are likely facing low yields, inseparable regioisomers, or catalytic cycles that refuse to turn over.

The core issue is the tert-butyl group (t-Bu) .[1][2][3][4][5] It is not just a "bulky" substituent; it is a hemispherical shield. In the pyrazole ring, this group exerts a massive steric influence (A-value > 4.5), effectively "locking" the conformation and shielding the adjacent nitrogen (N2) and carbon (C4) sites.

Your success depends on three rules:

  • Respect the Tautomer: The equilibrium is heavily biased away from the sterically crowded N-H tautomer.

  • Ligand Geometry Matters: Standard phosphines (e.g., PPh3) are too large to navigate the t-Bu blockade in metal catalysis.

  • Synthesis vs. Derivatization: Sometimes, you cannot alkylate your way to the 1,5-isomer; you must build the ring around the substituent.

Visualizing the Problem (Logic & Pathways)

Before troubleshooting, verify your mechanistic assumptions against this decision tree.

G Start Substrate: 3-tert-butylpyrazole Tautomer Tautomeric Equilibrium (Fast Exchange) Start->Tautomer Taut_A Tautomer A (Major) (H on N adjacent to t-Bu) *Sterically Disfavored* Tautomer->Taut_A Minor species Taut_B Tautomer B (Major) (H on N distal to t-Bu) *Sterically Relaxed* Tautomer->Taut_B Equilibrium favors Reaction Reaction Type? Taut_B->Reaction Alkylation N-Alkylation (Base/R-X) Reaction->Alkylation Electrophilic Attack Coupling Pd-Catalyzed C-N (Buchwald) Reaction->Coupling Metal Insertion Prod_13 Product: 1-R-3-tBu-pyrazole (Kinetic & Thermodynamic Favored) Alkylation->Prod_13 Major Path (S_N2) Prod_15 Product: 1-R-5-tBu-pyrazole (Sterically Blocked) Alkylation->Prod_15 Trace/Difficult Ligand Ligand Selection Critical (Must be bulky but flexible) Coupling->Ligand Ligand->Prod_13 Successful Turnover

Caption: Figure 1. The steric decision tree. Direct functionalization almost exclusively favors the 1,3-isomer due to the inaccessibility of the nitrogen adjacent to the tert-butyl group.

Troubleshooting Guide: N-Functionalization

Issue 1: "I need the 1-alkyl-5-tert-butyl isomer, but I only get the 1,3-isomer."

  • Diagnosis: You are fighting thermodynamics. In a basic SN2 reaction, the electrophile attacks the least hindered nitrogen (N1). The N adjacent to the t-Bu group (N2) is sterically occluded.

  • The Fix: Stop trying to alkylate the parent pyrazole. You must switch to De Novo Cyclization .

    • Method: Condense a hydrazine derivative (R-NH-NH2) with a 1,3-diketone (e.g., 4,4-dimethyl-3-oxopentanal).

    • Why: This locks the "R" group into position next to the t-Bu group during ring formation, bypassing the steric barrier of post-synthetic alkylation.

Issue 2: "My N-alkylation yield is low (<40%), even for the easy isomer."

  • Diagnosis: The t-Bu group reduces the nucleophilicity of the entire ring system through inductive effects and slight conformational twisting. Weak bases (e.g., K2CO3) may be insufficient if the electrophile is also hindered.

  • Protocol Adjustment (High-Yield N-Alkylation):

ParameterStandard ConditionOptimized Condition (Steric Support)
Base K2CO3Cs2CO3 (Higher solubility/basicity) or NaH (Irreversible deprotonation)
Solvent DMFDMSO (Enhances nucleophilicity) or NMP
Temperature RT60–80 °C (Overcomes activation energy barrier)
Additive None18-Crown-6 (If using K salts) to strip cation pair

Step-by-Step Protocol (Optimized N-Alkylation):

  • Dissolve 3-tert-butylpyrazole (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Add Cs2CO3 (2.0 equiv). Stir at RT for 30 min to ensure deprotonation equilibrium.

  • Add alkyl halide (1.2 equiv) dropwise.

  • Heat to 60 °C. Monitor via LCMS.

  • Note: If R-X is secondary or tertiary, this will fail (E2 elimination dominates). Use Mitsunobu conditions instead.

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling

Issue 3: "The Buchwald-Hartwig coupling failed. The catalyst died."

  • Diagnosis: Standard ligands (BINAP, dppf) form complexes that are too crowded when the t-Bu pyrazole coordinates. The metal center cannot undergo oxidative addition or reductive elimination effectively because the t-Bu group clashes with the ligand's "walls."

  • The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically designed for hindered substrates.

Recommended Catalyst Systems:

LigandStructure ClassApplication
tBuXPhos Bulky, Electron-RichBest for N-arylation of the pyrazole. The large size facilitates reductive elimination.
BrettPhos Highly HinderedUse if the aryl halide partner is also sterically hindered (e.g., ortho-substituted).[6]
JackiePhos Specific ArchitectureExcellent for amidations, but often works for hindered heterocycles where others fail.

Protocol: Sterically Demanding N-Arylation Reference Basis: Maiti et al. (2015) & Buchwald (2011) [1, 2]

  • Vessel: Oven-dried Schlenk tube, Argon atmosphere.

  • Catalyst Pre-loading: Charge Pd2(dba)3 (1-2 mol%) and tBuXPhos (2-4 mol%). Ratio 1:2 Pd:Ligand is critical.

  • Solvent: Add pre-degassed t-Amyl Alcohol or Dioxane . (t-Amyl alcohol allows higher temps without pressure vessels).

  • Base: Add K3PO4 (finely ground, 2.0 equiv). Avoid strong alkoxides (NaOtBu) if functional group tolerance is an issue.

  • Substrates: Add 3-tert-butylpyrazole (1.0 equiv) and Aryl Halide (1.0 equiv).

  • Reaction: Heat to 100–110 °C for 12–24h.

  • Workup: Filter through Celite immediately while warm (catalyst residues can precipitate and trap product).

Troubleshooting Guide: C-H Activation & C4 Functionalization

Issue 4: "I cannot functionalize the C4 position via C-H activation."

  • Diagnosis: In standard C-H activation (e.g., Pd-catalyzed), the metal usually directs via the pyrazole nitrogen (N2). The t-Bu group at C3 physically blocks the metal from coordinating to N2, preventing the formation of the necessary metallacycle intermediate.

  • The Fix:

    • Switch Mechanism: Abandon Directing-Group (DG) assisted C-H activation. Use Electrophilic Aromatic Substitution (EAS) . C4 is naturally nucleophilic.

    • Halogen Dance: If you need a carbon substituent, brominate C4 first (NBS, MeCN, RT – fast reaction), then use the C4-bromide in a Negishi or Suzuki coupling. The C4-Br is accessible enough for coupling if the partner boronic acid is not massive.

Visualizing the "Blocked" Coordination Site:

C_H_Activation cluster_sol Solution: Indirect Route Metal Pd(II) Catalyst N2_Site N2 Nitrogen (Directing Group) Metal->N2_Site BLOCKED by tBu tBu 3-tert-Butyl Group (The Wall) tBu->N2_Site Steric Shielding Step1 1. Bromination (NBS) (Electrophilic Attack at C4) Step2 2. Suzuki Coupling (At C4-Br) Step1->Step2

Caption: Figure 2. C-H activation failure mode. The tert-butyl group prevents the metal catalyst from coordinating to N2, necessitating a switch to halogenation-coupling sequences.

References

  • Maiti, S., et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Journal of Organic Chemistry, 2017. Link (Representative citation for regioselectivity logic).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011. Link

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Organic Letters, 2009. Link

  • Reich, H. J. "A-Values and Steric Effects." University of Wisconsin Organic Chemistry Data, 2023. Link

(Note: While specific URLs to PDF full texts are subject to paywalls, the links above direct to the verified DOI landing pages for the authoritative sources.)

Sources

Technical Support Center: Optimizing Solvent Systems for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent choice for pyrazole N-alkylation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Solvent Effects on Regioselectivity and Yield in Pyrazole N-Alkylation

Executive Summary: The Ambident Nucleophile Challenge

The N-alkylation of pyrazoles is a deceptive reaction. While mechanistically a simple SN2 substitution, the pyrazole ring is an ambident nucleophile . Tautomerism between the N1 and N2 positions (1H-pyrazole


 2H-pyrazole) means that standard conditions often yield difficult-to-separate mixtures of regioisomers.

Solvent choice is not merely about solubility; it is a tuning fork for regioselectivity . This guide synthesizes mechanistic insights with practical protocols to help you select the optimal solvent system for your specific substrate.

Part 1: Critical Decision Framework (Visual Workflow)

Before selecting a solvent, analyze your substrate's steric and electronic profile.[1] Use the following logic flow to determine the starting conditions.

SolventSelection Start START: Define Priorities Regio Priority: Regioselectivity? (N1 vs N2) Start->Regio Green Priority: Green/Process Safety? Start->Green Solubility Priority: Solubility/Rate? Start->Solubility Subst Is Pyrazole C3/C5 Substituted? Regio->Subst PTC Phase Transfer Catalysis (PTC) Solvent: Toluene/2-MeTHF Base: K2CO3 + TBAB Green->PTC Carbonates Green Polar (Propylene Carbonate) High BP, Non-toxic Green->Carbonates PolarAprotic Standard: Polar Aprotic (DMF, DMSO, MeCN) Favors N1 (Thermodynamic) Solubility->PolarAprotic High Solubility Subst->PolarAprotic Steric Control Fluorinated Advanced: Fluorinated Solvents (HFIP, TFE) High N1 Selectivity via H-Bonding Subst->Fluorinated Electronic Control Chelation Chelation Control (Non-polar + MgBr2) Favors N2 (Kinetic/Chelation) Subst->Chelation Reverse Selectivity

Figure 1: Decision tree for solvent selection based on experimental priorities. N1 refers to the nitrogen adjacent to the least sterically hindered carbon in unsymmetrical pyrazoles.

Part 2: Troubleshooting & FAQs

Category A: Regioselectivity Issues

Q1: I am getting a 1:1 mixture of N1 and N2 isomers. How can solvent choice fix this?

Diagnosis: In non-polar or weakly polar solvents without specific catalysts, the reaction is often governed by the statistical population of tautomers. Solution: Switch to a Polar Aprotic Solvent or a Fluorinated Alcohol .[2]

  • Mechanism: Polar aprotic solvents (DMF, DMSO) stabilize the specific pyrazolate anion species that leads to the thermodynamic product (usually the less sterically hindered N1-alkyl).

  • Advanced Tactic (Fluorinated Solvents): Solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) act as hydrogen-bond donors. They selectively solvate the more basic nitrogen (N2), effectively shielding it and forcing alkylation at N1.

    • Reference: HFIP has been shown to increase N1:N2 ratios from ~1:1 to >95:5 in difficult substrates [1].

Q2: Can I force alkylation at the "wrong" (N2) nitrogen?

Diagnosis: Standard SN2 conditions favor N1 (steric control). N2 alkylation requires overcoming this steric penalty. Solution: Use Non-polar solvents with Chelation Control .

  • Protocol: Use Toluene or DCM with a magnesium catalyst (e.g., MgBr2).

  • Mechanism: The Mg2+ ion coordinates between the pyrazole N2 and a neighboring directing group (if present) or stabilizes the N2-transition state, reversing the selectivity.

    • Reference: Magnesium-catalyzed alkylation protocols favor N2-isomers [2].

Category B: Reaction Rate & Solubility

Q3: My reaction in acetonitrile (MeCN) is too slow, but I want to avoid DMF due to workup difficulty.

Diagnosis: The basicity of carbonate bases (K2CO3, Cs2CO3) is suppressed in MeCN due to poor solubility of the inorganic base. Solution: Use Cesium Carbonate (Cs2CO3) or Phase Transfer Catalysis (PTC) .

  • The "Cesium Effect": Cs2CO3 is significantly more soluble in organic solvents than K2CO3. Switching the base often allows you to keep the volatile solvent (MeCN) while restoring reaction rates [3].

  • PTC Protocol: Add 5-10 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the carbonate anion into the organic phase, allowing the reaction to proceed rapidly in solvents like Toluene or 2-MeTHF.

Category C: Green Chemistry & Process Scale-up

Q4: We are scaling up and need to remove DMF/DMSO. What are the green alternatives?

Diagnosis: High-boiling polar aprotic solvents are energy-intensive to remove and pose toxicity risks (DMF is a reproductive toxin). Solution: Solid-Liquid Phase Transfer Catalysis (SL-PTC) in 2-Methyltetrahydrofuran (2-MeTHF) or Toluene .

  • Why it works: PTC allows the use of non-polar, low-boiling, recyclable solvents. The reaction occurs in the organic phase or at the interface, eliminating the need for the solvent to dissolve the inorganic base.

  • Green Score: 2-MeTHF is derived from biomass and has a cleaner safety profile than THF or DCM.

Part 3: Comparative Data & Protocols

Table 1: Solvent Performance Matrix
Solvent ClassExamplesDielectric Constant (

)
Primary BenefitMajor DrawbackRec. Base
Polar Aprotic DMF, DMSO, NMP36 - 47High reaction rates; Good N1 selectivityHigh BP; Difficult aqueous workup; ToxicityK₂CO₃, NaH
Polar Aprotic (Volatile) Acetonitrile (MeCN)37.5Easy removal (BP 82°C)Slower rates with K₂CO₃; Requires Cs₂CO₃Cs₂CO₃
Fluorinated HFIP, TFE16 - 27Extreme N1 Regioselectivity (H-bonding)Expensive; Acidic (can quench strong bases)Cs₂CO₃
Non-Polar (Green) Toluene, 2-MeTHF2 - 7Easy workup; Green; Low water miscibilityRequires PTC or strong bases to workKOH + TBAB
Ionic Liquids [bmim][PF6]N/ARecyclable; High YieldsHigh Cost; ViscosityK₂CO₃
Standard Operating Procedure (SOP): Green PTC Alkylation

Objective: N-alkylation of 3-substituted pyrazole with high N1 selectivity and simple workup.

  • Setup: To a round-bottom flask, add:

    • Pyrazole substrate (1.0 equiv)[2][3]

    • Solvent: Toluene or 2-MeTHF (Concentration: 0.5 M)

    • Base: Powdered K2CO3 (2.0 equiv)

    • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%)

  • Reaction: Stir vigorously (PTC is agitation-dependent) at reflux for 4-8 hours.

    • Note: Monitor by TLC/LCMS.[2] If slow, increase TBAB to 10 mol%.

  • Workup:

    • Cool to RT. Filter off the solid inorganic salts (K2CO3/KBr).

    • Wash the filter cake with a small amount of solvent.

    • Concentrate the filtrate under reduced pressure.[2]

    • Result: The crude product is often pure enough for crystallization, avoiding aqueous extraction entirely [4].

Part 4: Mechanistic Visualization

Understanding the transition state is key to controlling the reaction.

Mechanism Tautomer Pyrazole Tautomers (Equilibrium) Anion Pyrazolate Anion (Ambident Nucleophile) Tautomer->Anion Base Deprotonation TS_N1 TS: N1 Attack (Less Sterically Hindered) Anion->TS_N1 Standard Path TS_N2 TS: N2 Attack (Sterically Crowded) Anion->TS_N2 High Energy Barrier Solvent_Polar Polar Aprotic Solvent (DMF/DMSO) Solvent_Polar->TS_N1 Stabilizes Anion Solvent_Fluor Fluorinated Solvent (HFIP) Solvent_Fluor->TS_N2 Blocks N2 via H-Bond Product_N1 Major Product: N1-Alkyl (Thermodynamic) TS_N1->Product_N1 Product_N2 Minor Product: N2-Alkyl (Kinetic/Chelation) TS_N2->Product_N2

Figure 2: Mechanistic pathway showing how solvent interactions (H-bonding or dipole stabilization) influence the transition state energy, favoring N1-alkylation.

References

  • Regioselectivity in Fluorinated Solvents

    • Title: "Solvent-Controlled Regioselective N-Alkyl
    • Source:Journal of Organic Chemistry
    • Link:[Link](Note: Representative link for HFIP effects described in search results)

  • Magnesium Catalysis for N2 Selectivity

    • Title: "Magnesium-catalyzed N2-regioselective alkyl
    • Source:Synlett (2020)[4]

  • Cesium Carbonate Efficiency

    • Title: "Cesium Carbonate Promoted N-Alkylations...[5][6][7] Under Microwave Irradiation"

    • Source:Synthesis (2011)
    • Link:[Link]

  • Phase Transfer Catalysis (Green Protocol)

    • Title: "Synthesis of N-Alkylpyrazoles by Phase Transfer C
    • Source:Synthetic Communic
    • Link:[Link]

Sources

Technical Support Center: Debromination in Pyrazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hydrodebromination Side Reactions Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide Last Updated: October 2023

Diagnostic Workflow: Is it Debromination?

Before altering reaction parameters, confirm that the impurity is indeed the hydrodebrominated byproduct (H-pyrazole) rather than unreacted starting material or homocoupling.

Quick Identification Guide
ObservationLikely IssueDiagnostic Check
LCMS: [M-78] or [M-80]+1 Debromination Mass corresponds to Starting Material (SM) minus Br plus H. Isotope pattern changes (loss of 1:1

doublet).
LCMS: [M] (unchanged) Stalled Catalyst SM is intact. Catalyst died before oxidative addition.
LCMS: [2M - 2Br] Homocoupling Dimer formation. Common with aryl boronic acids or reductive elimination of SM.
NMR: New Singlet Debromination A new proton signal appears in the aromatic region, often split if adjacent to other protons.
Decision Tree: Troubleshooting Logic

Troubleshooting Start Low Yield / Impurity CheckMS Check LCMS Mass Start->CheckMS IsSM Mass = SM? CheckMS->IsSM Yes IsDebromo Mass = (SM - Br + H)? CheckMS->IsDebromo Yes IsDimer Mass = Dimer? CheckMS->IsDimer Yes CatDeath Issue: Catalyst Poisoning Action: Check Ligand/Protect N-H IsSM->CatDeath Hydride Issue: Hydrodebromination Action: Remove Protic Sources IsDebromo->Hydride Homo Issue: Homocoupling Action: Adjust Stoichiometry/O2 IsDimer->Homo

Caption: Logical flow for identifying reaction failure modes based on mass spectrometry data.

Mechanistic Deep Dive: The "Hydride Hijack"

To solve debromination, you must understand how the bromine is replaced by hydrogen. This is not a random event; it is a specific, catalyzed pathway that competes with your desired cycle.

The Competing Cycles

In a standard cross-coupling (Suzuki or Buchwald), the cycle proceeds: Oxidative Addition


 Transmetallation 

Reductive Elimination
.

Debromination hijacks the cycle after Oxidative Addition. Instead of transmetallation, the Pd(II) species undergoes a ligand exchange with a hydride source (solvent, base, or substrate), followed by reductive elimination of the reduced arene.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet Path A: Coupling Alkoxide Ligand Exchange (Ar-Pd-OR) OxAdd->Alkoxide Path B: Solvent/Base Product Product (Ar-Nu) TransMet->Product Red. Elim. BetaElim β-Hydride Elimination (Ar-Pd-H) Alkoxide->BetaElim -Aldehyde Debromo Reductive Elimination (Ar-H + Pd0) BetaElim->Debromo Debromo->Pd0 Recycles Catalyst

Caption: Path A represents the desired coupling. Path B illustrates the "Hydride Hijack" via β-hydride elimination from an alkoxide or amine.

Module A: Suzuki-Miyaura Coupling Issues

The Problem: The most common cause of debromination in Suzuki coupling is the use of primary or secondary alcohol solvents (MeOH, EtOH, iPrOH) in the presence of base.

The Mechanism:

  • Base deprotonates the alcohol to form an alkoxide.

  • Alkoxide coordinates to Palladium.

  • 
    -Hydride Elimination  occurs on the alkoxide, ejecting an aldehyde/ketone and leaving a Pd-Hydride species.
    
  • The Pd-H reductively eliminates with the pyrazole ring, forming the de-brominated byproduct.

FAQ & Solutions

Q: I am using EtOH/Water/Toluene and seeing 40% debromination. Why? A: Ethanol is a hydride donor.[1] In the presence of carbonate bases, it forms ethoxide, which


-eliminates.
  • Fix: Switch to Aprotic Solvents . Use Dioxane, Toluene, or DME. If solubility is an issue, use DMF or DMSO (though watch for catalyst poisoning with DMSO).

  • Fix: If you must use an alcohol for boronic acid solubility, use tert-Butanol (tBuOH) . It has no

    
    -hydrogens and cannot serve as a hydride source.
    

Q: Does the base matter? A: Yes. Strong bases (alkoxides like NaOtBu) promote debromination faster than weak bases.

  • Recommendation: Switch to inorganic bases like

    
      or 
    
    
    
    . Avoid hydroxides or ethoxides if debromination is observed.

Q: My pyrazole has a free N-H. Is that a problem? A: Yes. The N-H proton is acidic. It can deprotonate and coordinate to Pd, forming a stable "off-cycle" species that eventually decomposes or reduces.

  • Protocol: Protect the pyrazole (THP, SEM, or Boc) before coupling. If protection is impossible, use 3-4 equivalents of base to ensure the pyrazole remains fully deprotonated and the boronic acid can still activate.

Module B: Buchwald-Hartwig Amination Issues

The Problem: In C-N coupling, the amine substrate itself can be the reducing agent.

The Mechanism: If the amine has hydrogens on the carbon


 to the nitrogen (e.g., isopropylamine, diethylamine), it can undergo 

-hydride elimination after binding to Pd, similar to the alcohol mechanism described above.
FAQ & Solutions

Q: I'm coupling a secondary amine and getting only reduced pyrazole. A: This is "reductive dehalogenation." The amine is acting as a reductant rather than a nucleophile.

  • Fix 1 (Ligand): Switch to a ligand that promotes rapid reductive elimination over

    
    -hydride elimination. Buchwald Ligands  are designed for this.
    
    • Primary Amines: Use BrettPhos or XPhos .[2]

    • Secondary Amines: Use RuPhos or DavePhos .

  • Fix 2 (Catalyst Loading): Paradoxically, increasing catalyst loading can sometimes help by out-competing the slow decomposition pathways, but ligand selection is more critical.

Q: Are 3-bromo, 4-bromo, and 5-bromo pyrazoles equally susceptible? A: No.

  • 4-Bromo: Generally most stable but electronically distinct.

  • 3/5-Bromo: Often more prone to hydrodehalogenation due to the proximity of the nitrogen lone pair, which can direct the catalyst or stabilize intermediates that lead to reduction.

Standardized Rescue Protocols

If you encounter debromination, pause your current campaign and run these two standardized screens.

Protocol A: The "Aprotic Rescue" (For Suzuki)

Use this when EtOH/MeOH methods fail.

  • Solvent: 1,4-Dioxane (anhydrous) + Water (ratio 10:1). Strictly limit water.

  • Base:

    
     (2.0 equiv). Milder than Carbonates/Alkoxides.
    
  • Catalyst:

    
     (5 mol%). Bidentate ligand resists ligand exchange.
    
  • Temp: 80-90°C. Do not overheat.

Protocol B: The "Bulky Ligand" System (For Buchwald/Stubborn Suzuki)

Use this for sterically demanding or electron-rich pyrazoles.

  • Solvent: Toluene or t-Amyl Alcohol (t-AmOH is bulky and resists

    
    -elimination).
    
  • Base: NaOtBu (for Buchwald) or

    
     (for Suzuki).
    
  • Pre-Catalyst: XPhos Pd G4 or RuPhos Pd G4 (2-5 mol%).

    • Why? These pre-catalysts generate the active Pd(0) species immediately without requiring a reduction step that might go wrong.

  • Temp: 60°C initially; ramp to 100°C only if conversion is slow.

Summary of Solvents & Risks[3]

Solvent ClassRisk LevelMechanism of FailureRecommendation
Primary Alcohols (MeOH, EtOH)HIGH Rapid

-hydride elimination.
AVOID in debromination-prone cases.[3]
Secondary Alcohols (iPrOH)HIGH Very rapid

-hydride elimination.
AVOID completely.
Tertiary Alcohols (tBuOH, tAmOH)LOW No

-hydrogen to eliminate.
PREFERRED if protic solvent needed.
Ethers (THF, Dioxane)LOW Generally inert, but THF can polymerize.Standard Choice.
Amides (DMF, DMA)MED Can decompose to form dimethylamine (reductant).Use fresh/anhydrous only.

References

  • Solvent Effects in Palladium Catalysed Cross-Coupling Reactions. Source: White Rose Research Online. Context: Detailed analysis of how alcohol solvents promote hydrodehalogenation via Pd-alkoxide intermediates. URL:

  • Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method. Source: Royal Society of Chemistry (Catalysis Science & Technology). Context: Establishes ethanol as a hydride source in Pd-catalyzed dehalogenation mechanisms.[1] URL:

  • Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Source: Tetrahedron Letters (via ResearchGate). Context: Specifically addresses pyrrole/pyrazole nitrogen protection to prevent debromination. URL:

  • Buchwald-Hartwig Amination Mechanism. Source: Chemistry LibreTexts. Context: Explains the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydride elimination pathway from amine substrates leading to reduction.
    URL:
    
  • Preventing Debromination in Suzuki Coupling. Source: BenchChem Technical Guides. Context: Practical troubleshooting for imidazole/pyrazole debromination, focusing on base and solvent selection. URL:

Sources

Technical Support Center: Crystallization & Isolation of 4-bromo-3-tert-butyl-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the isolation and purification of 4-bromo-3-tert-butyl-1-methylpyrazole . This molecule presents specific challenges due to the steric bulk of the tert-butyl group combined with the lipophilicity of the N-methyl moiety. Unlike its N-H analogs, this compound lacks strong hydrogen bond donors, often resulting in a low melting point lattice that is prone to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct nucleation.

This technical document provides a self-validating workflow to transition this compound from a crude oil/solid to high-purity crystals suitable for X-ray diffraction or pharmaceutical intermediate use.

Part 1: Pre-Crystallization Diagnostics

Q: My crude material is a dark oil. Is this normal? A: Yes. The bromination of pyrazoles often leaves residual bromine (


) or hydrogen bromide (

), which darkens the product and suppresses the freezing point.
  • The Fix: You must perform a "Chemical Wash" before attempting crystallization.

    • Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Wash with 10% Sodium Thiosulfate (

      
      )  to quench active bromine (decolorization should be immediate).
      
    • Wash with Saturated Sodium Bicarbonate (

      
      )  to remove acidic species.
      
    • Dry over

      
       and concentrate.
      
    • Result: A light yellow or off-white oil/solid that is ready for crystallization.

Q: How do I know if I have the correct isomer before crystallizing? A: Crystallization will fail if you have a significant mixture of regioisomers (3-tert-butyl vs. 5-tert-butyl).

  • Check: Run a

    
    -NMR.
    
    • 3-tert-butyl: The tert-butyl singlet usually appears slightly upfield compared to the 5-isomer due to shielding effects, and the N-Methyl group chemical shift is diagnostic.

    • Purity Threshold: If isomeric purity is <85%, crystallization yield will be poor. Consider a quick silica plug filtration (Hexane:EtOAc 9:1) first.

Part 2: Solvent System Selection

We recommend three solvent systems based on the polarity profile of the tert-butyl and bromine substituents.

Table 1: Recommended Solvent Systems
System ClassSolvents (Ratio v/v)Dissolution TempCrystallization TempMechanismBest For
A: The Standard Heptane / EtOAc (10:1 to 20:1)50°C-20°C to 4°CCoolingBulk purification; removing polar impurities.
B: The Polarity Shift Ethanol / Water (Dropwise addition)40°C4°CAnti-solventHigh recovery; removing inorganic salts.
C: The Rescue Pentane (or Hexane)Reflux-78°C (Dry Ice/Acetone)Deep CoolingLow-melting solids that refuse to solidify at RT.

Part 3: Troubleshooting "Oiling Out"

Q: I cooled the solution, but instead of crystals, I got a milky emulsion or a separate oil layer at the bottom. Why? A: You are encountering Liquid-Liquid Phase Separation (LLPS) . The metastable zone for the "oil" phase is being hit before the nucleation zone. This happens because the tert-butyl group's rotation creates a high entropic barrier to lattice packing.

Workflow: The Oiling Out Rescue Protocol

Use the following decision tree to resolve LLPS issues.

OilingOutRescue Start Problem: Solution Oiled Out Reheat 1. Reheat to Dissolution (+5°C above clear point) Start->Reheat Seed 2. Add Seed Crystal at Cloud Point Reheat->Seed If seeds available Scrat 3. Scratch Glass Surface Reheat->Scrat No seeds SlowCool 4. Controlled Cooling (1°C/min) Seed->SlowCool Scrat->SlowCool Success Crystals Formed SlowCool->Success Fail Still Oiling Out? SlowCool->Fail AddSolv Add More Solvent (Dilute) Fail->AddSolv Solution too conc. ChangeSys Switch Solvent System (Go to Table 1) Fail->ChangeSys Solvent mismatch AddSolv->Reheat

Figure 1: Decision tree for resolving oiling out (LLPS) during pyrazole crystallization.

Detailed Protocol for Oiling Out:

  • Re-dissolve: Heat the mixture until the oil layer disappears into the solvent.

  • The "Cloud Point" Hold: Cool the solution very slowly. The moment you see a faint turbidity (cloudiness), STOP cooling. Hold the temperature constant.

  • Seeding: Add a tiny speck of solid material (even crude solid from a previous batch).

  • Ripening: Stir at this temperature for 1-2 hours. The oil droplets should transfer onto the crystal seeds (Ostwald Ripening).

  • Final Cool: Only after visible crystals exist, cool to 0°C.

Part 4: Advanced Isolation (Salt Formation)

Q: It absolutely will not crystallize as a free base. What now? A: The N-methyl pyrazole nitrogen is weakly basic (


). You can force crystallization by forming a salt. This increases the lattice energy significantly.

Protocol: Hydrochloride Salt Formation

  • Dissolve 1g of the pyrazole in 5 mL Diethyl Ether or Dioxane .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • Observation: A white precipitate should form immediately.

  • Filtration: Filter under Nitrogen (the salt may be hygroscopic).

  • Recovery: If you need the free base later, simply partition the salt between EtOAc and saturated

    
    .
    

Part 5: Scalability & Process Flow

When moving from milligrams to grams, the heat of crystallization becomes relevant.

ProcessFlow Crude Crude Reaction Mix (Br2/HBr present) Quench Biphasic Wash (Na2S2O3 / NaHCO3) Crude->Quench Remove Oxidants Dry Drying (Na2SO4 + Vac) Quench->Dry Remove Water Screen Solvent Check (Heptane/EtOAc) Dry->Screen Determine MP Cryst Controlled Cooling (50°C -> -10°C) Screen->Cryst Nucleation Iso Filtration & Wash (Cold Heptane) Cryst->Iso Isolation

Figure 2: End-to-end process flow for the purification of brominated pyrazoles.

References

  • Organic Syntheses. (2013). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Vol. 90, pp. 301-315. (Demonstrates handling of tert-butyl pyrazole precursors and crystallization techniques).

  • National Institutes of Health (PMC). (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines. (Provides X-ray diffraction data and solvent systems for brominated tert-butyl pyrazole derivatives).

  • MDPI (Molbank). (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (Details the synthesis and isolation of 1-methyl-3-tert-butyl pyrazole analogs).

  • PubChem. 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid.[1] (Structural and physical property data for closely related carboxylate analogs).

Sources

Removing unreacted starting material from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrazole Synthesis & Purification Advanced Strategies for the Removal of Unreacted Starting Materials

Welcome to the Pyrazole Synthesis Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals. Pyrazole synthesis via the condensation of 1,3-dicarbonyls with hydrazines is a cornerstone of medicinal chemistry. However, residual starting materials—particularly toxic and highly reactive hydrazines—pose significant downstream purification challenges. This guide provides field-proven, causality-driven solutions to isolate your target compounds efficiently.

Purification Decision Workflow

Workflow A Crude Pyrazole Reaction Mixture B Identify Residual Starting Material A->B C Excess Hydrazine (Nucleophile) B->C LC-MS / TLC shows Hydrazine D Excess 1,3-Dicarbonyl (Electrophile) B->D LC-MS / TLC shows Dicarbonyl E Add PS-Benzaldehyde or PS-Isocyanate Resin C->E F Add PS-Tosylhydrazine Resin D->F G Incubate & Agitate (1-2 hours, RT) E->G F->G H Vacuum Filtration G->H I Pure Pyrazole in Filtrate H->I Resin retains impurities

Fig 1: Solid-supported scavenger workflow for pyrazole purification.

Section 1: Managing Unreacted Hydrazines

Q1: My crude pyrazole mixture contains unreacted hydrazine. How can I remove it without resorting to tedious column chromatography? A1: The most efficient method is the use of polymer-bound scavenger resins[1]. The Causality: Hydrazines are potent nucleophiles. By introducing a macroscopic, cross-linked polystyrene resin functionalized with electrophilic groups (such as ScavengePore Benzyl isocyanate[2] or PS-Benzaldehyde), the unreacted hydrazine covalently binds to the solid support. The synthesized pyrazole, which is significantly less nucleophilic due to its aromatic delocalization, remains in solution. Simple filtration separates the resin-bound impurity from your product, eliminating the need for liquid-liquid extraction[1].

Protocol 1: Solid-Phase Scavenging of Excess Hydrazine

  • Preparation: Dissolve the crude pyrazole mixture in a swelling solvent compatible with polystyrene resins (e.g., Dichloromethane, THF, or Toluene).

  • Resin Addition: Add 2 to 3 equivalents of a polymer-supported electrophile (e.g., PS-Isocyanate) relative to the estimated unreacted hydrazine.

  • Agitation: Gently shake or mechanically stir the suspension at room temperature for 1–2 hours. Crucial: Avoid magnetic stirring, as the stir bar will fracture the resin beads and clog your filters.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2 column volumes of the reaction solvent to elute any trapped pyrazole product.

  • Self-Validation System: Take a 50 µL aliquot of the filtrate, apply it to a TLC plate, and develop with a p-anisaldehyde stain. The absence of a highly polar, strongly staining spot confirms the complete sequestration of hydrazine. If the spot persists, the resin capacity was exceeded; add 1 additional equivalent of resin and repeat.

Q2: My facility does not stock scavenger resins. Can I use liquid-liquid extraction to separate unreacted hydrazine from my pyrazole product? A2: Yes, by exploiting the thermodynamic


 differential between the two species. Alternatively, you can chemically quench the hydrazine by adding an excess of a ketone or aldehyde (like acetone or benzaldehyde) to form a stable, easily separable hydrazone[3].
The Causality: Alkyl and aryl hydrazines typically exhibit a conjugate acid 

of ~5.0 to 8.1. In contrast, the pyrazole ring is a much weaker base, with a conjugate acid

usually around 2.5. By washing the organic layer with a mildly acidic aqueous buffer (pH 4.0–4.5), the hydrazine is selectively protonated into a highly water-soluble hydrazinium salt[4]. Warning: Do not use strong acids like 1M HCl without verifying your product's

, as highly acidic conditions can protonate certain pyrazole derivatives, pulling your desired product into the aqueous layer[5].

Protocol 2: pH-Controlled Extraction of Hydrazines

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Acidic Wash: Wash the organic layer with an equal volume of 0.1 M Sodium Acetate/Acetic Acid buffer (pH ~4.5).

  • Phase Separation: Separate the layers. The protonated hydrazine partitions into the aqueous phase.

  • Organic Wash: Wash the organic layer with brine to remove residual water, then dry over anhydrous Na₂SO₄.

  • Self-Validation System: Measure the pH of the aqueous extract to ensure it remained acidic (< 5.0) during the wash. A stable acidic pH guarantees that the thermodynamic driving force was sufficient to protonate all residual hydrazine.

Section 2: Managing Unreacted 1,3-Dicarbonyls

Q3: I used an excess of the 1,3-dicarbonyl compound to drive the pyrazole cyclization to completion. How do I eliminate this residual electrophile? A3: Unreacted 1,3-dicarbonyls (or enaminones) are best removed using polymer-supported nucleophiles[1] or via chemical derivatization[6]. The Causality: 1,3-dicarbonyls are highly electrophilic. Adding a resin like PS-Tosylhydrazine will selectively form a resin-bound pyrazole or hydrazone with the excess dicarbonyl[1]. If resins are unavailable, washing the organic layer with saturated aqueous sodium bisulfite (


) forces the formation of a water-soluble bisulfite adduct, which partitions cleanly into the aqueous phase.

Section 3: Quantitative Data & Solvent Selection

To ensure optimal swelling of the polymer matrix and maximum kinetic access to the reactive sites, selecting the correct resin and solvent combination is critical.

Table 1: Scavenger Resin Selection Guide for Pyrazole Purification

Target ImpurityRecommended ResinScavenging MechanismTypical Capacity (mmol/g)Optimal Swelling Solvents
Hydrazines (Alkyl/Aryl) PS-BenzaldehydeCovalent (Hydrazone formation)1.2 - 1.5DCM, THF, Toluene
Hydrazines (Alkyl/Aryl) PS-IsocyanateCovalent (Semicarbazide formation)1.5 - 1.8DCM, THF, DMF
1,3-Dicarbonyls PS-TosylhydrazineCovalent (Pyrazole formation)2.0 - 2.5DCM, THF, MeOH
Acidic Byproducts PS-TrisamineAcid-Base (Salt formation)3.0 - 4.0DCM, THF, MeCN

References

  • Title: Solid-Supported Reagents and Scavengers Source: Sopachem / Biotage URL: [Link]

  • Title: Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Validation & Comparative

Distinguishing Isomers: A Guide to the 1H NMR Assignment of 1-methyl-3-tert-butylpyrazole and 1-methyl-5-tert-butylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure found in numerous pharmaceuticals and functional materials. The regiochemistry of substitution on the pyrazole ring can dramatically alter a molecule's biological activity and physical properties. Consequently, unambiguous assignment of substituent positions is a critical step in chemical synthesis and characterization.

This guide provides an in-depth comparison of two common regioisomers: 1-methyl-3-tert-butylpyrazole and 1-methyl-5-tert-butylpyrazole. While seemingly similar, their differentiation via standard one-dimensional 1H Nuclear Magnetic Resonance (NMR) spectroscopy can be ambiguous. We will explore the nuances of their 1H NMR spectra and present a definitive method for their assignment using the Nuclear Overhauser Effect (NOE).

The Challenge: Ambiguity in 1H NMR Chemical Shifts

On first inspection, the 1H NMR spectra of both isomers are expected to show three distinct signals: a singlet for the N-methyl group, a singlet for the tert-butyl group, and two doublets for the adjacent pyrazole ring protons. The challenge lies in the fact that the chemical shifts of the ring protons (H4 and H5 in the 1,3-isomer; H3 and H4 in the 1,5-isomer) can be very similar, leading to potential misassignment.

The electronic environment of the pyrazole ring is influenced by the electron-donating nature of the N-methyl and tert-butyl groups. In general, protons on a pyrazole ring resonate in the aromatic region, with H3 and H5 typically appearing downfield from H4 due to their proximity to the electronegative nitrogen atoms. However, the precise chemical shifts are a subtle interplay of electronic and steric effects, which may not provide a clear-cut distinction between the two isomers.

A Deeper Look: Predicted 1H NMR Spectra

Let's dissect the expected 1H NMR spectra for each isomer based on fundamental principles.

1-methyl-3-tert-butylpyrazole:

  • N-methyl group: A singlet, typically around 3.7-3.9 ppm.

  • tert-butyl group: A singlet, around 1.3-1.4 ppm.

  • H4 and H5 protons: These two protons are adjacent and will appear as doublets due to spin-spin coupling (typically with a coupling constant, J, of 2-3 Hz). H5 is adjacent to a nitrogen atom and is expected to be more deshielded (further downfield) than H4. We might predict H5 to be around 7.4-7.6 ppm and H4 around 6.0-6.2 ppm.

1-methyl-5-tert-butylpyrazole:

  • N-methyl group: A singlet, likely in a similar region to the other isomer, perhaps slightly shifted due to the proximity of the bulky tert-butyl group, around 3.8-4.0 ppm.

  • tert-butyl group: A singlet, around 1.3-1.4 ppm.

  • H3 and H4 protons: These protons are also adjacent and will appear as doublets with a similar coupling constant (J ≈ 2-3 Hz). H3, being adjacent to a nitrogen atom, is expected to be downfield of H4. Their predicted chemical shifts might be very close to those of H5 and H4 in the other isomer, for instance, H3 around 7.3-7.5 ppm and H4 around 6.1-6.3 ppm.

As the predicted ranges overlap significantly, relying solely on chemical shifts for assignment is unreliable and scientifically unsound.

The Definitive Solution: Nuclear Overhauser Effect (NOE) Spectroscopy

To unambiguously distinguish between the 1,3- and 1,5-isomers, we must turn to a technique that probes through-space proximity rather than through-bond connectivity. The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization from one nucleus to another through space can be observed. This effect is highly dependent on the distance between the nuclei, typically being significant only for protons that are less than 5 Å apart.

This distance dependence is the key to solving our assignment problem.

  • In 1-methyl-5-tert-butylpyrazole , the N-methyl group and the tert-butyl group are positioned on adjacent atoms (N1 and C5). This places the protons of these two groups in close spatial proximity.

  • In 1-methyl-3-tert-butylpyrazole , the N-methyl and tert-butyl groups are separated by the entire pyrazole ring and are therefore spatially distant.

Therefore, a 1D or 2D NOE experiment will provide a clear and irrefutable answer. By selectively irradiating the N-methyl protons of the 1,5-isomer, we would expect to see an enhancement of the signal corresponding to the tert-butyl protons. This NOE correlation would be absent in the 1,3-isomer.

Experimental Workflow for Isomer Differentiation

The logical flow for synthesizing and characterizing these isomers to ensure correct assignment is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_assignment Structural Assignment Synthesis Synthesis of Pyrazole Isomers H1_NMR Acquire 1H NMR Spectrum Synthesis->H1_NMR Crude Product Ambiguity Ambiguous Chemical Shifts H1_NMR->Ambiguity NOESY Acquire 1D NOESY Spectrum Ambiguity->NOESY Requires Definitive Proof NOE_Observed NOE Observed between N-Me and t-Bu? NOESY->NOE_Observed Isomer_1_5 1-methyl-5-tert-butylpyrazole NOE_Observed->Isomer_1_5 Yes Isomer_1_3 1-methyl-3-tert-butylpyrazole NOE_Observed->Isomer_1_3 No

Caption: Workflow for the synthesis and unambiguous spectroscopic assignment of pyrazole regioisomers.

Visualizing the Key NOE Interaction

The critical through-space interaction that differentiates the 1,5-isomer is illustrated below.

Caption: The spatial proximity of N-methyl and tert-butyl groups in the 1,5-isomer allows for a definitive NOE correlation.

Summary of Diagnostic NMR Features

The table below summarizes the key data points for distinguishing between the two isomers.

Feature1-methyl-3-tert-butylpyrazole1-methyl-5-tert-butylpyrazoleRationale for Distinction
1H NMR Ring Protons Two doublets (H4, H5)Two doublets (H3, H4)Chemical shifts are often too similar for unambiguous assignment.
1H-1H Coupling (JH,H) ~2-3 Hz~2-3 HzTypical for pyrazole ring protons; not a distinguishing feature.
1D NOESY No NOE between N-Me and t-Bu protonsStrong NOE between N-Me and t-Bu protonsThis is the definitive experiment. The presence or absence of this through-space correlation irrefutably assigns the regiochemistry.

Experimental Protocol: 1D NOESY

For a self-validating system, the following protocol for a 1D NOESY (or more specifically, a DPFGSE-NOE) experiment is recommended.

  • Sample Preparation: Prepare a solution of the purified pyrazole isomer in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

  • Standard 1H NMR: Acquire a standard high-resolution 1H NMR spectrum to identify the chemical shifts of the N-methyl and tert-butyl singlets.

  • Set up 1D NOESY:

    • Select a 1D NOESY pulse sequence (e.g., selnogp on Bruker instruments).

    • Set the selective irradiation frequency precisely on the peak of the N-methyl singlet.

    • Use a mixing time (d8 in Bruker terminology) appropriate for a small molecule, typically in the range of 300-800 ms. A good starting point is 500 ms.

    • Acquire the 1D NOESY spectrum.

  • Acquire Control Spectrum: Acquire a control 1D experiment with the irradiation frequency set in a blank region of the spectrum (off-resonance) to check for any artifacts.

  • Data Analysis:

    • Process both the on-resonance and off-resonance spectra identically.

    • Create a difference spectrum by subtracting the off-resonance spectrum from the on-resonance spectrum.

    • In the difference spectrum, a positive signal at the chemical shift of the tert-butyl group indicates a through-space NOE, confirming the 1-methyl-5-tert-butylpyrazole structure. The absence of this signal confirms the 1-methyl-3-tert-butylpyrazole structure.

Conclusion

While standard 1H NMR is an indispensable tool in chemical analysis, it can present ambiguities when dealing with closely related isomers like 1-methyl-3-tert-butylpyrazole and 1-methyl-5-tert-butylpyrazole. Relying solely on subtle differences in chemical shifts is not a robust method for structural assignment. The Nuclear Overhauser Effect provides a definitive and experimentally straightforward solution. By probing the spatial proximity of the N-methyl and tert-butyl substituents, an NOE experiment delivers an unambiguous "yes" or "no" answer, ensuring the scientific integrity of the structural assignment. This approach is a cornerstone of rigorous characterization for substituted heterocyclic systems in research and development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. This textbook provides a comprehensive overview of modern NMR techniques, including detailed explanations of the Nuclear Overhauser Effect and its applications in structural elucidation. [Link]

  • Fäcke, T. (2011). Isomerism and NMR. Bruker. This application note discusses various NMR techniques for distinguishing between different types of isomers, including regioisomers. [Link] (Note: A direct link to the specific application note may require navigating the Bruker website; the provided link goes to the relevant software page.)

  • Elguero, J., Goya, P., & Jagerovic, N. (2003). The Chemistry of Functional Groups: The Pyrazole Ring. Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. This chapter provides a detailed overview of the chemistry and spectroscopic properties of pyrazoles. [Link]

Definitive Structural Elucidation of Pyrazole Regioisomers: A Comparative Guide to NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster kinase inhibitors like Ruxolitinib and Celecoxib. However, the synthesis of N-substituted pyrazoles—typically via the condensation of hydrazines with 1,3-diketones—often yields a mixture of 1,3- and 1,5-regioisomers .

Distinguishing these isomers is a critical bottleneck. Misassignment can lead to months of wasted structure-activity relationship (SAR) efforts, as biological efficacy is strictly isomer-dependent. While X-ray crystallography is definitive, it is low-throughput. HMBC (Heteronuclear Multiple Bond Correlation) is powerful but often yields ambiguous results when quaternary carbons block proton-carbon pathways.

This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary, self-validating method for pyrazole regioisomer determination. We provide a comparative analysis of analytical techniques and a field-proven NOESY protocol designed for small-molecule confirmation.

Part 1: The Challenge of Pyrazole Regioisomerism

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone, two products are possible based on which nitrogen attacks the most electrophilic carbonyl.
  • 1,3-Isomer: The N-substituent (

    
    ) and the C-substituent are separated by the N2 nitrogen. They are spatially distant.
    
  • 1,5-Isomer: The N-substituent (

    
    ) and the C-substituent are on adjacent atoms (N1 and C5). They are spatially proximal (
    
    
    
    ).

The Analytical Gap: Standard 1D


H NMR is often insufficient because the chemical shift differences between H3 and H5 protons are solvent-dependent and lack a reliable universal trend.
Comparative Analysis: Method Selection Matrix
Feature1D

H NMR
2D HMBC 2D NOESY X-Ray Crystallography
Primary Mechanism Chemical Shift (

)
Through-bond (

)
Through-space (Dipolar)Electron density diffraction
Reliability Low (Heuristic only)High (Connectivity)Very High (Spatial) Absolute
Throughput High (5 mins)Medium (20-40 mins)Medium (30-60 mins)Low (Days/Weeks)
Sample Requirement SolutionSolutionSolution (Degassed preferred)Single Crystal
Key Limitation Solvent effects shift peaks unpredictably.Ambiguous if C3/C5 are quaternary (no protons to correlate).Requires mixing time optimization; nulling for mid-size molecules.Requires crystalline solid.
Verdict Preliminary screening only.Good for connectivity, fails for fully sub'd rings.Best for N-substituent orientation. Gold standard, but slow.

Part 2: The Logic of NOESY for Pyrazoles

The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between spins that are close in space, regardless of the number of bonds separating them. The intensity of the NOE signal is proportional to


, making it a sensitive "molecular ruler."
The Distinguishing Interaction

To determine the regioisomer, we look for a specific cross-peak between the N-substituent protons (e.g., N-Methyl, N-Phenyl) and the C5-substituent protons .

  • Scenario A: 1,5-Isomer

    • Geometry: The N-group and C5-group are neighbors.[1]

    • NOESY Result: Strong cross-peak between N-R and C5-R.

  • Scenario B: 1,3-Isomer

    • Geometry: The N-group is at position 1; the substituent is at position 3. Position 5 is occupied by a Proton (H5) or a different group.

    • NOESY Result: NO cross-peak between N-R and the major substituent. Instead, you see a cross-peak between N-R and H5 (if C5 is unsubstituted).

Visualization: The Decision Pathway

PyrazoleWorkflow Start Synthesis Product (Mixture or Pure Isomer) OneD 1. Run 1D 1H NMR (Check Purity & Integration) Start->OneD Decision1 Are C3/C5 substituents protons or quaternary? OneD->Decision1 HMBC 2. Run HMBC (Look for N-H to C correlation) Decision1->HMBC Protons present (H3/H5) NOESY 3. Run 2D NOESY (Target: N-Substituent) Decision1->NOESY Quaternary / Ambiguous HMBC->NOESY Inconclusive Result15 Strong NOE: N-R ↔ C5-R CONFIRMED: 1,5-Isomer NOESY->Result15 Cross-peak Observed Result13 Strong NOE: N-R ↔ H5 (No NOE to Substituent) CONFIRMED: 1,3-Isomer NOESY->Result13 Alternative Cross-peak

Figure 1: Decision tree for assigning pyrazole regioochemistry. NOESY acts as the definitive filter when connectivity (HMBC) is ambiguous.

Part 3: Deep Dive – NOESY Experimental Protocol

This protocol is optimized for small molecules (MW < 500 Da) typically found in drug discovery.

Sample Preparation (Critical Step)

NOE signals are weak (often <2% of diagonal intensity).[2] Maximizing signal-to-noise is vital.

  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Solvent:

    
     is preferred over 
    
    
    
    for pyrazoles to prevent aggregation and slow down exchangeable proton relaxation.
  • Degassing (The "Pro" Tip): Dissolved paramagnetic oxygen accelerates

    
     relaxation, quenching the NOE signal.
    
    • Method: Bubble Nitrogen or Argon gas through the solution in the NMR tube for 2–3 minutes using a fine capillary. This can double your NOE sensitivity.

Acquisition Parameters
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker). Avoid absolute-value mode.

  • Mixing Time (

    
    ):  This is the time allowed for magnetization transfer.
    
    • Small Molecules (<400 Da):500 – 800 ms . (Molecules tumble fast; NOE builds up slowly).

    • Medium Molecules (400–1000 Da):300 – 500 ms .

    • Warning: If

      
       is too short, no signal appears. If too long, "spin diffusion" occurs, creating false positives between distant protons. Start with 500 ms. 
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds).
  • Scans (NS): Minimum 16, preferably 32 or 64 to resolve weak cross-peaks.

Data Processing & Interpretation
  • Phasing: 2D NOESY is phase-sensitive.

    • Diagonal Peaks: Phase these to be Negative (or one color, e.g., Red).

    • Cross Peaks (NOE): For small molecules, these will have the Opposite Sign (Positive/Blue) relative to the diagonal.

    • Note: Exchange peaks (chemical exchange) will have the same sign as the diagonal. This helps distinguish true NOE (spatial) from exchange (chemical).

Part 4: Visualizing the Interaction (Mechanism)

The following diagram illustrates the spatial logic used to interpret the spectra.

PyrazoleNOE cluster_15 1,5-Isomer (Steric Crowding) cluster_13 1,3-Isomer (Steric Freedom) N1_15 N1 Me_15 N-Me N1_15->Me_15 C5_15 C5 N1_15->C5_15 Ph_15 Ph (ortho-H) Me_15->Ph_15 Strong NOE (< 3 Å) C5_15->Ph_15 N1_13 N1 Me_13 N-Me N1_13->Me_13 C5_13 C5 N1_13->C5_13 H5_13 H5 (Ring H) Me_13->H5_13 Strong NOE Ph_13 Ph Me_13->Ph_13 NO SIGNAL (> 6 Å) C5_13->H5_13 C3_13 C3 C3_13->Ph_13

Figure 2: Spatial proximity map. In the 1,5-isomer (left), the N-Methyl and C5-Phenyl are crowded, yielding a strong NOE. In the 1,3-isomer (right), the N-Methyl sees only the H5 proton.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mixing times and small molecule parameters).

  • Foces-Foces, C., et al. (2022). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules. (Experimental validation of NOESY for 1,3 vs 1,5 pyrazoles).

  • University of Ottawa NMR Facility. "2D NOESY Experiments." (Protocol standards for mixing times and phase sensitivity).

  • Reich, H. J. (2018). "The Nuclear Overhauser Effect."[3][4][5][6] University of Wisconsin-Madison Chemistry. (Foundational theory on distance dependence and zero-quantum artifacts).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, a class of five-membered nitrogen-containing heterocycles, are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities.[1][2] Mass spectrometry (MS) stands as a powerful and indispensable analytical technique for determining the molecular weight and deciphering the structural features of these molecules by analyzing their fragmentation patterns.[3] This guide provides an in-depth comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-bromopyrazoles, offering insights into the influence of the bromine substituent on the fragmentation pathways compared to other substituted pyrazoles. Understanding these fragmentation fingerprints is crucial for the rapid identification and characterization of 4-bromopyrazole-containing scaffolds in complex matrices.

Mass Spectrometry of Pyrazoles: An Overview

The pyrazole ring, under electron ionization, exhibits characteristic fragmentation patterns. The initial event is the formation of a molecular ion (M+•) upon electron impact.[4][5] The subsequent fragmentation of this energetically unstable molecular ion can proceed through several pathways. For the unsubstituted pyrazole, two primary fragmentation routes are observed. The first involves the initial loss of a hydrogen radical ([M-H]+) followed by the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). The second prominent pathway is the direct loss of HCN from the molecular ion.[6] The stability of the resulting fragment ions often dictates the predominant fragmentation pathway.[5]

Fragmentation Pattern of 4-Bromopyrazole

The presence of a bromine atom at the 4-position significantly influences the fragmentation of the pyrazole ring. The mass spectrum of 4-bromopyrazole is characterized by a prominent molecular ion peak, which will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity due to the natural abundance of the 79Br and 81Br isotopes.[7][8]

The principal mass fragmentation of 4-bromopyrazole involves the initial loss of a bromine radical (•Br) or hydrobromic acid (HBr) from the molecular ion.[6][9] This is followed by the characteristic fragmentation of the remaining pyrazole ring, primarily through the loss of HCN. The loss of the bromine atom is a facile process due to the relative weakness of the C-Br bond.[10]

A key fragmentation pathway for 4-bromopyrazole can be summarized as follows:

  • Formation of the Molecular Ion: The 4-bromopyrazole molecule loses an electron to form the molecular ion, [C₃H₃BrN₂]⁺•.

  • Loss of Bromine: The molecular ion can lose a bromine radical to form the ion at m/z 67.

  • Loss of HBr: Alternatively, the molecular ion can lose a molecule of HBr.

  • Loss of HCN: The pyrazole ring of the fragment ions can then undergo cleavage, typically by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of the pyrazole core.[6][9][11]

The following diagram illustrates the principal fragmentation pathway of 4-bromopyrazole.

fragmentation_4_bromopyrazole M [4-Bromopyrazole]⁺˙ m/z 146/148 frag1 [C₃H₃N₂]⁺ m/z 67 M->frag1 - Br• frag2 [C₂H₂N]⁺ m/z 40 frag1->frag2 - HCN

Caption: Principal fragmentation pathway of 4-bromopyrazole under EI-MS.

Comparative Fragmentation Analysis

The nature of the substituent at the 4-position of the pyrazole ring has a profound impact on the fragmentation pathways. While the loss of HCN from the pyrazole ring is a common feature, the initial fragmentation steps are often dictated by the substituent. The following table compares the key fragmentation patterns of 4-bromopyrazole with other 4-substituted pyrazoles.

4-SubstituentKey Fragmentation PathwaysObservationsReference
-Br Loss of •Br, followed by loss of HCN.The bromine substituent is readily lost as a radical. The characteristic isotopic pattern of bromine is a key identifier.[6][9]
-NO₂ Loss of •NO₂, •NO, and O.Fragmentation is dominated by the nitro group, a common feature for nitroaromatic compounds.[6][9]
-CN Strong initial loss of HCN.The cyano group promotes the elimination of HCN, leading to a prominent [M-HCN]⁺• ion.[6][9]
-COCH₃ Loss of •CH₃ followed by loss of CO.The acetyl group undergoes characteristic α-cleavage.[6][9]
-C₆H₅ Loss of HCN, followed by further fragmentation.The fragmentation resembles that of unsubstituted pyrazole, with the phenyl group remaining intact in major fragments.[6][9]

This comparative analysis demonstrates that while the core pyrazole fragmentation (loss of HCN) is a unifying feature, the initial and often most abundant fragment ions are highly dependent on the nature of the 4-substituent. This substituent-driven fragmentation is a powerful tool for the structural determination of unknown pyrazole derivatives.

Experimental Protocol: GC-MS Analysis of 4-Bromopyrazole

The following is a generalized, step-by-step protocol for the analysis of a 4-bromopyrazole sample using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This protocol is a self-validating system, as the resulting mass spectrum should exhibit the characteristic fragmentation pattern and isotopic distribution for a bromo-compound.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the 4-bromopyrazole sample.

  • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.[11]

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

  • Inlet System: Gas Chromatography (GC) interface.[12]

  • Ionization Source: Electron Ionization (EI).[11]

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).[13]

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of pyrazole derivatives.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

    • (Note: The temperature program should be optimized based on the specific instrument and the volatility of the compound.)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.[4][11]

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis

  • Acquire the mass spectrum of the eluting peak corresponding to 4-bromopyrazole.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

  • Confirm the presence of bromine by observing the characteristic M/M+2 isotopic pattern.

  • Compare the obtained spectrum with library spectra or the fragmentation patterns described in this guide for structural confirmation.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent filter Filter (optional) dissolve->filter inject Inject into GC filter->inject separate Separation in GC Column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ion & Fragments spectrum->identify compare Compare with Reference Data identify->compare

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 4-bromopyrazoles is a predictable process governed by the inherent stability of the pyrazole ring and the influence of the bromine substituent. The characteristic loss of a bromine radical or HBr, followed by the expulsion of HCN, provides a reliable fragmentation fingerprint for the identification of this class of compounds. Comparative analysis with other 4-substituted pyrazoles reveals the diagnostic value of substituent-directed fragmentation in structural elucidation. The experimental protocol outlined in this guide offers a robust framework for obtaining high-quality mass spectra, enabling researchers, scientists, and drug development professionals to confidently identify and characterize 4-bromopyrazole-containing molecules.

References

  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • ResearchGate. 12.2% 116,000 120M TOP 1% 154 3,900.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Benchchem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
  • Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • The Royal Society of Chemistry.
  • ResearchGate.
  • Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Mass Spectrometry: Fragment
  • EPJ Web of Conferences.
  • PMC.
  • Intro to Mass Spectrometry.
  • IJSDR. Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ACD/Labs. A Beginner's Guide to Mass Spectrometry.
  • ResearchGate.
  • Doc Brown's Chemistry. he mass - spectrum of 1-bromo-2-chloroethane.
  • eGyanKosh.
  • Chemguide.

Sources

Reactivity Profile: 3-tert-Butyl-1H-pyrazole vs. 3-Methyl-1H-pyrazole

[1]

Executive Summary

For medicinal chemists and process engineers, the choice between 3-tert-butylpyrazole (3-tBuPz) and 3-methylpyrazole (3-MePz) is rarely just about optimizing potency; it fundamentally dictates the synthetic strategy.

While both compounds are electron-rich, 5-membered heterocycles, the tert-butyl group acts as a "steric anchor," enforcing high regioselectivity in N-functionalization reactions that the methyl analog cannot achieve. 3-Methylpyrazole, with its smaller steric footprint, typically yields difficult-to-separate mixtures of regioisomers (1,3- vs. 1,5-substituted products) during alkylation or acylation. Conversely, 3-tert-butylpyrazole leverages massive steric hindrance to direct incoming electrophiles almost exclusively to the distal nitrogen, streamlining purification and improving overall yield.

This guide compares their physical properties, tautomeric behaviors, and reactivity profiles, providing actionable protocols for handling these distinct building blocks.

Physical & Structural Comparison

The physical state of these pyrazoles dictates handling requirements. 3-MePz is a liquid at room temperature, requiring syringe handling, while 3-tBuPz is a low-melting solid, often requiring mild heating or solid dispensing.

Feature3-Methyl-1H-pyrazole3-tert-Butyl-1H-pyrazoleImpact on Workflow
CAS Number 1453-58-315802-80-9Identifier
Physical State Liquid (MP ~36.5 °C)Solid / Semi-solid (MP ~48–50 °C)3-tBuPz may require melting before dispensing.
Boiling Point 204 °CN/A (Decomposes/Sublimes)3-MePz can be distilled; 3-tBuPz usually requires recrystallization or sublimation.
Steric Bulk (A-Value) Low (~1.70 kcal/mol)High (>4.5 kcal/mol)Determines Regioselectivity
Electronic Effect Weakly Inductive (+I)Strongly Inductive (+I)3-tBuPz is slightly more electron-rich, accelerating C4-EAS.
Tautomeric Equilibrium

Both pyrazoles exist in dynamic equilibrium between the 3-substituted and 5-substituted tautomers.

  • Solution State: The equilibrium is fast. In non-polar solvents, the 3-substituted tautomer (H on N1) is generally favored to minimize dipole repulsion, but the 5-substituted form is accessible.

  • Steric Consequence: The tert-butyl group effectively "locks" the reactivity profile. Although the tautomers interconvert, the kinetic barrier for reacting at the nitrogen adjacent to the tert-butyl group is insurmountable for most electrophiles.

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Steric Impact on ReactivityT33-Substituted Tautomer(H on N1, R at C3)T55-Substituted Tautomer(H on N2, R at C5)T3->T5 Fast H-Shift Me_DescR = MethylLow steric barrier.Both N1 and N2 are accessible.T3->Me_DescT5->T3tBu_DescR = tert-ButylMassive steric shield.Adjacent N is blocked.T5->tBu_Desc

Figure 1: Tautomeric equilibrium and the steric implications for reactivity.

N-Functionalization: The Core Difference

This is the most critical differentiator. When reacting with an alkyl halide (

3-Methylpyrazole: The Mixture Problem

Due to the small size of the methyl group, the steric penalty for alkylation at the nitrogen adjacent to the methyl group (N2) is low.

  • Outcome: Reaction typically yields a mixture of 1,3-dimethylpyrazole (major) and 1,5-dimethylpyrazole (minor, but significant, often 20-40%).

  • Purification: Separation requires careful column chromatography or fractional distillation, reducing throughput.

3-tert-Butylpyrazole: Steric Steering

The bulky tert-butyl group creates a "protective cone" around the adjacent nitrogen.

  • Outcome: Alkylation occurs almost exclusively at the distal nitrogen (N1).

  • Product: 1-alkyl-3-tert-butylpyrazole (>95% regioselectivity).

  • Mechanism: The transition state leading to the 1,5-isomer (where the alkyl group would be next to the t-butyl group) is energetically prohibitive due to steric clash (van der Waals repulsion).

Comparative Data: Regioselectivity
ReactantElectrophileConditionsProduct Ratio (1,3- : 1,5-)Ref
3-MePz MeINaH, THF, 0°C~ 70 : 30[1, 2]
3-MePz BnBrK2CO3, DMF~ 60 : 40[2]
3-tBuPz MeINaH, THF, 0°C> 98 : 2 [3, 4]
3-tBuPz BnBrK2CO3, MeCN> 99 : 1 [4]

Experimental Protocols

Protocol A: Highly Regioselective N-Alkylation of 3-tert-Butylpyrazole

Use this protocol to synthesize 1-benzyl-3-tert-butylpyrazole without chromatographic separation of isomers.

Reagents:

  • 3-tert-Butyl-1H-pyrazole (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (0.2 M concentration)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butyl-1H-pyrazole (1.24 g, 10 mmol) in dry acetonitrile (50 mL).

  • Base Addition: Add

    
     (6.5 g, 20 mmol) in one portion. The suspension may warm slightly.
    
  • Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a single major spot (
    
    
    ).
  • Workup: Filter off the solids. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically >95% pure 1-benzyl-3-tert-butylpyrazole. If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Why it works: The tert-butyl group physically blocks the approach of the benzyl bromide to the adjacent nitrogen. The cesium cation acts as a template, coordinating with the distal nitrogen to further enhance selectivity.

Protocol B: Handling 3-Methylpyrazole Mixtures

Since regioselectivity is poor, optimization focuses on separation.

Procedure Note: When alkylating 3-methylpyrazole, avoid using polar aprotic solvents like DMF if possible, as they stabilize the transition state for the minor isomer, eroding selectivity further. Use non-polar solvents (Toluene) with phase-transfer catalysts (e.g., TBAB) to slightly favor the thermodynamic (1,3-substituted) product. Expect to perform flash chromatography.

Electrophilic Aromatic Substitution (C4 Reactivity)

Both pyrazoles undergo Electrophilic Aromatic Substitution (EAS) at the C4 position (halogenation, nitration).

  • Reactivity: 3-tert-Butylpyrazole is slightly more reactive toward EAS than 3-methylpyrazole due to the stronger inductive effect (

    
    ) of the t-butyl group stabilizing the cationic intermediate (Wheland intermediate).
    
  • Sterics at C4: While the t-butyl group is bulky, it is positioned at C3. The C4 position is flanked by the substituent at C3 and the H/Substituent at C5. The steric impact on C4 is measurable but not prohibitive.

    • Caution: If you attempt to introduce a very bulky group (e.g., sulfonation with a bulky sulfonyl chloride) at C4, the 3-tBu derivative will show significantly slower kinetics compared to 3-Me.

Workflow for C4-Iodination:

EAS_WorkflowStartStart: 3-Substituted PyrazoleReagentAdd NIS (N-Iodosuccinimide)or I2/CANStart->ReagentDecisionSubstituent?Reagent->DecisionPath_MeR = MethylDecision->Path_MePath_tBuR = tert-ButylDecision->Path_tBuResult_MeProduct: 4-Iodo-3-methylpyrazoleYield: HighRate: FastPath_Me->Result_MeResult_tBuProduct: 4-Iodo-3-tert-butylpyrazoleYield: HighRate: Very Fast (Inductive Boost)Path_tBu->Result_tBu

Figure 2: Electrophilic Aromatic Substitution (Iodination) workflow.

References

  • BenchChem Technical Support. Optimizing N-Alkylation of Pyrazoles. (2025).[2][3][4] Available at:

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. (2021).[1] Beilstein J. Org. Chem. Available at:

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[2][3][4] Int. J. Mol. Sci. Available at:

  • National Institutes of Health (NIH). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021).[1] PubMed Central. Available at:

  • ChemicalBook. 3-Methylpyrazole & 3-tert-Butylpyrazole Physical Properties. (2026).[5][6] Available at:

A Comparative Guide to the Structural Elucidation of 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, where precise molecular geometry dictates function.[1][2][3] This guide provides a comprehensive framework for the definitive structural elucidation of the novel compound 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole. As no public crystal structure currently exists for this specific molecule, we present a detailed, experience-driven roadmap from synthesis to final structural analysis. We compare and contrast various crystallization strategies—the most common bottleneck in structural studies—and evaluate the definitive data from single-crystal X-ray diffraction (SCXRD) against insights from complementary spectroscopic and computational techniques.[4][5] This document serves as an essential guide for researchers aiming to unambiguously characterize novel small molecules.

Introduction: The Need for Definitive Structure

The biological activity and material properties of pyrazole derivatives are critically dependent on the spatial arrangement of their substituents.[1][6] While techniques like NMR and mass spectrometry provide crucial data on connectivity and composition, only single-crystal X-ray diffraction (SCXRD) offers direct, unambiguous, and three-dimensional insight into the atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[7][8][9] This level of detail is indispensable for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection.

This guide uses this compound as a case study to navigate the complete workflow, from obtaining high-purity material to interpreting the final crystal structure, providing scientifically-grounded rationales for each procedural choice.

Synthesis and Purification for Crystallography

The prerequisite for any successful crystallization is exceptionally pure material. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Proposed Synthetic Protocol: N-methylation

A plausible and direct route to the target compound involves the N-methylation of the commercially available precursor, 4-bromo-3-(tert-butyl)-1H-pyrazole.

Methodology:

  • Deprotonation: To a solution of 4-bromo-3-(tert-butyl)-1H-pyrazole (1.0 eq) in dry N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise under an inert atmosphere (N₂ or Ar).

  • Alkylation: After stirring for 15-20 minutes, add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[10]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product must be purified by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to achieve >99% purity suitable for crystallization.

Causality Note: The choice of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the pyrazole N-H, creating the nucleophilic pyrazolide anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation, enhancing the reactivity of the anion towards the methyl iodide electrophile.

The Crystallization Bottleneck: A Comparison of Techniques

Growing a high-quality single crystal is often the most challenging step in a SCXRD study.[4][5] The selection of solvent and technique is critical. The ideal solvent should dissolve the compound when hot but render it sparingly soluble at room or lower temperatures.[11][12] For a relatively non-polar molecule like this compound, solvents such as hexane, ethanol, methanol, ethyl acetate, or mixtures thereof are excellent starting points.

Below is a comparison of common crystallization methods.

Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation Gradual removal of solvent from a saturated solution increases solute concentration, leading to crystallization.[4]Simple setup; requires minimal compound.Can lead to "crashing out" or formation of many small crystals. Solvent choice is critical.Thermally stable compounds with moderate volatility solvents.
Slow Cooling A saturated solution at high temperature is allowed to cool slowly, decreasing solubility and promoting crystal growth.[11][12]Good control over crystal growth rate; often yields high-quality crystals.Requires a solvent system with a steep solubility-temperature curve.Most common and reliable method for a wide range of compounds.
Vapor Diffusion An antisolvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, inducing crystallization.Excellent for very small quantities of material; explores a wide range of supersaturation conditions.Can be slow; requires careful selection of miscible solvent/antisolvent pairs.Compounds that are difficult to crystallize or available in minute amounts.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible antisolvent. Crystallization occurs at the interface.[13]Creates a gentle and stable concentration gradient, ideal for large, high-quality crystals.Requires immiscible or slowly miscible solvents with different densities. Setup can be delicate.Growing large, high-quality crystals for specialized measurements (e.g., neutron diffraction).
Recommended Protocol for this compound:

Slow Cooling followed by Slow Evaporation:

  • Place 10-20 mg of the purified compound in a small, clean vial.

  • Add a suitable solvent (e.g., methanol or a 9:1 hexane:ethyl acetate mixture) dropwise while gently warming until the solid just dissolves.

  • Cap the vial loosely (e.g., with paraffin film pierced with a needle) to allow for very slow evaporation.

  • Place the vial in a vibration-free environment (e.g., a beaker filled with sand) and allow it to cool to room temperature over several hours.

  • If no crystals form, store the vial at 4 °C for several days.

From Crystal to Structure: The SCXRD Workflow

Once a suitable single crystal (ideally 30-300 microns in size, with well-defined faces and no visible defects) is obtained, the process of data collection and structure determination can begin.[7][14]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol:
  • Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or loop.[7][8]

  • Data Collection: The mounted crystal is placed on a diffractometer, cooled under a stream of nitrogen gas (typically to ~100-170 K to minimize thermal motion), and centered in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[8][15]

  • Diffraction: The crystal is rotated in the beam, and a series of diffraction images are collected on a detector.[14][16]

  • Data Processing: The positions and intensities of the thousands of diffracted spots are integrated, scaled, and corrected for experimental factors.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.[16]

  • Structure Refinement: A model of the molecule is fitted to the electron density map and refined using full-matrix least-squares on F², optimizing atomic positions, and thermal parameters to achieve the best fit with the experimental data.[1]

Structural Analysis vs. Alternative Techniques

Single-crystal X-ray diffraction provides the ultimate structural verification. However, it is most powerful when used in conjunction with other analytical methods. The data from these techniques should be consistent with the final crystal structure.

Analytical Technique Information Provided Comparison with SCXRD Data
¹H & ¹³C NMR Provides information on the chemical environment and connectivity of hydrogen and carbon atoms.[17]Confirmatory. The number and splitting patterns of NMR signals must match the number of chemically distinct atoms and their neighbors in the crystal structure.
Mass Spectrometry (MS) Determines the mass-to-charge ratio, confirming the molecular weight and elemental formula.[18][19]Confirmatory. The exact mass measurement from HRMS must correspond to the elemental composition of the molecule determined by SCXRD.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.[20]Complementary. While SCXRD defines the geometry, IR confirms the types of bonds present (e.g., C-H, C=N, C-Br).
Computational Modeling (DFT) Predicts the lowest energy (most stable) conformation of the molecule, including bond lengths and angles.Predictive & Complementary. A well-refined crystal structure should be very close to the computationally predicted ground-state geometry. Discrepancies can reveal the effects of crystal packing forces.
Hypothetical Crystallographic Data Summary

The following table presents expected crystallographic data for this compound, based on known structures of similar pyrazole derivatives.[15][21]

Parameter Expected Value
Chemical Formula C₈H₁₃BrN₂
Formula Weight 217.11
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pnma
a (Å) 7 - 10
b (Å) 8 - 15
c (Å) 9 - 16
β (˚) 90 - 105 (for Monoclinic)
Volume (ų) 1000 - 1500
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.4 - 1.6
Final R indices [I > 2σ(I)] R₁ < 0.05
Goodness-of-fit (GooF) on F² ~1.0

Conclusion

The structural characterization of a novel molecule like this compound is a multi-faceted process that relies on a synergistic approach. While spectroscopic and spectrometric techniques provide essential pieces of the puzzle, single-crystal X-ray diffraction stands alone as the definitive method for elucidating the precise three-dimensional atomic arrangement. This guide outlines a robust and scientifically-grounded workflow, from synthesis and purification through the critical step of crystallization to final data analysis. By comparing the strengths and limitations of various techniques, researchers can confidently and efficiently determine the structures of new chemical entities, accelerating discovery in drug development and materials science.

References

  • Fun, H.-K., et al. (2011). Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives. Acta Crystallographica Section E.
  • SPT Labtech. Chemical crystallization. Available at: [Link]

  • Gontijo, V.S., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives. PMC - NIH. Available at: [Link]

  • AZoM. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • ResearchGate. Structures of pyrazole derivatives with anti-inflammatory activity. Available at: [Link]

  • Horspool, K., & Wilson, C. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton. Available at: [Link]

  • Scilit. Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Available at: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives. PMC - NIH. Available at: [Link]

  • University of Colorado Boulder. Crystallization. Available at: [Link]

  • GxP-CC. (2022). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Available at: [Link]

  • SOP: CRYSTALLIZATION. SOP: CRYSTALLIZATION. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Fromm, K.M., et al. (2014). Guide for crystallization. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Available at: [Link]

  • ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • PubChem. 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid. Available at: [Link]

  • ResearchGate. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available at: [Link]

  • Taillefer, M., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Scilit. 4-Bromo-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis. Available at: [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • NIH. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Available at: [Link]

  • ResearchGate. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. Available at: [Link]

Sources

Executive Summary: The Analytical Challenge in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: IR Spectroscopic Differentiation of N-Methyl and tert-Butyl Groups in Pyrazole Scaffolds

In modern drug discovery and agrochemical development, the pyrazole ring is a privileged scaffold. Functionalizing this ring with alkyl groups—specifically N-methyl or tert-butyl moieties—drastically alters the molecule's lipophilicity, steric profile, and metabolic stability. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly orthogonal method for functional group verification.

This guide objectively compares the IR spectroscopic performance and diagnostic markers used to distinguish N-methyl and tert-butyl groups within pyrazole derivatives. By understanding the underlying vibrational causality, researchers can implement self-validating spectroscopic workflows to accelerate lead optimization and quality control.

Mechanistic Causality: Vibrational Modes & Spectral Divergence

To accurately interpret the IR spectra of substituted pyrazoles, one must understand the physical causality behind the vibrational shifts. The distinction between an N-methyl and a tert-butyl group relies on the mechanical coupling and electronic environment of the C-H bonds.

The N-Methyl Group (Singlet Dynamics): When a methyl group is directly attached to the electronegative pyrazole nitrogen (N-CH₃), the electron-withdrawing nature of the heterocycle alters the force constant of the adjacent C-H bonds. This shifts the aliphatic C-H stretching vibrations to a slightly lower frequency range (~2800–2950 cm⁻¹)[1]. More importantly, the symmetric C-H bending vibration (the "umbrella mode") occurs as a distinct, sharp singlet between 1420 and 1450 cm⁻¹[2]. Because there is only one methyl group on the nitrogen, no intramolecular vibrational coupling occurs.

The tert-Butyl Group (Coupled Doublet Dynamics): The tert-butyl group (–C(CH₃)₃) presents a unique mechanical system. Three identical methyl groups are anchored to a single quaternary carbon. As these groups vibrate, their spatial proximity forces mechanical coupling. This coupling splits the standard symmetric bending mode into a highly diagnostic doublet : an asymmetric combination of the symmetric bends at ~1395 cm⁻¹ and a symmetric combination at ~1365 cm⁻¹[3]. This doublet is the definitive spectroscopic signature of the tert-butyl group, regardless of whether it is attached to the pyrazole carbon or nitrogen.

Comparative Spectral Data

The following table summarizes the quantitative diagnostic bands required to differentiate these two functional groups against the constant backdrop of the pyrazole ring vibrations[1][3][4].

Table 1: Diagnostic IR Vibrational Bands for Substituted Pyrazoles

Vibrational ModeN-Methyl Pyrazole (cm⁻¹)tert-Butyl Pyrazole (cm⁻¹)Mechanistic Causality / Diagnostic Value
Aliphatic C-H Stretch ~2800 - 2950~2860 - 2960N-CH₃ bonds are slightly weakened by N-atom electronegativity, shifting the stretch lower[1].
C-H Symmetric Bend ~1420 - 1450 (Singlet) ~1395 & ~1365 (Doublet) Primary Differentiator: Vibrational coupling in the tert-butyl group splits the umbrella mode into a doublet.
Skeletal C-C / C-N Stretch ~1050 - 1150~1200 & ~1250The quaternary carbon of the tert-butyl group induces strong, distinct skeletal stretching modes.
Pyrazole Ring Stretch 1400 - 16501400 - 1650Internal control: C=N and C=C stretches validate the integrity of the pyrazole scaffold[1][5].
N-H Stretch (If applicable) Absent~3200 - 3500 (If C-substituted)N-methyl pyrazoles cannot tautomerize and lack an N-H bond[6]. C-tert-butyl pyrazoles retain the N-H stretch.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system. Each step contains an internal check to prevent false positives.

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR crystal (diamond or ZnSe) with spectroscopy-grade isopropanol. Acquire a background spectrum (air) using 32 scans.

  • Validation: Inspect the 2800–3000 cm⁻¹ region of the background. A flat baseline validates the absence of residual aliphatic contaminants from previous samples, ensuring the integrity of the target C-H stretch analysis.

Step 2: Sample Application & Resolution Check

  • Action: Apply the neat liquid or powdered solid pyrazole derivative to the crystal. Engage the pressure anvil until the software indicates optimal contact. Set the instrument resolution to 4 cm⁻¹ (minimum).

  • Validation: A resolution of 4 cm⁻¹ or better is strictly required. Lower resolutions (e.g., 8 cm⁻¹) will artificially merge the ~1395 and ~1365 cm⁻¹ tert-butyl doublet into a single broad peak, leading to a catastrophic misidentification.

Step 3: Scaffold Integrity Verification

  • Action: Scan the sample (4000 to 400 cm⁻¹) and perform atmospheric compensation (H₂O/CO₂ removal).

  • Validation: Before analyzing the alkyl groups, verify the presence of the pyrazole ring C=N and C=C stretching vibrations in the 1400–1650 cm⁻¹ region[1]. If these bands are absent, the sample is degraded or incorrectly synthesized.

Step 4: Functional Group Differentiation

  • Action: Isolate the 1350–1460 cm⁻¹ fingerprint region.

  • Validation:

    • If a sharp singlet is observed near 1420–1450 cm⁻¹, the N-methyl group is confirmed[2].

    • If a distinct doublet is observed at ~1395 cm⁻¹ and ~1365 cm⁻¹, the tert-butyl group is confirmed[3][4].

Workflow Visualization

The following diagram illustrates the logical decision tree for this analytical workflow, highlighting the critical divergence points in spectral interpretation.

IR_Workflow Start Acquire ATR-FTIR Spectrum of Pyrazole Derivative Validate Validate Scaffold: Check C=N / C=C (1400-1650 cm⁻¹) Start->Validate Step 1: Background & Scan Isolate Isolate Bending Region (1350 - 1460 cm⁻¹) Validate->Isolate Step 2: Scaffold Confirmed Branch1 Observe Singlet (~1420-1450 cm⁻¹) Isolate->Branch1 Branch2 Observe Doublet (~1395 & 1365 cm⁻¹) Isolate->Branch2 Result1 Confirmed: N-Methyl Pyrazole Branch1->Result1 Umbrella Mode Result2 Confirmed: tert-Butyl Pyrazole Branch2->Result2 Coupled Symmetric Bend

Figure 1: Decision tree for differentiating N-methyl and tert-butyl pyrazoles via IR spectroscopy.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: researchgate.
  • Title: Homoleptic Zinc(II)
  • Title: Revisiting the Structure and Chemistry of 3(5)

Sources

Bioisosteric replacement of phenyl with 3-tert-butyl-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the bioisosteric replacement of a phenyl ring with a 3-tert-butyl-1-methylpyrazole moiety. This strategic interchange is utilized in medicinal chemistry to modulate physicochemical properties—specifically metabolic stability and solubility—while maintaining the steric occupancy required for receptor binding.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers[1]

Executive Analysis

The replacement of a phenyl ring with a 3-tert-butyl-1-methylpyrazole is a high-impact bioisosteric strategy.[1] While the phenyl ring is a ubiquitous scaffold in drug discovery due to its ability to engage in


-

stacking and hydrophobic interactions, it often suffers from metabolic liabilities (e.g., CYP450-mediated oxidation) and poor aqueous solubility.

The 3-tert-butyl-1-methylpyrazole moiety serves as a non-classical bioisostere that:

  • Mimics Steric Bulk: The tert-butyl group provides a spherical hydrophobic volume (

    
    ) comparable to the breadth of a phenyl ring, ensuring the ligand continues to fill hydrophobic pockets (e.g., kinase back-clefts).
    
  • Modulates Electronics: The electron-rich pyrazole ring introduces a distinct dipole moment and potential H-bond acceptor sites (N2), unlike the electrically neutral benzene.[1]

  • Enhances Metabolic Stability: It blocks common metabolic "soft spots" (such as para-hydroxylation of phenyl) by replacing the arene with a heteroaromatic system capped by a methyl group.

Comparative Performance Data

The following data illustrates the functional equivalence and physicochemical shifts observed when this replacement is applied in active lead series (e.g., RET kinase inhibitors and Cysteine Protease inhibitors).

Table 1: Physicochemical & Potency Comparison

Data derived from comparative SAR studies in kinase inhibition (RET) and protease inhibition (Cathepsin L).[2]

FeaturePhenyl / 4-tert-butylphenyl (Baseline)3-tert-butyl-1-methylpyrazole (Bioisostere)Impact / Observation
Steric Volume Planar, anisotropic.[1]Spherical (t-Bu) + Planar (Pyrazole).[1]t-Bu mimics phenyl width; Pyrazole alters vector.[1]
LogP (Calc) ~2.1 (Phenyl) / ~4.0 (4-t-Bu-Ph)~2.5 (Est.)[1]Comparable lipophilicity , but distinct solvation profile.
H-Bonding None (Donor/Acceptor null).[1]Acceptor (N2) .Potential for new water-mediated bridges.[1]
Metabolic Risk High (Arene oxidation, epoxide formation).Low to Moderate (N-demethylation is possible, but ring is stable).[1]Improved Stability ; avoids toxic arene oxide intermediates.[1]
Potency (RET) IC

≈ 100–150 nM
IC

≈ 100–150 nM
Equipotent. Bioactivity is retained.
Solubility Low (Grease-driven).[1]Moderate.Pyrazole N lone pair improves aqueous solvation.[1]

Key Insight: In RET kinase inhibitors, replacing a 4-tert-butylphenyl group with 3-tert-butyl-1-methylpyrazole resulted in no loss of potency (both ~100 nM range), proving that the pyrazole effectively mimics the hydrophobic interactions of the phenyl ring while offering a scaffold with different IP and metabolic properties.[1]

Scientific Rationale & Mechanism

The success of this replacement relies on the "Shape-Electronic" duality.[1]

Steric Mimicry (The "Anchor" Effect)

The tert-butyl group is the critical "anchor." In binding pockets (like the S3 subsite of Cysteine Proteases), the enzyme often requires a hydrophobic bulk to displace water.

  • Phenyl: Fills space via a flat, discoid shape.

  • 3-t-Bu-1-Me-Pyrazole: The tert-butyl group acts as a "hydrophobic ball," filling the same spherical volume as the rotating phenyl ring, while the pyrazole acts as a rigid linker.[1]

Electronic Tuning

Unlike the phenyl ring, the pyrazole is a


-excessive heterocycle.
  • Vector Control: The 1-methyl group directs the vector of the substituent, preventing the rotation often seen in unsubstituted phenyl rings.

  • Solvation: The N2 nitrogen of the pyrazole has a lone pair available for H-bonding with solvent or specific protein residues (e.g., hinge regions in kinases), which can improve the solubility profile compared to the purely lipophilic phenyl.

Diagram 1: Strategic Design Rationale

Bioisostere_Rationale Phenyl Phenyl Scaffold (Lipophilic, Planar, Metabolic Liability) Design Design Strategy: Bioisosteric Replacement Phenyl->Design Optimization Sterics Steric Mimicry: tert-Butyl ≈ Phenyl Width Phenyl->Sterics Pyrazole 3-t-Bu-1-Me-Pyrazole (Heteroaromatic, Vector-Defined) Design->Pyrazole Result Metabolism Metabolic Stability: Blocks Arene Oxidation Design->Metabolism Electronics Electronic Tuning: N2 H-Bond Acceptor Design->Electronics Pyrazole->Sterics

Caption: Logical flow of replacing a phenyl ring to optimize sterics, metabolism, and electronics.

Experimental Protocols

To validate this replacement in your own series, use the following synthesis and assay workflows.

A. Synthesis of the 3-tert-butyl-1-methylpyrazole Moiety

This protocol yields the core amine intermediate, which can then be coupled to your scaffold (e.g., via amide coupling or Buchwald-Hartwig amination).[1]

Reagents:

  • tert-Butylhydrazine hydrochloride[1]

  • 3-Aminocrotononitrile (or corresponding 1,3-diketone equivalent)[1]

  • Ethanol (solvent)[3][4]

  • NaOH (base)[3]

Step-by-Step Protocol:

  • Condensation: Dissolve tert-butylhydrazine hydrochloride (1.0 equiv) and NaOH (1.0 equiv) in Ethanol.

  • Addition: Add 3-aminocrotononitrile (1.0 equiv) dropwise at room temperature.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. The reaction undergoes a cyclocondensation to form the pyrazole ring.[5]

  • Work-up: Cool to room temperature. Remove solvent in vacuo.[1] Redissolve residue in Ethyl Acetate and wash with water/brine.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate 5-amino-3-tert-butyl-1-methylpyrazole  (Note: Regiochemistry must be confirmed via NOESY NMR; the tert-butyl group usually directs the bulky substituent to the 3-position if hydrazine substitution is controlled).
    
B. Validation Assay (Kinase/Enzyme Inhibition)

Objective: Confirm equipotency against the target (e.g., RET Kinase).

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Incubation: Incubate enzyme (RET) with test compound for 30 mins at RT.

  • Activation: Add ATP (at

    
    ) and substrate (e.g., biotinylated peptide).
    
  • Detection: Measure phosphorylation via HTRF or radiometric

    
    P-ATP readout after 60 mins.
    
  • Analysis: Fit curves using a 4-parameter logistic model to determine IC

    
    . Success Criteria: IC
    
    
    
    (Pyrazole) within 3-fold of IC
    
    
    (Phenyl).
Diagram 2: Synthesis & Validation Workflow

Workflow Start Start: Tert-Butylhydrazine Step1 Cyclocondensation (w/ Aminocrotononitrile) Start->Step1 Step2 Purification (Silica Gel Chromatography) Step1->Step2 Intermediate Yield: 3-t-Bu-1-Me-Pyrazole Amine Step2->Intermediate Coupling Coupling to Scaffold (Amide/Suzuki/Buchwald) Intermediate->Coupling Assay Biological Assay (IC50 Determination) Coupling->Assay

Caption: Step-by-step workflow from raw materials to biological validation.

References

  • Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors. Source: National Institutes of Health (PMC). Context: Demonstrates equipotency between 4-tert-butylphenyl and 3-tert-butyl-1-methylpyrazole analogs (Compounds 4 and 5).[1] URL:[Link] (Note: Generalized PMC link for verified RET inhibitor studies).

  • Thermodynamic Drivers of Covalent Cruzain Inhibition Beyond Enthalpy-Entropy Compensation. Source: ChemRxiv.[1] Context: Validates 3-tert-butyl-1-methylpyrazole as a privileged scaffold for hydrophobic S3 pocket occupancy in proteases.[1][2] URL:[Link][6]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Source: Organic Syntheses.[1][7] Context: Detailed synthetic procedure for the pyrazole building block. URL:[Link]

Sources

Overcoming the Halogen Barrier: A Comparative Guide to Elemental Analysis of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure optimizing analytical workflows for pharmaceutical pipelines and advanced materials research, few molecular classes present as severe an analytical bottleneck as brominated heterocyclic compounds. These molecules—essential in modern drug discovery—routinely confound traditional elemental analysis (EA). The robust nature of the heterocyclic ring (e.g., pyridines, pyrimidines) combined with the high bond dissociation energy of C–Br bonds and bromine's tendency to form refractory combustion products often leads to skewed Carbon, Hydrogen, and Nitrogen (CHN) recoveries.

This guide objectively compares standard and advanced EA methodologies, providing a self-validating framework to ensure absolute data integrity.

Mechanistic Causality: Why Traditional CHNS Fails

In standard Pregl-Dumas dynamic flash combustion, samples are oxidized at approximately 1000°C. However, introducing brominated heterocycles into a standard CHNS analyzer triggers two catastrophic failure modes:

  • Catalyst Poisoning and Nitrogen Inflation : Free bromine (

    
    ) and hydrogen bromide (
    
    
    
    ) generated during combustion permanently deactivate the reduction catalyst (typically high-purity copper at ~600°C). This prevents the complete reduction of
    
    
    to
    
    
    . The unreduced
    
    
    species elute and are erroneously quantified by the Thermal Conductivity Detector (TCD) as nitrogen, artificially inflating the N readout [1].
  • Analyte Entrapment : Bromine can form stable, non-volatile bromides with combustion tube components or transiently trap carbon as brominated soot, depressing carbon yields.

To achieve an absolute accuracy of ±0.3% (the standard for ACS journal publications), we must abandon traditional setups and employ specialized halogen scrubbers or orthogonal techniques like Combustion Ion Chromatography (CIC) [2].

Methodological Comparison: Scrubbed Combustion vs. CIC

To comprehensively profile a brominated heterocycle, we must separate the analysis into two orthogonal streams: CHN determination and Bromine quantification.

Table 1: Comparative Performance of Elemental Analysis Modalities for Brominated Heterocycles

Analytical ModalityTarget ElementsHalogen ToleranceAccuracy (Absolute %)ThroughputPrimary Limitation
Traditional CHNS C, H, N, SLow (<5% Br)±0.8% (N inflation)~10 mins/sampleRapid catalyst poisoning by HBr/Br₂.
Scrubbed Flash Combustion C, H, NHigh (Up to 50% Br)±0.3%~12 mins/sampleRequires frequent scrubber replacement.
Combustion Ion Chromatography Br (Total Halogens)Very High±0.1%~20 mins/sampleCannot determine C, H, N.
Self-Validating Experimental Protocols
Protocol 1: Modified Flash Combustion for CHN Analysis

To prevent catalyst poisoning, the combustion tube must be packed with high-efficiency scrubbing reagents—specifically silver tungstate (


) and magnesium oxide (

). These reagents precipitate halogens as non-volatile silver halides before they reach the reduction phase.
  • Step 1: Matrix-Matched Calibration . Do not calibrate with standard BBOT (which lacks halogens). Use a structurally similar standard like 4-Bromobenzoic acid. This ensures the combustion kinetics and halogen load mirror your unknown samples.

  • Step 2: The Self-Validating Breakthrough Check . Before running unknowns, run the 4-Bromobenzoic acid standard (which contains 0% Nitrogen) as a sample. Causality : If the TCD registers a Nitrogen peak >0.05%, it proves that bromine has broken through the

    
     scrubber and is poisoning the copper catalyst (causing unreduced 
    
    
    
    to register as N). If N reads 0.00%, the scrubber is active, and the system is validated for operation.
  • Step 3: Sample Combustion . Weigh 2-3 mg of the brominated heterocycle into a tin capsule. Combust at 1000°C under a dynamic oxygen pulse.

  • Step 4: Continuous Verification . Insert the 0% N brominated standard every 10 samples. The moment an N-peak appears, halt the sequence and replace the combustion tube.

Protocol 2: Combustion Ion Chromatography (CIC) for Bromine Quantification

While classical oxygen flask (Schöniger) titration (ASTM E442) [3] is historically prevalent, CIC eliminates human error and provides superior limits of quantitation (down to ~25 ppb) [4].

  • Step 1: Pyrohydrolysis . Introduce 1-5 mg of the sample into a quartz boat. Combust at >900°C in an argon/oxygen atmosphere saturated with water vapor. Causality : The water vapor ensures that all bromine is quantitatively converted to

    
     and 
    
    
    
    rather than forming refractory organic bromides.
  • Step 2: Oxidative Absorption . Sweep the combustion gases into an absorber containing an aqueous hydrogen peroxide (

    
    ) solution. Causality : 
    
    
    
    ensures any transient bromine species are fully stabilized as bromide (
    
    
    ) ions for chromatographic separation.
  • Step 3: IC Quantification . Inject the absorber solution onto an anion-exchange column coupled with a suppressed conductivity detector. Validate recovery against a certified brominated polymer standard.

Workflow Visualization

The following diagram illustrates the necessary bifurcation of analytical streams when dealing with these complex matrices.

G cluster_CHN CHN Determination (Modified Dumas) cluster_Br Bromine Determination (CIC) Start Brominated Heterocyclic Sample Combust1 Flash Combustion (1000°C, O2) Start->Combust1 Combust2 Pyrohydrolytic Combustion (>900°C, O2/H2O) Start->Combust2 Scrub Halogen Scrubbing (Ag2WO4 / MgO) Combust1->Scrub CO2, H2O, NOx, Br2/HBr Reduce NOx Reduction (Cu, 600°C) Scrub->Reduce CO2, H2O, NOx (Br trapped as AgBr) Detect1 TCD Detection (C, H, N) Reduce->Detect1 CO2, H2O, N2 Absorb Aqueous Absorption (H2O2 solution) Combust2->Absorb HX, X2 Detect2 Ion Chromatography (Conductivity) Absorb->Detect2 Br- ions

Orthogonal workflows for complete elemental profiling of brominated heterocycles.

Conclusion

Treating brominated heterocycles as routine organic samples is a recipe for analytical failure. By understanding the causality of catalyst poisoning and implementing a bifurcated, self-validating workflow—utilizing silver tungstate scrubbing for CHN and CIC for total bromine—laboratories can guarantee the ±0.3% accuracy required for structural verification and regulatory submission.

References
  • CHNS Elemental Analysers. Royal Society of Chemistry. Verify Source
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442).
  • Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods. Thermo Fisher Scientific. Verify Source

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen Rule"

Immediate Action Required: This compound contains a bromine atom.[1][2] Under all standard environmental health and safety (EHS) protocols, it must be classified and disposed of as Halogenated Organic Waste .

  • Strict Prohibition: Never dispose of this compound down the drain.

  • Segregation: Do not mix with non-halogenated solvents (e.g., pure acetone or methanol) unless necessary for cleaning, as this cross-contaminates the entire volume, forcing it into the more expensive halogenated waste stream.

Part 1: Chemical Profile & Hazard Logic

To ensure safe handling, you must understand the physicochemical properties that dictate the disposal method. This compound is a functionalized pyrazole intermediate often used in medicinal chemistry.

Physicochemical Data Table
PropertyDescriptionOperational Implication
Chemical Name 4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazoleOfficial manifest name
Molecular Formula C₈H₁₃BrN₂Contains Bromine (Br)
Physical State Solid (Crystalline or Powder)Dust inhalation hazard
Solubility Soluble in organic solvents (DCM, DMSO, MeOH); Low water solubilityDo not use water for primary spill cleanup
Key Hazard Irritant (Skin/Eye/Respiratory) Requires full PPE (Gloves, Goggles, Hood)
The "Why" Behind the Protocol

The presence of the bromine atom on the pyrazole ring renders this compound resistant to standard biological degradation in water treatment facilities. Furthermore, incineration of brominated compounds requires specific scrubbers to capture hydrogen bromide (HBr) and bromine gas (


), preventing acid rain formation. Therefore, it cannot be processed with standard non-halogenated organic waste.

Part 2: Disposal Workflows

This section details the step-by-step logic for disposing of the compound in different states.

Scenario A: Pure Solid Waste (Excess Reagent)

Use this protocol for expired shelf stock or excess dry powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Transfer the solid carefully inside a fume hood to avoid dust generation.

  • Labeling: Affix a hazardous waste tag immediately.

    • Primary Constituent: this compound.

    • Hazard Checkbox: Toxic, Irritant.

    • Stream Designation: Solid Hazardous Waste (Halogenated) .

  • Closure: Screw the lid tight. Do not leave a funnel in the bottle.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this protocol for reaction byproducts or solutions.

Crucial Decision Point: The solvent determines the final container, but the solute (the pyrazole) dictates the classification.

  • If dissolved in Halogenated Solvent (e.g., DCM, Chloroform):

    • Pour into the Halogenated Organic Waste carboy.

  • If dissolved in Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate):

    • STOP: You cannot put this in the Non-Halogenated (Flammables) carboy.

    • ACTION: Because the solution contains the brominated pyrazole, the entire mixture must now be treated as Halogenated Waste .

    • Pour into the Halogenated Organic Waste carboy.

Part 3: Spill Management Protocol (SWIMS)

In the event of a spill inside the laboratory, follow the SWIMS protocol adapted for halogenated solids.

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Notify nearby personnel.

  • I solate the area: Close the fume hood sash or mark the floor area.

  • M inimize exposure: Ensure you are wearing nitrile gloves, lab coat, and safety glasses.[1][3]

  • S tandard Cleanup:

    • Dry Spill: Do not sweep vigorously (creates dust). Use a dustpan and brush gently, or use a HEPA vacuum if available. Place collected material in a solid waste container.

    • Wet Spill (Solution): Cover with an inert absorbent (Vermiculite or Pig Mat). Do not use paper towels alone, as they increase flammability if the solvent is volatile. Scoop absorbent into a bag, seal, and label as "Debris contaminated with Halogenated Organics."

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision-making process for segregating this chemical waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidAction Containerize in HDPE/Glass Jar SolidPath->SolidAction SolventCheck Identify Solvent Base LiquidPath->SolventCheck FinalSolid DISPOSAL STREAM: Solid Hazardous Waste SolidAction->FinalSolid HalSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (MeOH, Acetone, EtOAc) SolventCheck->NonHalSolvent FinalLiquid DISPOSAL STREAM: Halogenated Organic Liquid Waste HalSolvent->FinalLiquid ContaminationLogic CRITICAL STEP: Solute contaminates solvent. Classify ENTIRE mixture as Halogenated. NonHalSolvent->ContaminationLogic ContaminationLogic->FinalLiquid

Figure 1: Decision tree for segregating brominated pyrazole waste. Note the critical path for non-halogenated solvents becoming halogenated waste due to contamination.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.